molecular formula C7H6ClN3O3 B168343 N-(6-chloro-3-nitropyridin-2-yl)acetamide CAS No. 139086-97-8

N-(6-chloro-3-nitropyridin-2-yl)acetamide

Cat. No.: B168343
CAS No.: 139086-97-8
M. Wt: 215.59 g/mol
InChI Key: TWNSKFDHCYKQJL-UHFFFAOYSA-N
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Description

N-(6-Chloro-3-nitropyridin-2-yl)acetamide is a chemical compound that serves as a useful intermediate in organic synthesis and scientific research. While specific studies on the exact applications of this compound are limited in public scientific literature, its core structure as a substituted nitropyridine acetamide makes it a valuable building block for researchers, particularly in the field of chemical synthesis and development. Compounds with similar structural features are frequently utilized in various research areas, including the study of agrochemicals and the synthesis of more complex molecules for pharmaceutical research . The presence of reactive functional groups, including the chloro and nitro substituents on the pyridine ring, allows this molecule to undergo further chemical transformations, enabling researchers to create libraries of derivatives for screening and development purposes. This compound is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-chloro-3-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O3/c1-4(12)9-7-5(11(13)14)2-3-6(8)10-7/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNSKFDHCYKQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(6-chloro-3-nitropyridin-2-yl)acetamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Handling of N-(6-chloro-3-nitropyridin-2-yl)acetamide

This guide provides a comprehensive technical overview of this compound (CAS No. 139086-97-8), a key heterocyclic intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, proven experimental insights, and safety protocols to facilitate its effective use in the laboratory.

Core Compound Identity and Physicochemical Properties

This compound is a substituted nitropyridine derivative. The presence of electron-withdrawing groups (nitro and chloro) and an electron-donating acetamido group on the pyridine ring creates a unique electronic environment that dictates its reactivity and utility as a synthetic building block.[1] Its physical appearance is typically a white to pale-yellow solid.[2][3]

Below is a summary of its key physicochemical properties. It is crucial to note that while fundamental identifiers are well-established, specific experimental data such as melting point and solubility are not widely reported in peer-reviewed literature. Therefore, computed values are provided to guide experimental design, with the understanding that they are predictive.

PropertyValueSource
IUPAC Name N-(6-chloro-3-nitro-2-pyridinyl)acetamide[3]
Synonyms 2-acetamido-6-chloro-3-nitropyridine[]
CAS Number 139086-97-8[2][][5]
Molecular Formula C₇H₆ClN₃O₃[]
Molecular Weight 215.59 g/mol []
Physical Form Pale-yellow to Yellow-brown Solid[3]
Melting Point Not reported in literature-
Topological Polar Surface Area 85.13 Ų (Computed)[]
logP (Octanol/Water Partition) 1.6016 (Computed)[]
Hydrogen Bond Donors 1 (Computed)[]
Hydrogen Bond Acceptors 4 (Computed)[]
Rotatable Bonds 2 (Computed)[]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most logically achieved via the N-acetylation of its precursor, 2-amino-6-chloro-3-nitropyridine. This precursor is, in turn, synthesized from 2,6-dichloro-3-nitropyridine. The overall synthetic pathway provides a clear roadmap for laboratory preparation.

Synthesis_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (HNO₃ / H₂SO₄) C 2-Amino-6-chloro-3-nitropyridine (CAS: 27048-04-0) B->C Amination (aq. NH₃) D This compound (CAS: 139086-97-8) C->D Acetylation (Acetic Anhydride)

Figure 1: Overall synthesis pathway for this compound.
Detailed Protocol: Acetylation of 2-Amino-6-chloro-3-nitropyridine

The following protocol describes a representative method for the synthesis of the title compound. This procedure is based on standard N-acetylation chemistry of aromatic amines and workup techniques reported for analogous compounds.[6][7]

Materials:

  • 2-Amino-6-chloro-3-nitropyridine (1.0 eq)

  • Acetic Anhydride (1.2 - 1.5 eq)

  • Pyridine or Triethylamine (as catalyst and acid scavenger)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add 2-amino-6-chloro-3-nitropyridine (1.0 eq). Dissolve the starting material in anhydrous DCM (approx. 10-20 mL per gram of amine).

  • Addition of Base: Add pyridine or triethylamine (2.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Causality Insight: The base acts as a catalyst and neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

  • Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution at 0 °C. The reaction is often exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the starting amine spot indicates completion.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to an ice-cold solution of saturated aqueous sodium bicarbonate to neutralize excess acetic anhydride and acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is highly activated by the nitro group at C3 and the chloro group at C6.

Figure 2: Key reactive sites on this compound.
  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is the most probable site for nucleophilic attack. The strong electron-withdrawing effect of the adjacent ring nitrogen and the nitro group at C3 makes this position highly electron-deficient and susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reactivity is the cornerstone of its utility as a building block. For instance, studies on the precursor, 2-amino-6-chloro-3-nitropyridine, have shown that the C6-chloro group can be readily displaced by alkoxides.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This transformation is a common strategy in medicinal chemistry to introduce a new functional group, converting the intermediate into a 2-acetamido-3-aminopyridine derivative, which can then be used for further elaboration, such as ring cyclization to form fused heterocyclic systems.

  • Amide Chemistry: The N-H proton of the acetamido group is acidic and can be deprotonated with a strong base, allowing for subsequent N-alkylation, although this is less common than reactions on the pyridine ring itself.

Its primary application is as an intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.

Analytical Characterization Profile (Expected)

No publicly available experimental spectra have been identified for this compound. The following table outlines the expected spectroscopic characteristics based on its chemical structure. This predictive analysis is essential for confirming the identity of the synthesized material in the laboratory.

TechniqueExpected Characteristics
¹H NMR - Aromatic Protons: Two doublets in the aromatic region (δ 8.0-9.0 ppm), corresponding to the two protons on the pyridine ring, coupling to each other (J ≈ 8-9 Hz).- Amide Proton: A broad singlet in the downfield region (δ 9.5-11.0 ppm), exchangeable with D₂O.- Acetyl Protons: A sharp singlet at ≈ δ 2.2-2.4 ppm, integrating to 3H.
¹³C NMR - Carbonyl Carbon: A signal in the range of δ 168-172 ppm.- Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro group (C3) and chloro group (C6) would be significantly influenced.- Acetyl Carbon: A signal in the aliphatic region (δ 20-25 ppm).
FT-IR (cm⁻¹) - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.- C=O Stretch (Amide I): A strong, sharp peak around 1680-1700 cm⁻¹.- N-O Stretch (Nitro): Two strong peaks, asymmetric (≈1520-1560 cm⁻¹) and symmetric (≈1340-1360 cm⁻¹).- C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spec (EI) - Molecular Ion (M⁺): Expected at m/z 215 and 217 in a ≈3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes.- Key Fragments: Loss of an acetyl group ([M-42]⁺), loss of a nitro group ([M-46]⁺), and other characteristic pyridine ring fragmentations.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. Although a specific safety data sheet is not widely available, data from related nitropyridine and chloro-aniline compounds suggest the following precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Risk statements for the compound include R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • ChemWhat. This compound CAS#: 139086-97-8. Available at: [Link]

  • Google Patents. WO1999065897A1 - Inhibiteurs de glycogene synthase kinase 3.
  • Wang, L., et al. (2007). Design and Synthesis of Heterocyclic Cations for Specific DNA Recognition: From AT-Rich to Mixed-Base-Pair DNA Sequences. The Journal of Organic Chemistry, 72(12), 4342-4350. Available at: [Link]

  • PubChem. 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. Available at: [Link]

  • ChemBK. This compound. Available at: [Link]

  • Journal of Medicinal Chemistry. (1992). Cardiotonic Agents. Synthesis and Cardiovascular Properties of... Journal of Medicinal Chemistry, 35(23), 4456-4464. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of N-(6-chloro-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for the synthesis of N-(6-chloro-3-nitropyridin-2-yl)acetamide, a key heterocyclic intermediate in pharmaceutical and materials science research. The guide details a robust and well-documented two-step synthetic pathway, beginning with the selective ammonolysis of 2,6-dichloro-3-nitropyridine to yield the crucial precursor, 2-amino-6-chloro-3-nitropyridine. The subsequent N-acetylation of this intermediate to afford the final product is then described in detail. This whitepaper emphasizes the rationale behind procedural choices, provides validated step-by-step protocols, and includes troubleshooting insights to ensure reproducible and high-yield outcomes for researchers and drug development professionals.

Introduction

Chemical Identity of the Target Compound

This compound is a substituted nitropyridine derivative. Its structural features, including the chloro, nitro, and acetamido groups, make it a versatile building block for the synthesis of more complex molecules.

Identifier Value
IUPAC Name This compound
Synonyms 2-acetamido-6-chloro-3-nitropyridine[1]
CAS Number 139086-97-8[1][2][3]
Molecular Formula C₇H₆ClN₃O₃[1][2]
Molecular Weight 215.59 g/mol [1][2]
Appearance White to pale-yellow solid[2]
Significance and Applications

Substituted nitropyridines are foundational precursors in medicinal chemistry. The title compound, this compound, serves as a critical intermediate in the synthesis of various pharmaceutical agents. The strategic placement of its functional groups allows for diverse subsequent chemical transformations, such as reduction of the nitro group to an amine, nucleophilic substitution of the chlorine atom, and modifications of the acetamide moiety.

Overview of the Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from a commercially available precursor. The overall strategy involves:

  • Synthesis of the Amine Intermediate: Formation of 2-amino-6-chloro-3-nitropyridine via selective ammonolysis.

  • N-Acetylation: Acylation of the primary amino group to yield the final acetamide product.

This approach is logical as the formation of the amide bond via acetylation of the corresponding amine is a reliable and high-yielding transformation.

Retrosynthetic Analysis and Pathway Rationale

A retrosynthetic analysis simplifies the synthetic challenge by disconnecting the target molecule at key bonds. The most logical disconnection for this compound is at the amide C-N bond, which points to an acetylation reaction. This reveals 2-amino-6-chloro-3-nitropyridine as the key precursor. This amine can be formed from 2,6-dichloro-3-nitropyridine through a selective nucleophilic aromatic substitution (SNAr) reaction.

G Target This compound Precursor1 2-Amino-6-chloro-3-nitropyridine Target->Precursor1 Amide Disconnection (Acetylation) Precursor2 2,6-Dichloro-3-nitropyridine Precursor1->Precursor2 C-N Disconnection (Ammonolysis)

Figure 1: Retrosynthetic analysis of the target compound.

Synthesis of Key Intermediate: 2-Amino-6-chloro-3-nitropyridine

The synthesis of 2-amino-6-chloro-3-nitropyridine is accomplished by the regioselective ammonolysis of 2,6-dichloro-3-nitropyridine.

Principle and Mechanism

This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The pyridine ring is rendered highly electron-deficient by the electron-withdrawing effects of the two chlorine atoms and, most significantly, the nitro group. Ammonia, acting as the nucleophile, preferentially attacks the C2 position. This regioselectivity is driven by the strong activation provided by the adjacent nitro group at C3, which effectively stabilizes the negative charge of the Meisenheimer intermediate. The reaction is typically performed in a polar solvent like methanol or isopropanol.[4][5][6]

Experimental Protocol

This protocol is synthesized from established procedures.[5][6]

Materials:

  • 2,6-Dichloro-3-nitropyridine (1.0 eq)

  • Aqueous Ammonia (25-30%) or Ammonia gas (excess)

  • Methanol or Isopropanol

  • Standard laboratory glassware

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in methanol or isopropanol (approx. 4-5 mL per gram of starting material).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an excess of aqueous ammonia solution (e.g., 1.4 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained below 40°C.[6] Alternatively, bubble ammonia gas through the solution at 20-30°C.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the product, 2-amino-6-chloro-3-nitropyridine, often precipitates from the reaction mixture as a yellow solid.[7]

  • Filter the suspension to collect the solid product.

  • Wash the collected solid with cold water and then a small amount of cold methanol to remove residual impurities.

  • Dry the product under vacuum to obtain 2-amino-6-chloro-3-nitropyridine. The product is typically a yellow crystalline powder.[7]

Safety and Handling Precautions
  • Work in a well-ventilated fume hood.

  • Ammonia is corrosive and has a pungent odor; handle with care.

  • 2,6-Dichloro-3-nitropyridine is an irritant. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of this compound

The final step is the N-acetylation of the synthesized amino-intermediate.

Principle and Mechanism

This reaction involves the nucleophilic attack of the primary amino group of 2-amino-6-chloro-3-nitropyridine on the electrophilic carbonyl carbon of an acetylating agent. Acetic anhydride is a common and effective reagent for this transformation, often used with glacial acetic acid as a solvent or catalyst.[2] The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product and acetic acid as a byproduct.

Experimental Protocol

Materials:

  • 2-Amino-6-chloro-3-nitropyridine (1.0 eq)

  • Acetic Anhydride (excess, e.g., 3-5 eq)

  • Glacial Acetic Acid (as solvent)[2]

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask, add 2-amino-6-chloro-3-nitropyridine (1.0 eq).

  • Add glacial acetic acid as a solvent, followed by the slow addition of acetic anhydride (excess).

  • Heat the reaction mixture, for instance, by refluxing for several hours. The specific temperature and time will depend on the scale and can be optimized.

  • Monitor the reaction for the disappearance of the starting amine by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of ice-cold water to quench the excess acetic anhydride and precipitate the product.

  • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove acetic acid and other water-soluble impurities.

  • Dry the purified this compound product, which should be a white or pale-yellow solid.[2]

Purification and Characterization

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. The purity and identity of the final compound should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To assess purity and compare with the starting material.

  • Melting Point: To compare with literature values.

  • Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Process Summary and Data

The entire synthetic workflow is a robust sequence leading to the desired product.

G cluster_0 Step 1: Ammonolysis cluster_1 Step 2: Acetylation SM1 2,6-Dichloro-3-nitropyridine INT1 2-Amino-6-chloro-3-nitropyridine SM1->INT1  NH₃ (aq) / MeOH  RT, 12-24h INT2 2-Amino-6-chloro-3-nitropyridine PROD This compound INT2->PROD  Acetic Anhydride  Acetic Acid, Reflux

Figure 2: Overall synthetic workflow diagram.

Parameter Step 1: Ammonolysis Step 2: N-Acetylation
Key Reagents 2,6-Dichloro-3-nitropyridine, Aqueous Ammonia[6]2-Amino-6-chloro-3-nitropyridine, Acetic Anhydride[2]
Solvent Methanol or Isopropanol[5][6]Glacial Acetic Acid[2]
Temperature Room Temperature[5]Reflux
Typical Reaction Time 12-24 hours[5]2-6 hours
Workup FiltrationQuenching in water, Filtration
Expected Product 2-Amino-6-chloro-3-nitropyridineThis compound

Troubleshooting and Optimization

  • Incomplete Ammonolysis (Step 1): If the reaction stalls, gentle heating (e.g., to 35-40°C) can increase the rate.[6] Ensure a sufficient excess of ammonia is used to drive the reaction to completion.

  • Formation of Diamino Byproduct (Step 1): While the first substitution deactivates the ring towards a second SNAr, overly harsh conditions (high temperature or prolonged reaction time) could potentially lead to the formation of a diamino-nitropyridine byproduct. Sticking to the recommended conditions minimizes this risk.

  • Incomplete Acetylation (Step 2): Ensure that the starting amine is completely dry, as water will consume the acetic anhydride. An insufficient amount of acetic anhydride or a short reaction time can also lead to incomplete conversion.

  • Product Purification: If the final product's purity is low after precipitation, recrystallization is highly recommended. A solvent screen (e.g., ethanol, isopropanol, ethyl acetate) can identify the optimal system for purification.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the selective ammonolysis of 2,6-dichloro-3-nitropyridine followed by the N-acetylation of the resulting 2-amino-6-chloro-3-nitropyridine intermediate. The protocols outlined in this guide are based on established chemical principles and literature precedents, offering a clear and reproducible pathway for researchers. Careful control of reaction conditions and appropriate analytical monitoring are key to achieving high yield and purity of this valuable chemical intermediate.

References

  • Synthesis of 2-amino-3-nitro-6-chloro-pyridine . PrepChem.com. [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine.
  • This compound CAS#: 139086-97-8 . ChemWhat. [Link]

  • 2-Amino-6-chloro-3-nitropyridine CAS NO.27048-04-0 . Beijing Wisdom Chemicals Co., Ltd.. [Link]

  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives . Scholars Research Library. [Link]

  • Preparing method of 2,6-dichloro-3-nitropyridine.

Sources

An In-depth Technical Guide to N-(6-chloro-3-nitropyridin-2-yl)acetamide (CAS: 139086-97-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

N-(6-chloro-3-nitropyridin-2-yl)acetamide is a substituted pyridine derivative that has emerged as a significant building block in the synthesis of complex heterocyclic molecules. Its unique structural arrangement, featuring a reactive chloro-substituent, a nitro group, and an acetamido moiety on a pyridine core, endows it with a versatile reactivity profile. This makes it a valuable precursor for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. The strategic placement of the chloro and nitro groups on the pyridine ring activates the molecule for various chemical transformations, offering a robust platform for library synthesis and targeted drug design. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications in drug discovery, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties influence its reactivity, solubility, and handling characteristics.

PropertyValueSource
CAS Number 139086-97-8[1][2]
Molecular Formula C₇H₆ClN₃O₃[1][2]
Molecular Weight 215.59 g/mol [1][2]
Appearance White to pale-yellow/yellow-brown solid[3]
Purity Typically >95%[1]
Synonyms 2-acetamido-6-chloro-3-nitropyridine, N-(6-Chloro-3-nitro-2-pyridinyl)acetamide[1][3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the acetylation of its precursor, 2-amino-6-chloro-3-nitropyridine. This reaction is a standard N-acylation where the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Reaction Scheme

Synthesis of this compound 2-Amino-6-chloro-3-nitropyridine 2-Amino-6-chloro-3-nitropyridine Product This compound 2-Amino-6-chloro-3-nitropyridine->Product Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 2-Amino-6-chloro-3-nitropyridine

  • Acetic anhydride

  • Glacial acetic acid (as a solvent, optional)

  • Pyridine (as a catalyst and acid scavenger, optional)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-chloro-3-nitropyridine in a minimal amount of glacial acetic acid or another suitable inert solvent.

  • Addition of Reagent: To the stirred solution, add an excess of acetic anhydride (typically 2-3 equivalents). A catalytic amount of pyridine can be added to accelerate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water with stirring. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted acetic anhydride and acetic acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Expert Insights: The use of excess acetic anhydride ensures the complete conversion of the starting material. Glacial acetic acid is often used as a solvent due to its ability to dissolve the starting material and its compatibility with the reaction conditions. The addition of a base like pyridine is not always necessary but can be beneficial in neutralizing the acetic acid byproduct and catalyzing the reaction. The purification by recrystallization is crucial for obtaining a high-purity product suitable for further applications.

Applications in Drug Discovery and Development

The chemical architecture of this compound makes it a valuable intermediate in the synthesis of targeted therapeutics, most notably in the field of oncology.

Intermediate for Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key building block for the synthesis of potent and selective kinase inhibitors.

A notable example is its use in the design of a potential irreversible inhibitor for Monopolar Spindle 1 (MPS1) kinase, a therapeutic target in various cancers.[4] In this context, the N-(6-chloro-3-nitropyridin-2-yl) moiety can act as a "warhead" that can covalently bind to a cysteine residue in the kinase's active site, leading to irreversible inhibition.[4] This covalent bonding can offer advantages in terms of potency and duration of action.

Kinase_Inhibitor_Application Start This compound Step1 Synthetic Modifications (e.g., Nucleophilic Aromatic Substitution) Start->Step1 Intermediate Advanced Intermediate Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Final_Product Targeted Kinase Inhibitor Step2->Final_Product

Caption: General workflow for the application of the title compound in kinase inhibitor synthesis.

The reactivity of the chlorine atom at the 6-position of the pyridine ring is enhanced by the electron-withdrawing nitro group at the 3-position, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] This allows for the facile introduction of various pharmacophoric groups to build a diverse library of potential kinase inhibitors.

Analytical Characterization

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons (CH₃) around δ 2.2-2.5 ppm. The aromatic protons on the pyridine ring would appear as two doublets in the downfield region (δ 8.0-9.0 ppm). A broad singlet corresponding to the amide proton (NH) would also be present, likely in the δ 9.0-11.0 ppm range.

  • ¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the amide group around δ 168-172 ppm. The methyl carbon would resonate at approximately δ 25 ppm. The aromatic carbons of the pyridine ring would appear in the δ 110-160 ppm region.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the amide (amide I band, around 1680-1700 cm⁻¹), and the N-H bend (amide II band, around 1520-1550 cm⁻¹). Strong bands corresponding to the nitro group (NO₂) stretches would be expected around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (215.59). The presence of a chlorine atom would result in a characteristic isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not universally available, safety precautions can be inferred from data on its precursor, 2-amino-6-chloro-3-nitropyridine, and related chloroacetamide compounds.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[6]

    • In case of skin contact: Wash off immediately with soap and plenty of water.[8]

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[6]

    • If swallowed: Do not induce vomiting. Rinse mouth with water and seek medical advice.[8]

GHS Hazard Statements (Predicted):

Based on similar compounds, it is likely to be classified with the following hazards:

  • Harmful if swallowed.[8]

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, makes it an attractive starting material for the synthesis of complex molecular architectures. The demonstrated application of its derivatives as kinase inhibitors underscores its importance for researchers and professionals in the field of drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory.

References

  • Wydra, V., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. PubMed Central. Retrieved from [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • Process for preparation of nitropyridine derivatives. Google Patents.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved from [Link]

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  • ChemWhat. (n.d.). This compound CAS#: 139086-97-8. Retrieved from [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health. Retrieved from [Link]

  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. PubMed. Retrieved from [Link]

  • Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. PubMed. Retrieved from [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Retrieved from [Link]

  • Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). PubMed. Retrieved from [Link]

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. Retrieved from [Link]

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    • Potentially tautomeric pyridines. Part II. 2-, 3-, and 4-Acetamido. RSC Publishing. Retrieved from [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. Retrieved from [Link]

  • Acetamide, 2-chloro-. National Institute of Standards and Technology. Retrieved from [Link]

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An In-depth Technical Guide to N-(6-chloro-3-nitropyridin-2-yl)acetamide: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(6-chloro-3-nitropyridin-2-yl)acetamide, a heterocyclic compound of interest to researchers in medicinal chemistry, drug development, and materials science. This document will delve into the molecule's structure, synthesis, and potential applications, offering insights grounded in established chemical principles.

Introduction: Unveiling a Versatile Chemical Scaffold

This compound belongs to the substituted nitropyridine class of compounds, which are pivotal building blocks in the synthesis of a wide range of biologically active molecules. The presence of a chloro group, a nitro group, and an acetamido group on the pyridine ring imparts a unique electronic and steric profile, making it a versatile intermediate for further chemical modifications. The strategic placement of these functional groups allows for selective reactions, enabling the construction of more complex molecular architectures for targeted applications in pharmaceuticals, agrochemicals, and dyestuffs.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of this compound are fundamental to understanding its reactivity and potential biological interactions.

Chemical Structure

The molecule consists of a pyridine ring substituted with three key functional groups:

  • A chloro group at the 6-position, which can act as a leaving group in nucleophilic aromatic substitution reactions.

  • A nitro group at the 3-position, a strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.

  • An acetamido group at the 2-position, which can influence the molecule's solubility and potential for hydrogen bonding.

Figure 1: 2D Structure of this compound
Physicochemical Data Summary
PropertyValueSource
CAS Number 139086-97-8[1][2]
Molecular Formula C₇H₆ClN₃O₃[1][2]
Molecular Weight 215.59 g/mol [1][2]
Appearance White to pale-yellow or yellow-brown solid[1]
Purity Typically >95%[3]

Synthesis of this compound

The synthesis of this compound is a two-step process starting from commercially available precursors. The overall synthetic pathway involves the selective amination of a dichloronitropyridine followed by acetylation of the resulting amino group.

Synthesis_Pathway reactant1 2,6-dichloro-3-nitropyridine intermediate 2-Amino-6-chloro-3-nitropyridine reactant1->intermediate Ammonolysis product This compound intermediate->product Acetylation reactant2 Acetic Anhydride / Acetic Acid reactant2->product

Figure 2: Synthetic pathway for this compound.
Step 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine (Precursor)

The precursor, 2-amino-6-chloro-3-nitropyridine, is synthesized via nucleophilic aromatic substitution of 2,6-dichloro-3-nitropyridine. The greater electrophilicity of the C2 position, influenced by the adjacent nitro group, directs the regioselective substitution of one chloro group by an amino group.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as methanol or isopropanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Introduce a solution of aqueous ammonia to the flask. The reaction is typically carried out at a slightly elevated temperature (e.g., 35-40 °C) to facilitate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product, 2-amino-6-chloro-3-nitropyridine, is isolated by filtration. The solid is then washed with water and dried.

Step 2: Acetylation of 2-Amino-6-chloro-3-nitropyridine

The final step is the acetylation of the amino group of the precursor. This is a standard N-acetylation reaction.

Representative Experimental Protocol:

  • Reaction Setup: Suspend 2-amino-6-chloro-3-nitropyridine in glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add acetic anhydride to the suspension. The use of pyridine as a catalyst and solvent is also a common alternative.

  • Reaction Conditions: Heat the reaction mixture, for example, at 50°C, for several hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into cold water to precipitate the product. The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Structural Elucidation and Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. While a comprehensive set of experimental spectra for this specific compound is not widely published, the expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the acetamido group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, nitro, and acetamido substituents.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons would be significantly affected by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching vibrations for the secondary amide.

  • C=O stretching of the amide carbonyl group.

  • Asymmetric and symmetric stretching of the nitro group.

  • C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as the acetyl group.

Potential Applications in Research and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas of chemical and biological research.

Medicinal Chemistry

The nitropyridine scaffold is present in a number of bioactive molecules. The chloro and nitro groups can be further functionalized to generate libraries of compounds for screening against various biological targets. For instance, the chloro group can be displaced by various nucleophiles to introduce diverse side chains, and the nitro group can be reduced to an amino group, which can then be further modified. The broader class of chloroacetamides has been investigated for a range of biological activities, including as herbicides and antimicrobial agents.[4]

Materials Science

Nitropyridine derivatives can exhibit interesting optical and electronic properties, making them potential candidates for applications in materials science, such as in the development of nonlinear optical materials or as components in organic light-emitting diodes (OLEDs).

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on its functional groups, it is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the synthesis of more complex molecules. Its well-defined structure and the presence of multiple reactive sites make it a valuable tool for researchers in drug discovery and materials science. While detailed experimental data for this specific compound is not abundant in the public domain, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications based on established chemical principles and data from related compounds.

References

  • Glycoscience Protocols. O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Published October 6, 2021. Accessed January 14, 2026. [Link]

  • ChemBK. This compound. Accessed January 14, 2026. [Link]

  • Frontiers in Chemistry. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Published March 25, 2022. Accessed January 14, 2026. [Link]

  • MDPI. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Published October 20, 2023. Accessed January 14, 2026. [Link]

  • IonSource. Acetylation of Peptides and Proteins: Monograph 0003. Published February 17, 2007. Accessed January 14, 2026. [Link]

  • Hancock Lab. Acetylation (or Succinylation) of Amino Groups on Proteins. Accessed January 14, 2026. [Link]

  • PubChem. Acetamide, n-(6-chloro-5-nitro-2-pyridyl)-. Accessed January 14, 2026. [Link]

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  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Published January 2, 2012. Accessed January 14, 2026. [Link]

  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Arch. Appl. Sci. Res., 2011, 3 (5):540-548. Accessed January 14, 2026. [Link]

  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Published June 2023. Accessed January 14, 2026. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Published July 12, 2024. Accessed January 14, 2026. [Link]

  • National Center for Biotechnology Information. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Published January 24, 2014. Accessed January 14, 2026. [Link]

  • PubMed. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. J Med Chem. 2016 Sep 22;59(18):8276-92. Accessed January 14, 2026. [Link]

  • PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. J Med Chem. 2004 Dec 30;47(27):6658-61. Accessed January 14, 2026. [Link]

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N-(6-chloro-3-nitropyridin-2-yl)acetamide molecular weight and formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: N-(6-chloro-3-nitropyridin-2-yl)acetamide

Executive Summary and Introduction

This compound, identified by CAS Number 139086-97-8, is a substituted pyridine derivative that serves as a crucial intermediate in synthetic organic chemistry.[1][2][3] Its unique trifunctional nature, featuring a chloro group, a nitro group, and an acetamido moiety on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, potential applications in research and development, and essential safety protocols. The information herein is curated to empower researchers in leveraging this compound for advanced chemical synthesis and drug discovery programs.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are critical for its application in experimental design. These properties dictate its solubility, reactivity, and appropriate analytical methods for characterization.

Key Data Summary

A consolidation of the compound's core identifiers and physical properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₆ClN₃O₃[2][4]
Molecular Weight 215.59 g/mol [1][2][3][5]
CAS Number 139086-97-8[1][3]
IUPAC Name N-(6-chloro-3-nitro-2-pyridinyl)acetamide
Synonyms 2-acetamido-6-chloro-3-nitropyridine
Appearance White to Pale-yellow or Yellow-brown Solid[3]
Topological Polar Surface Area (TPSA) 85.13 Ų[1]
logP 1.60[1]
Molecular Structure

The structural arrangement of functional groups is fundamental to the molecule's reactivity.

Figure 1: Molecular Structure of this compound cluster_pyridine N1 N C2 C N1->C2 C3 C C2->C3 NH_acetamide N-H C2->NH_acetamide C4 C C3->C4 NO2_group NO₂ C3->NO2_group C5 C C4->C5 C6 C C5->C6 C6->N1 Cl_group Cl C6->Cl_group C_carbonyl C=O NH_acetamide->C_carbonyl CH3_acetyl CH₃ C_carbonyl->CH3_acetyl

Caption: Molecular structure of this compound.

Synthesis Pathway and Mechanistic Rationale

The primary route for synthesizing this compound is through the N-acetylation of its corresponding amine precursor, 2-Amino-6-chloro-3-nitropyridine.[3] This reaction is a cornerstone of organic synthesis, valued for its high efficiency and reliability.

Reaction Scheme

The acetylation process is typically carried out using acetic anhydride, often in the presence of glacial acetic acid which can act as both a catalyst and a solvent.

G reactant1 2-Amino-6-chloro-3-nitropyridine product This compound reactant1->product Glacial Acetic Acid (Solvent/Catalyst) Heat reactant2 Acetic Anhydride plus +

Caption: Synthesis of this compound via acetylation.

Mechanistic Insight: Nucleophilic Acyl Substitution

The synthesis relies on the principle of nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of 2-Amino-6-chloro-3-nitropyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate. The stability of the pyridine ring is maintained throughout this process.

  • Leaving Group Departure: The intermediate collapses, and an acetate ion—a stable leaving group—is eliminated.

  • Deprotonation: A final deprotonation step, typically by another molecule of the starting amine or the acetate byproduct, yields the neutral this compound product and acetic acid.

The use of acetic anhydride is deliberate; it is more reactive than acetic acid, allowing the reaction to proceed under milder conditions, and its byproduct (acetic acid) is non-interfering.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol provides a self-validating workflow for the synthesis of this compound. Each step is designed to maximize yield and purity.

Materials:

  • 2-Amino-6-chloro-3-nitropyridine (1.0 eq)[3]

  • Acetic Anhydride (1.5 eq)[3]

  • Glacial Acetic Acid (10 vol)[3]

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Amino-6-chloro-3-nitropyridine (1.0 eq).

    • Causality: The use of a reflux condenser is critical to prevent the loss of volatile reactants and solvent upon heating.

  • Solvent and Reagent Addition: Add glacial acetic acid (10 vol) to the flask and stir until the amine is fully dissolved. Subsequently, add acetic anhydride (1.5 eq) to the solution.

    • Causality: Using an excess of acetic anhydride ensures the reaction goes to completion. Glacial acetic acid provides an anhydrous acidic medium that facilitates the reaction without hydrolyzing the anhydride.

  • Thermal Conditions: Heat the reaction mixture to 80-90°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction. TLC is a self-validating checkpoint to confirm the consumption of the starting material before proceeding to workup.

  • Reaction Quench and Precipitation: After confirming completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold deionized water with stirring.

    • Causality: This step serves two purposes: it quenches any remaining acetic anhydride by converting it to acetic acid and precipitates the water-insoluble product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with copious amounts of deionized water to remove residual acetic acid.

    • Causality: Vacuum filtration is an efficient method for separating the solid product from the aqueous solution. Thorough washing is essential for purity.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol. Dry the purified crystals under vacuum.

    • Causality: Recrystallization is a robust purification technique that removes impurities based on differences in solubility, yielding a product of high purity suitable for subsequent applications.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively modified to build molecular complexity.

  • Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine. This introduces a new nucleophilic site, opening pathways for amidation, sulfonylation, or reductive amination reactions to build diverse libraries of compounds.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro substituent at the 6-position is activated by the electron-withdrawing nitro group, making it susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This allows for the introduction of a wide range of functional groups and scaffolds.

  • Scaffold for Bioactive Molecules: Pyridine-based structures are prevalent in pharmaceuticals. This compound provides a pre-functionalized core that can be elaborated into novel chemical entities for screening in drug discovery programs, such as kinase inhibitors or anti-inflammatory agents.[6]

G cluster_transformations Potential Synthetic Transformations cluster_products Derivative Scaffolds parent This compound reduction Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) parent->reduction Pathway 1 snar Nucleophilic Aromatic Substitution (e.g., R-NH₂, R-SH) parent->snar Pathway 2 diamino Diamino Pyridine Derivative reduction->diamino substituted C-6 Substituted Pyridine snar->substituted

Caption: Potential derivatization pathways for advanced synthesis.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this compound.

Hazard Identification:

  • Causes skin and eye irritation.[7][8]

  • May cause respiratory irritation.[7][8]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][9] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7]

  • Handling: Avoid breathing dust.[7] Wash hands thoroughly after handling.[7] Avoid contact with skin and eyes.[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9] Store away from incompatible materials such as strong oxidizing agents and strong acids.[7][9]

References

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Spectroscopic Data of N-(6-chloro-3-nitropyridin-2-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of N-(6-chloro-3-nitropyridin-2-yl)acetamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide offers a detailed, predictive analysis based on established spectroscopic principles and data from structurally analogous molecules. We will delve into the theoretical ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, explaining the rationale behind the expected spectral features. Furthermore, a standard synthesis protocol is provided, offering a complete profile of this compound for research and development purposes.

Introduction

This compound, with the chemical formula C₇H₆ClN₃O₃ and a molecular weight of 215.59 g/mol , is a substituted pyridine derivative of significant interest in medicinal chemistry.[1] Its structure, featuring a chloro group, a nitro group, and an acetamido group on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The precise characterization of this intermediate is paramount for ensuring the purity, structure, and quality of downstream products in drug discovery and development pipelines.

This guide serves as a vital resource by providing a robust, albeit predictive, spectroscopic profile of this compound. By dissecting the anticipated spectroscopic data, we aim to equip researchers with the necessary knowledge to identify and characterize this compound effectively in a laboratory setting.

Molecular Structure and Synthesis

The foundational step to understanding the spectroscopic data of a molecule is to first comprehend its structure and synthesis.

Chemical Structure

The structure of this compound is presented below. The numbering of the pyridine ring is crucial for the assignment of NMR signals.

Caption: Molecular Structure of this compound.

Synthesis Pathway

This compound is typically synthesized via the acetylation of 2-amino-6-chloro-3-nitropyridine. This reaction is a standard nucleophilic acyl substitution.

G cluster_workflow Synthesis Workflow start 2-Amino-6-chloro-3-nitropyridine reaction Acetylation Reaction start->reaction reagent Acetic Anhydride or Acetyl Chloride reagent->reaction solvent Glacial Acetic Acid (as solvent/catalyst) solvent->reaction product This compound reaction->product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 2-amino-6-chloro-3-nitropyridine in glacial acetic acid.

  • Acetylation: Slowly add acetic anhydride (or acetyl chloride) to the solution while stirring. An exothermic reaction may be observed.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water to remove acetic acid, and then dry. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the amide proton, and the methyl protons of the acetyl group. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.5 - 8.7Doublet1HH-4The nitro group at position 3 is strongly electron-withdrawing, deshielding the adjacent proton at C-4. It will be coupled to the proton at C-5.
~ 7.4 - 7.6Doublet1HH-5The chloro group at position 6 is also electron-withdrawing, but less so than the nitro group. This proton will be coupled to the proton at C-4.
~ 9.0 - 9.5Singlet (broad)1HNHThe amide proton is typically broad and appears downfield. Its chemical shift can be highly dependent on solvent and concentration.
~ 2.3 - 2.5Singlet3HCH₃The methyl protons of the acetamido group are in a relatively shielded environment and will appear as a sharp singlet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 168 - 172C=O (Amide)The carbonyl carbon of an amide typically appears in this region.[2]
~ 150 - 155C-2This carbon is attached to two nitrogen atoms (the ring nitrogen and the amide nitrogen), causing a significant downfield shift.
~ 148 - 152C-6The carbon bearing the electronegative chlorine atom will be deshielded.
~ 135 - 140C-3The carbon attached to the electron-withdrawing nitro group will be significantly deshielded.
~ 130 - 135C-4This aromatic carbon will appear in the typical region for pyridines, influenced by the adjacent nitro group.
~ 120 - 125C-5This carbon is adjacent to the carbon bearing the chlorine atom and will be found in the aromatic region.
~ 24 - 27CH₃The methyl carbon of the acetyl group is an sp³ hybridized carbon and will appear in the upfield region.
FT-IR Spectroscopy

The Infrared (IR) spectrum is valuable for identifying the functional groups present in the molecule.

Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 3300 - 3400N-H StretchAmideThe N-H stretching vibration of a secondary amide typically appears in this region.[3]
~ 1680 - 1700C=O Stretch (Amide I)AmideThis is a very characteristic and strong absorption for the carbonyl group in an amide.
~ 1530 - 1570 & 1340 - 1380N-O Asymmetric & Symmetric StretchNitro GroupThe nitro group gives rise to two strong and characteristic stretching vibrations.
~ 1550 - 1600C=C & C=N StretchAromatic RingThese vibrations are characteristic of the pyridine ring.
~ 1250 - 1350C-N StretchAmide & Aromatic AmineThe stretching vibrations of the C-N bonds will appear in this region.
~ 700 - 800C-Cl StretchChloroalkaneThe C-Cl stretch is typically found in this region of the fingerprint.
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretationRationale
215/217[M]⁺The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M peak, which is a characteristic isotopic pattern for chlorine.
173/175[M - C₂H₂O]⁺Loss of a ketene molecule (CH₂=C=O) from the acetamido group is a common fragmentation pathway for N-aryl acetamides.
143/145[M - C₂H₂O - NO]⁺Subsequent loss of a nitric oxide radical from the nitro group.
128[M - C₂H₂O - NO₂]⁺Loss of a nitro radical.
43[CH₃CO]⁺The acylium ion is a very common and often abundant fragment from acetamides.

Data Summary

Technique Predicted Key Features
¹H NMR Two doublets in the aromatic region (~8.6 and ~7.5 ppm), a broad singlet for the NH proton (~9.2 ppm), and a singlet for the methyl group (~2.4 ppm).
¹³C NMR Amide carbonyl (~170 ppm), five aromatic carbons (120-155 ppm), and a methyl carbon (~25 ppm).
FT-IR N-H stretch (~3350 cm⁻¹), C=O stretch (~1690 cm⁻¹), and strong N-O stretches (~1550 and ~1360 cm⁻¹).
Mass Spec Molecular ion peak at m/z 215/217, with a characteristic 3:1 isotopic ratio for chlorine. Key fragments at m/z 173/175 and 43.

Conclusion

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Chem Help ASAP. Retrieved from [Link]

  • NIST. (n.d.). Acetamide. NIST Chemistry WebBook. Retrieved from [Link]

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An In-depth Technical Guide to the Postulated Mechanism of Action of N-(6-chloro-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(6-chloro-3-nitropyridin-2-yl)acetamide is a substituted nitropyridine derivative whose specific biological activities and mechanism of action are not yet extensively characterized in peer-reviewed literature. However, its chemical architecture, comprising a reactive chloroacetamide "warhead" and a pyridine-based "scaffold," provides a strong basis for postulating its function as a covalent inhibitor. This guide synthesizes information from related compounds and foundational principles of medicinal chemistry to propose a scientifically rigorous, hypothetical mechanism of action centered on irreversible enzyme inhibition, likely within the protein kinase family. We present the molecular rationale for this hypothesis, a comprehensive experimental workflow to validate it, and detailed protocols that form a self-validating system for target identification and mechanistic elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: Deconstructing the Molecule to Infer Mechanism

The therapeutic potential of a small molecule is encoded in its structure. In the case of this compound, the absence of direct mechanistic studies necessitates a deductive approach. By analyzing its constituent moieties, we can formulate a compelling hypothesis regarding its mode of action. The molecule consists of two key features:

  • The Chloroacetamide Moiety: This functional group is a well-established electrophilic warhead in medicinal chemistry.[1] The α-carbon is rendered highly electrophilic by the adjacent carbonyl and the chlorine atom, an excellent leaving group. This structure is frequently employed to achieve covalent and irreversible inhibition of protein targets by forming a stable bond with nucleophilic amino acid residues.[1][2]

  • The 6-Chloro-3-nitropyridin-2-yl Scaffold: Pyridine rings are privileged structures in drug design, particularly as scaffolds for kinase inhibitors, where they can effectively mimic the adenine region of ATP and form crucial hydrogen bonds within the kinase hinge region.[1][3] The chloro and nitro substituents are strong electron-withdrawing groups that can significantly modulate the electronic properties of the ring, influencing binding affinity and the reactivity of the attached acetamide.

Based on these structural alerts, we postulate that This compound functions as a covalent inhibitor. This guide will explore the chemical basis of this hypothesis and outline a robust experimental strategy for its verification.

Proposed Mechanism of Action: Covalent Modification of a Protein Target

The core of our hypothesis is that the compound first docks non-covalently into the active site of a target protein, and then a highly reactive, targeted chemical reaction occurs, leading to permanent inactivation of the protein.

The Chemistry of Covalent Inhibition

The proposed mechanism is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophilic residue within the protein's active site—most commonly the thiol group of a cysteine—attacks the electrophilic α-carbon of the chloroacetamide group. This results in the displacement of the chloride ion and the formation of a stable thioether bond, permanently linking the inhibitor to its target enzyme.

Caption: Proposed SN2 mechanism for covalent inhibition.

Probable Target Class: Protein Kinases

While the chloroacetamide group can react with various nucleophiles, its inclusion within a pyridine scaffold strongly points towards protein kinases as a likely target class. Many successful covalent kinase inhibitors target a non-catalytic cysteine residue located near the ATP-binding pocket. The pyridine core of this compound could serve to orient the molecule correctly within this pocket, positioning the chloroacetamide "warhead" for attack by the nearby cysteine. A related compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was specifically designed as a potential irreversible inhibitor of MPS1 kinase, which possesses a hinge-region cysteine, reinforcing this hypothesis.[4]

G cluster_pathway Hypothetical Kinase Signaling Pathway Disruption Receptor Growth Factor Receptor Kinase1 Target Kinase (e.g., MPS1, Src) Receptor->Kinase1 Activates Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylates (P) Substrate Substrate Protein Kinase2->Substrate Phosphorylates (P) Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor This compound Inhibitor->Kinase1 Covalently Binds & Inactivates G cluster_workflow Mechanism of Action Elucidation Workflow A Step 1: Synthesis & Characterization B Step 2: Target Identification (Phenotypic Screen & Chemoproteomics) A->B C Step 3: Target Validation (Biochemical Assays & Kinetics) B->C D Step 4: Covalent Mechanism Confirmation (Intact Protein MS & Peptide Mapping) C->D E Definitive Mechanism of Action D->E

Caption: A logical workflow for MoA validation.

Protocol 1: Synthesis and Characterization

Objective: To synthesize and purify this compound.

Causality: This step is foundational. Without a pure, well-characterized starting material, all subsequent biological data would be unreliable. The synthesis is based on the acylation of the commercially available 2-amino-6-chloro-3-nitropyridine. [5] Methodology:

  • Dissolution: Dissolve 2-amino-6-chloro-3-nitropyridine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous Dichloromethane or Acetonitrile) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe. The reaction is exothermic and formation of a precipitate (triethylammonium chloride) is expected.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.

Protocol 2: Target Identification via Chemoproteomics

Objective: To identify the direct protein binding partners of the compound in a cellular context.

Causality: Phenotypic screens (e.g., cell viability) can show that a compound has an effect, but not how. Chemoproteomics, such as Activity-Based Protein Profiling (ABPP), directly identifies the physical targets, providing a direct link between the compound and its biological effectors.

Methodology:

  • Cell Culture and Lysis: Grow a responsive cancer cell line (identified from a preliminary viability screen) to ~80% confluency. Harvest the cells and prepare a proteome lysate via sonication or detergent-based lysis in a buffer without nucleophiles like DTT or β-mercaptoethanol.

  • Inhibitor Treatment: Treat aliquots of the proteome with this compound (e.g., at 1x, 10x, and 100x the IC50 for cell viability) for 1 hour at 37 °C. Include a DMSO vehicle control.

  • Competitive Profiling: Add a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples to label cysteine residues that were not modified by the test compound.

  • Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (Click chemistry) to attach a reporter tag (e.g., biotin-azide) to the alkyne-labeled proteins.

  • Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads. Wash extensively to remove non-specific binders. Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptides by nanoLC-MS/MS.

  • Data Analysis: Quantify the relative abundance of each identified cysteine-containing peptide across the different treatment conditions. A protein is identified as a target if its corresponding cysteine-labeled peptide shows a significant, dose-dependent decrease in abundance in the inhibitor-treated samples compared to the DMSO control.

Protocol 3: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Objective: To definitively prove that the compound forms a covalent bond with the identified target protein and to map the specific site of modification.

Causality: This is the ultimate validation of the covalent mechanism. By observing the predicted mass shift on the protein and identifying the modified peptide, we provide unequivocal evidence of the SN2 reaction occurring on the intended biological target.

Methodology:

  • Incubation: Incubate the purified recombinant target protein (identified in Protocol 2) with a 5- to 10-fold molar excess of this compound for 2-4 hours at 37 °C. Include a DMSO control.

  • Intact Protein Analysis: Desalt the samples and analyze by direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Look for a mass increase in the treated sample corresponding to the molecular weight of the inhibitor minus the mass of HCl (C₇H₅N₃O₃ = 179.03 Da).

  • Peptide Mapping:

    • Denature, reduce, and alkylate the protein samples (using iodoacetamide for non-modified cysteines).

    • Digest the protein into peptides using trypsin.

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the sequence of the target protein, specifying a variable modification on cysteine residues corresponding to the mass of the inhibitor adduct (+179.03 Da). Identification of a peptide containing this mass shift, with fragmentation data supporting the modification site, confirms the covalent binding location.

Quantitative Data Presentation

The following table summarizes hypothetical data that would be generated from the proposed experiments, providing a clear picture of a successful outcome.

Experiment Parameter Measured Hypothetical Result for a Covalent Kinase Inhibitor Interpretation
Cell Viability Assay IC50 in A549 Lung Cancer Cells1.5 µMCompound has anti-proliferative activity.
Biochemical Kinase Assay IC50 against recombinant MPS1 Kinase85 nMCompound is a potent inhibitor of the target kinase.
Time-Dependency Assay IC50 Ratio (0 min vs 60 min pre-incubation)> 10Inhibition increases with pre-incubation time, characteristic of irreversible binding.
Intact Protein MS Mass Shift of MPS1 Kinase+179.05 Da (Expected: 179.03 Da)Confirms 1:1 covalent adduct formation.
Peptide Mapping MS/MS Modified Peptide IdentifiedCys604-containing peptide with +179.04 Da modificationPinpoints the exact amino acid residue modified by the compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its molecular structure provides a strong rationale for its classification as a potential covalent inhibitor. The presence of a reactive chloroacetamide group coupled with a pyridine scaffold, known for its utility in kinase inhibitor design, suggests a mechanism involving the formation of an irreversible thioether bond with a cysteine residue in the active site of a protein kinase. The comprehensive, multi-step experimental workflow detailed in this guide—from synthesis and chemoproteomic target identification to definitive mass spectrometric confirmation—provides a robust and self-validating pathway to rigorously test this hypothesis. The successful execution of these protocols would not only elucidate the mechanism of action for this specific compound but also serve as a template for the characterization of other novel electrophilic small molecules in drug discovery pipelines.

References

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  • Wydra, V., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Retrieved from [Link]

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  • Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Retrieved from [Link]

  • Liu, X., et al. (2019). Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). Journal of Medicinal Chemistry, 62(10), 5006-5024. Retrieved from [Link]

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  • Turunen, B. J., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 23(21), 5946-5953. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 93-97. Retrieved from [Link]

  • Basmaciyan, L., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-8292. Retrieved from [Link]

  • PubChem. (n.d.). 2-(6-(((3-chloro-2-methylphenyl)sulfonyl)amino)pyridin-2-yl)-N,N-diethylacetamide. Retrieved from [Link]

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The Expanding Therapeutic Landscape of Nitropyridine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nitropyridine Scaffold - A Privileged Motif in Drug Discovery

Nitropyridine derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1] The pyridine ring is a fundamental structural motif in numerous FDA-approved drugs, and the introduction of a nitro group profoundly influences the molecule's electronic properties and reactivity.[2][3] This alteration paves the way for a diverse range of pharmacological effects, from anticancer and antimicrobial to cardiovascular applications.[1][4][5] This technical guide provides an in-depth exploration of the biological activities of nitropyridine derivatives, detailing their mechanisms of action, relevant experimental protocols, and future perspectives for researchers, scientists, and drug development professionals. The inherent reactivity of the nitropyridine core, particularly its susceptibility to nucleophilic aromatic substitution and the synthetic utility of the nitro group as a precursor to the amino group, makes it a valuable scaffold for the synthesis of complex, high-value molecules.

A Spectrum of Biological Activities: From Oncology to Infectious Diseases

The strategic placement of the nitro group on the pyridine ring, along with other substitutions, gives rise to a wide array of biological activities. This section will delve into the most significant therapeutic areas where nitropyridine derivatives have shown promise.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Nitropyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines through various mechanisms of action.[6][7]

Microtubule-Targeting Agents: Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents.[6][8] These compounds disrupt microtubule polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] Notably, compounds like 4AZA2891 and 4AZA2996 have demonstrated potent anti-proliferative activities across a wide spectrum of cancer cell types.[6][7] X-ray crystallography studies have revealed that these compounds bind to the colchicine site on tubulin, thereby inhibiting its polymerization.[8] A significant advantage of some of these compounds is their selective activity against rapidly dividing cancer cells, with minimal impact on the viability of normal cells.[8]

Enzyme Inhibition: Nitropyridine derivatives have been shown to inhibit several enzymes crucial for cancer cell survival and proliferation.

  • Thioredoxin Reductase 1 (TrxR1): Inhibition of cytosolic TrxR1 is a key mechanism underlying the anticancer activity of some nitropyridines.[1][2]

  • Glycogen Synthase Kinase-3 (GSK-3): Novel heterocyclic compounds derived from 2,6-dichloro-3-nitropyridine have been synthesized as GSK-3 inhibitors.[2]

  • Cyclin-Dependent Kinases (CDKs): Pyridine derivatives have been designed as CDK2 inhibitors, with some compounds showing potent activity in the sub-micromolar range.[9]

  • Janus Kinase 2 (JAK2): Nitropyridine derivatives have been explored as potent inhibitors of JAK2, a key enzyme in cytokine signaling pathways often dysregulated in cancer.[2]

The diverse mechanisms of action of nitropyridine derivatives in cancer underscore their potential as a versatile scaffold for the development of novel oncology therapeutics.[3][10][11]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The nitropyridine scaffold is a recurring motif in compounds exhibiting significant antimicrobial properties.[1]

Antibacterial Activity: Various nitropyridine derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.[1] The introduction of different functional groups onto the nitropyridine core allows for the modulation of their antibacterial spectrum and potency.[6][12] For instance, silver complexes of nitropyridine-containing ligands have shown promise as antimicrobial agents against pathogenic microorganisms.[1]

Antifungal Activity: Nitropyridine derivatives have also displayed notable antifungal activity against various fungal strains, such as Candida albicans, Candida glabrata, and Aspergillus niger.[1][4] Some synthesized compounds have shown minimum inhibitory concentrations (MICs) comparable to standard antifungal drugs.[1]

Cardiovascular Effects: Modulating Ion Channels

Certain nitropyridine derivatives, particularly dihydropyridine structures, are known for their cardiovascular effects, primarily as calcium channel blockers.[13][14]

Nitrendipine , a dihydropyridine calcium antagonist, is a well-studied example.[13] Its structure, featuring a 3-nitrophenyl group, is crucial for its activity in reducing peripheral vascular resistance and arterial blood pressure.[13] The pharmacokinetic and pharmacodynamic properties of nitrendipine have been extensively studied, revealing its potency and long half-life compared to similar drugs like nifedipine.[13] The ability of pyridine derivatives to modulate various voltage-gated ion channels, including sodium and potassium channels, highlights their therapeutic potential in treating cardiovascular diseases.[14]

Enzyme Inhibition: A Gateway to Diverse Applications

Beyond their role in cancer therapy, nitropyridine derivatives act as inhibitors of a variety of other enzymes, leading to a broad range of potential applications.

  • Urease and Chymotrypsin Inhibition: 3-Nitropyridylpiperazine and 5-nitropyridin-2-yl derivatives have been synthesized and evaluated as potent inhibitors of urease and chymotrypsin, respectively.[2] Urease inhibitors are of interest for the treatment of gastric diseases.[2]

  • Protoporphyrinogen Oxidase (PPO) Inhibition: Certain pyridyloxy-substituted acetophenone oxime ethers containing a nitropyridine moiety have demonstrated moderate inhibitory activity against PPO, a key enzyme in chlorophyll and heme biosynthesis, making them potential herbicides.[1]

Other Notable Biological Activities

The therapeutic potential of nitropyridine derivatives extends to other areas as well:

  • Antiviral Activity: A 3-nitropyridine fused with a furoxan ring has been identified as a potential dual-action HIV-1 inhibitor, targeting both integrase and the RNase H domain of reverse transcriptase.[2]

  • Insecticidal Activity: Derivatives of 2-chloro-5-nitropyridine have been synthesized and shown to be active against various insect pests.[1][2]

  • Anti-neurodegenerative Potential: The diverse biological activities of nitropyridines suggest their potential as precursors for compounds targeting neurodegenerative diseases.[1][2]

The Chemical Foundation: Synthesis and Reactivity

The biological activity of nitropyridine derivatives is intrinsically linked to their chemical structure and reactivity. A fundamental understanding of their synthesis is crucial for the development of new and more potent analogues.

Synthesis of the Nitropyridine Core

The synthesis of nitropyridine derivatives often involves the nitration of the pyridine ring.[15] However, direct electrophilic nitration of pyridine is often challenging and can require harsh conditions.[16] A more common and efficient method involves the reaction of pyridine compounds with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate, which is then rearranged to yield β-nitropyridine derivatives.[16][17][18][19]

Another key synthetic strategy involves nucleophilic aromatic substitution (SNAr) on pre-functionalized pyridines. The presence of a nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions.[20] This allows for the facile introduction of various functional groups by displacing a leaving group, such as a halogen.[20]

Experimental Protocols: A Practical Guide

To aid researchers in the evaluation of nitropyridine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of the nitropyridine derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[6]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.[6]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: After incubation, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay is used to determine if a compound affects the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.[8]

Protocol:

  • Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP).

  • Compound Incubation: In a 96-well plate, mix the tubulin solution with various concentrations of the nitropyridine derivative or a control compound (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine the effect of the compound on tubulin polymerization.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the nitropyridine derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

anticancer_mechanisms cluster_mechanisms Anticancer Mechanisms of Action Nitropyridine Nitropyridine Derivatives Microtubule Microtubule Disruption Nitropyridine->Microtubule Enzyme Enzyme Inhibition Nitropyridine->Enzyme CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Apoptosis Induction of Apoptosis Enzyme->Apoptosis CellCycle->Apoptosis

Caption: Anticancer mechanisms of nitropyridine derivatives.

sn_ar_mechanism start Nitropyridine with Leaving Group (X) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu⁻ end Substituted Nitropyridine intermediate->end - X⁻ nucleophile Nucleophile (Nu⁻)

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Nitropyridine Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Purification->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization) Cytotoxicity->Mechanism Antimicrobial->Mechanism Enzyme->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR

Caption: General workflow for the development of nitropyridine derivatives.

Data Summary: A Comparative Overview

To facilitate a comparative analysis, the following table summarizes the reported biological activities of selected nitropyridine derivatives.

Compound ClassBiological ActivityTarget/MechanismPotency (IC₅₀/MIC)Reference(s)
3-Nitropyridine AnaloguesAnticancerMicrotubule TargetingNanomolar range[6][8]
5-Nitropyridin-2-yl DerivativeEnzyme InhibitionChymotrypsin & Urease8.67 µM (Chymotrypsin)29.21 µM (Urease)[2]
3-Nitropyridylpiperazine DerivativesUrease InhibitionJack Bean Urease~2.0-2.3 µM[2]
3-Nitropyridine-Fused FuroxanAntiviral (HIV-1)Integrase & RNase H60-190 µM (Integrase)90 µM (RNase H)[2]
Nitropyridine-Containing ComplexesAntimicrobialBroad SpectrumComparable to Ciprofloxacin[1]
N-hydroxy-pyridoxazinone derivativeAntimicrobialE. faecalis & S. aureus7.8 µg/mL (E. faecalis)31.2 µg/mL (S. aureus)[1]

Future Perspectives and Conclusion

The diverse and potent biological activities of nitropyridine derivatives firmly establish them as a privileged scaffold in modern drug discovery.[1][2] The journey from a synthetic precursor to a clinically viable therapeutic agent is, however, fraught with challenges. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the nitropyridine core are essential to optimize potency, selectivity, and pharmacokinetic profiles.[6]

  • Mechanism of Action Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, toxicity, and overall therapeutic index.

  • Development of Novel Synthetic Methodologies: The exploration of new and efficient synthetic routes will enable the creation of more diverse and complex nitropyridine libraries for biological screening.

References

  • Starosotnikov, A. M., & Bastrakov, M. A. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(5), 1234. [Link]

  • Starosotnikov, A. M., Pustovarova, M. A., Starosotnikov, A. M., Bastrakov, M. A., Agapkina, Y. Y., Shevelev, S. A., & Gottikh, M. B. (2017). Nitrobenzofuroxane Derivatives as Dual Action HIV-1 Inhibitors. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 11(3), 286–290. [Link]

  • Van den Mooter, T., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. bioRxiv. [Link]

  • Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

  • Semantic Scholar. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Bakke, J. M., Svensen, H., & Ranes, E. (1998). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • Bakke, J. M., Svensen, H., & Ranes, E. (1998). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Kumar, A., & Singh, R. K. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10. [Link]

  • Iacob, A. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4983. [Link]

  • ResearchGate. (n.d.). Synthesis of nitropyridine-containing potential urease inhibitors 19. [Link]

  • de Oliveira, A. C., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5489. [Link]

  • Belz, G. G., & Aust, P. E. (1984). Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease. Journal of Cardiovascular Pharmacology, 6 Suppl 7, S948-S954. [Link]

  • El-Sayed, M. A. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1436. [Link]

  • Al-Warhi, T., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(21), 6596. [Link]

  • Vankar, A., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug and Chemical Toxicology, 14(7), 1-9. [Link]

  • Attaby, F. A., Elneairy, M. A., & Elsayed, M. S. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. Archives of Pharmacal Research, 22(2), 194-201. [Link]

  • ResearchGate. (n.d.). Pyridine and dihydropyridine derivatives of cardiovascular action drugs. [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of N-(6-chloro-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Robust Synthesis

N-(6-chloro-3-nitropyridin-2-yl)acetamide (CAS No. 139086-97-8) is a pivotal heterocyclic building block. Its trifunctional nature—comprising a reactive chloro-substituent, an electron-withdrawing nitro group, and a protected amine—renders it an exceptionally versatile precursor for the synthesis of complex molecular architectures. The reliable and high-purity synthesis of this intermediate is a critical first step in many drug discovery and development pipelines.

This application note provides a comprehensive, self-validating protocol for the synthesis of this compound via the acetylation of 2-Amino-6-chloro-3-nitropyridine. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process. The protocol incorporates in-process monitoring, a robust purification strategy, and detailed analytical characterization to ensure the final product meets the stringent purity requirements of downstream applications.

Reaction Principle and Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine (2-Amino-6-chloro-3-nitropyridine) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride molecule. The subsequent collapse of the tetrahedral intermediate and departure of acetate as a leaving group yields the stable amide product. Glacial acetic acid can serve as both a solvent and a catalyst, protonating the carbonyl oxygen of the anhydride to increase its electrophilicity.

Reaction Scheme:

(Self-generated image for illustrative purposes) 2-Amino-6-chloro-3-nitropyridine reacts with acetic anhydride to yield this compound and acetic acid as a byproduct.

Experimental Workflow Overview

The entire process, from initial setup to final analysis, is designed to be linear and efficient. The following workflow diagram provides a high-level overview of the key stages.

SynthesisWorkflow start Start: Assemble Glassware (Dry) reagents Reagent Preparation: - 2-Amino-6-chloro-3-nitropyridine - Acetic Anhydride - Glacial Acetic Acid start->reagents 1. Setup reaction Acetylation Reaction: Heat mixture under reflux (e.g., 100-110 °C) reagents->reaction 2. Combine & Heat monitoring In-Process Monitoring: Thin Layer Chromatography (TLC) reaction->monitoring 3. Verify Completion workup Work-up & Isolation: - Cool reaction mixture - Quench in ice-water - Collect crude solid by vacuum filtration monitoring->workup 4. Proceed if Complete purification Purification: Recrystallization (e.g., from Ethanol/Water) workup->purification 5. Purify Crude Solid characterization Product Characterization: - Melting Point - FTIR - ¹H & ¹³C NMR - Mass Spectrometry purification->characterization 6. Validate Structure & Purity end End: Store Pure Product (Dry, Dark Conditions) characterization->end 7. Final Storage

Caption: High-level workflow for the synthesis and validation of this compound.

Materials and Reagents

All reagents should be of analytical grade or higher. Ensure all glassware is thoroughly dried before use to prevent unwanted hydrolysis of acetic anhydride.

Material / ReagentGradeSupplier ExampleNotes
2-Amino-6-chloro-3-nitropyridine≥97% PuritySigma-Aldrich, BiosynthStarting material.[1]
Acetic AnhydrideACS Reagent, ≥98%Sigma-Aldrich, IsoLabAcetylating agent. Highly corrosive and a lachrymator.[2]
Glacial Acetic AcidACS Reagent, ≥99.7%ChemicalBookSolvent and catalyst.[3]
Ethanol (95% or Absolute)Reagent Grade-For recrystallization.
Deionized Water--For reaction quench and recrystallization.
Anhydrous Sodium/Magnesium SulfateAnhydrous-Drying agent (if extraction is needed).
TLC PlatesSilica Gel 60 F₂₅₄-For reaction monitoring.

Detailed Experimental Protocol

PART A: Synthesis of Crude this compound

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: To the flask, add 2-Amino-6-chloro-3-nitropyridine (5.0 g, 28.8 mmol, 1.0 eq). Subsequently, add glacial acetic acid (20 mL) followed by the careful addition of acetic anhydride (5.5 mL, 57.6 mmol, 2.0 eq).

    • Causality Note: Using a two-fold excess of acetic anhydride ensures the reaction goes to completion, consuming all of the starting amine. Glacial acetic acid provides an effective medium for this reaction temperature.[3][4]

  • Reaction: Gently heat the reaction mixture in a heating mantle or oil bath to 100-110 °C. Maintain this temperature with vigorous stirring for 2-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a 3:1 mixture of hexane and ethyl acetate as the mobile phase. Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting amine spot.

PART B: Isolation and Purification

  • Quenching: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. In a separate beaker, prepare approximately 150 mL of an ice-water slurry.

  • Precipitation: Under constant, slow stirring, carefully pour the cooled reaction mixture into the ice-water slurry. A pale-yellow solid should precipitate.

    • Causality Note: This step serves two purposes. First, it quenches any remaining reactive acetic anhydride by hydrolyzing it to water-soluble acetic acid. Second, the organic product, being insoluble in water, precipitates out of the aqueous solution, allowing for easy isolation.[5]

  • Isolation: Allow the slurry to stir for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL) to remove residual acetic acid.

  • Drying: Dry the crude product either in a vacuum oven at 50 °C or by air-drying to a constant weight. The expected product is a white to pale-yellow solid.[3][6]

PART C: Purification by Recrystallization

  • Solvent Selection: The crude product can be effectively purified by recrystallization. An ethanol/water solvent system is recommended for its ability to dissolve the compound when hot and yield pure crystals upon cooling.[7][8]

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. b. If any insoluble impurities remain, perform a hot filtration to remove them. c. To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid (cloudy). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals.[7] e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.[7] f. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1), and dry to a constant weight.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

Analysis MethodExpected Results
Appearance White to pale-yellow crystalline solid.[3][6]
Molecular Weight 215.59 g/mol .[3]
Melting Point A sharp melting point is indicative of high purity. The literature value should be consulted and compared.
FTIR (KBr, cm⁻¹) ~3250-3300 (N-H stretch), ~1680 (C=O stretch, Amide I), ~1570 (N-H bend, Amide II), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretch).[9]
¹H NMR (DMSO-d₆) δ ~10.5 (s, 1H, NH), δ ~8.6 (d, 1H, Ar-H), δ ~8.3 (d, 1H, Ar-H), δ ~2.2 (s, 3H, CH₃). Note: Exact shifts may vary based on solvent and instrument.[9]
¹³C NMR (DMSO-d₆) δ ~169 (C=O), δ ~150-155 (Ar-C), δ ~140-145 (Ar-C), δ ~120-130 (Ar-C), δ ~23 (CH₃). Note: Exact shifts may vary based on solvent and instrument.[9]
Mass Spec (ESI+) m/z: 216.0 [M+H]⁺, 238.0 [M+Na]⁺.

Safety and Handling

This protocol involves hazardous materials. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

ReagentKey HazardsRecommended Precautions
Acetic Anhydride Flammable liquid, harmful if swallowed, causes severe skin burns and eye damage, fatal if inhaled.[2][10]Wear a flame-retardant lab coat, chemical splash goggles, and acid-resistant gloves (e.g., nitrile).[2] Handle only in a fume hood. Keep away from heat and ignition sources.[10][11] Store in a cool, well-ventilated area away from moisture.[11]
Glacial Acetic Acid Flammable liquid and vapor, causes severe skin burns and eye damage.Use the same PPE as for acetic anhydride. Avoid inhalation of vapors.
2-Amino-6-chloro-3-nitropyridine Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.Avoid generating dust. Wear standard PPE including gloves, lab coat, and safety glasses.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[12]

  • Eye Contact: Immediately flush eyes with running water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[12]

  • Spills: Absorb small spills with an inert material (sand, diatomite, acid binders) and dispose of as hazardous waste.[13] Ensure the area is well-ventilated.

References

  • CPAChem. (2025, February 21). Safety data sheet according to Regulation (EC) No 1907/2006. Retrieved from [Link]

  • Fabbiani, F., et al. (2005). High-pressure recrystallisation—a route to new polymorphs and solvates of acetamide and parabanic acid. Journal of Crystal Growth. Retrieved from [Link]

  • IsoLab, University of Washington. (n.d.). Acetic Anhydride Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Acetic Anhydride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved from [Link]

  • Shutterstock. (n.d.). Acetamide crystals before recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • Google Patents. (n.d.). US4127607A - Process for the preparation of an acetamide derivative.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Retrieved from [Link]

  • UU Research Portal. (n.d.). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Beránek, J., & Hrebabecký, H. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research, 3(5), 1387–1399. Retrieved from [Link]

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Application Notes & Protocols: N-(6-chloro-3-nitropyridin-2-yl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(6-chloro-3-nitropyridin-2-yl)acetamide is a highly functionalized pyridine derivative that has emerged not as a therapeutic agent itself, but as a pivotal, multi-functional building block in modern medicinal chemistry. Its strategic arrangement of reactive sites—a nucleophilic substitution-prone chloro group, a reducible nitro group, and a hydrolyzable acetamide—offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, focusing on two high-impact applications: its role as an electrophilic "warhead" in the design of targeted covalent kinase inhibitors and its function as a precursor to the privileged imidazo[1,2-a]pyridine scaffold. Detailed, field-proven protocols and the chemical rationale behind them are provided for researchers in drug discovery and development.

Introduction and Core Chemical Attributes

In the landscape of drug discovery, the value of a chemical entity is often defined by its synthetic versatility. This compound, while not possessing inherent biological activity, is a prime example of a strategic intermediate. Its structure is pre-configured for sequential, regioselective modifications, making it an ideal starting point for generating libraries of complex molecules and for the rational design of targeted therapeutics.

The core utility of this compound is derived from three distinct functional groups attached to the pyridine ring:

  • C6-Chloro Group : This site is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of side chains, linkers, or pharmacophoric elements.

  • C3-Nitro Group : A versatile functional group that can be readily reduced to a primary amine. This transformation is fundamental for subsequent cyclization reactions to form fused heterocyclic systems.

  • C2-Acetamido Group : This serves as a protected amine, which can be unveiled via hydrolysis. The sequential deprotection and nitro reduction steps yield a critical 1,2-diamine functionality, a cornerstone for building fused imidazole rings.

Physicochemical Data
PropertyValueReference
CAS Number 139086-97-8[1]
Molecular Formula C₇H₆ClN₃O₃
Molecular Weight 215.59 g/mol
Appearance White to off-white solid[1]
Solubility Soluble in DMSO, Chloroform; Slightly soluble in water[2]

Application I: Design of Targeted Covalent Kinase Inhibitors

The development of targeted covalent inhibitors (TCIs) represents a major advancement in kinase inhibitor design, offering enhanced potency and prolonged duration of action. TCIs typically feature an electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue, often a cysteine, within the kinase active site.

The 6-chloro-3-nitropyridine moiety has been successfully employed as such a warhead.[3] The electron-withdrawing effect of the nitro group and the pyridine ring nitrogen atoms makes the C6 position highly electrophilic and susceptible to attack by a cysteine thiol.

Case Study: A Potential Irreversible Inhibitor of MPS1 Kinase

Researchers have designed and synthesized N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine as a potential covalent inhibitor of Monopolar Spindle 1 (MPS1) kinase, a therapeutic target in oncology.[3] In this design, the isoquinoline scaffold provides the core binding interactions with the kinase hinge region, while the attached 6-chloro-3-nitropyridine fragment is positioned to react with a non-conserved cysteine (Cys604) residue nearby.[3] This strategy aims to create a highly selective and potent inhibitor by leveraging a unique structural feature of the target kinase.

G

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Warhead Installation

This protocol is adapted from the synthesis of the MPS1 inhibitor and serves as a general method for coupling an amine nucleophile with an activated chloropyridine.[3]

Rationale: The reaction utilizes a non-nucleophilic base, Diisopropylethylamine (DIEA), to scavenge the HCl byproduct without competing in the primary reaction. A high-boiling solvent like 1,4-dioxane is chosen to enable the high temperatures required to overcome the activation energy for the SNAr reaction. An excess of the chloropyridine reagent is used to drive the reaction to completion.

Materials:

  • Amine-containing scaffold (e.g., 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine)

  • 2,6-dichloro-3-nitropyridine (2 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (7 equivalents)

  • Anhydrous 1,4-Dioxane

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Nitrogen or Argon atmosphere setup

  • Thin Layer Chromatography (TLC) plate (Silica gel) and appropriate mobile phase

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add the amine scaffold (1.0 eq) and 2,6-dichloro-3-nitropyridine (2.0 eq).

  • Solvent and Base: Add anhydrous 1,4-dioxane to dissolve the solids (concentration approx. 0.06 M). Add DIEA (7.0 eq) to the stirring solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 101 °C) using a heating mantle.

  • Monitoring (Trustworthiness): Monitor the reaction progress by TLC. Periodically take a small aliquot from the reaction, spot it on a TLC plate, and elute with an appropriate solvent system (e.g., Hexane:Ethyl Acetate). The disappearance of the starting amine spot indicates reaction completion. This typically takes 24-30 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel to isolate the desired product, N-(6-chloro-3-nitropyridin-2-yl)-...-amine.

Application II: Synthesis of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are classified as "privileged scaffolds" in medicinal chemistry due to their widespread occurrence in biologically active compounds, including anti-cancer, anti-tubercular, and anti-inflammatory agents.[4][5] The core structure is typically formed by the condensation of a 2-aminopyridine with an α-haloketone or equivalent. This compound is an excellent precursor to the required 6-chloro-pyridine-2,3-diamine intermediate.

G Start This compound Step1 Step 1: Hydrolysis (e.g., HCl, Heat) Start->Step1 Intermediate1 2-amino-6-chloro-3-nitropyridine Step1->Intermediate1 Step2 Step 2: Nitro Reduction (e.g., Fe/NH4Cl or H2, Pd/C) Intermediate1->Step2 Intermediate2 6-chloro-pyridine-2,3-diamine Step2->Intermediate2 Step3 Step 3: Cyclization (e.g., with α-haloketone) Intermediate2->Step3 Product Substituted Imidazo[1,2-a]pyridine Scaffold Step3->Product

Protocol 2: Two-Step Synthesis of the 6-chloro-pyridine-2,3-diamine Intermediate

This protocol outlines the conversion of the starting material into the key diamine intermediate, which is the direct precursor for imidazo[1,2-a]pyridine synthesis.

Part A: Acetamide Hydrolysis (Deprotection)

Rationale: Acid-catalyzed hydrolysis is a standard method for removing an acetamide protecting group. Refluxing in aqueous acid provides the energy needed for the hydrolysis of the amide bond.

Materials:

  • This compound

  • 6M Hydrochloric Acid (HCl)

  • Round-bottom flask, condenser, heating mantle

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Filtration apparatus

Procedure:

  • Reaction: Suspend this compound in 6M HCl in a round-bottom flask.

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours until TLC or LC-MS analysis confirms the consumption of the starting material.

  • Neutralization: Cool the reaction mixture in an ice bath. Carefully neutralize the acid by slowly adding a saturated solution of NaHCO₃ until the pH is ~7-8. The product, 2-amino-6-chloro-3-nitropyridine, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[6]

Part B: Nitro Group Reduction

Rationale: The reduction of an aromatic nitro group to an amine can be achieved under various conditions. Catalytic hydrogenation (H₂, Pd/C) is very clean but may not be compatible with all functional groups (e.g., can reduce chloro groups). A classic alternative is the use of a metal in acidic or neutral media, such as iron powder with ammonium chloride. This method is robust, inexpensive, and often shows good chemoselectivity, preserving the chloro group.

Materials:

  • 2-amino-6-chloro-3-nitropyridine (from Part A)

  • Iron powder (Fe) (5-10 equivalents)

  • Ammonium Chloride (NH₄Cl) (1-2 equivalents)

  • Ethanol/Water solvent mixture (e.g., 4:1)

  • Celite™ (for filtration)

Procedure:

  • Setup: In a round-bottom flask, combine 2-amino-6-chloro-3-nitropyridine, iron powder, and ammonium chloride.

  • Solvent: Add the Ethanol/Water solvent mixture.

  • Reaction: Heat the suspension to reflux (approx. 80 °C) with vigorous stirring. The reaction is often exothermic.

  • Monitoring (Self-Validation): Monitor the reaction by TLC. The product, 6-chloro-pyridine-2,3-diamine, is significantly more polar than the starting nitro compound. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite™ to remove the iron salts. Wash the Celite pad thoroughly with ethanol or methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude diamine can be purified by crystallization or column chromatography, though it is often used directly in the subsequent cyclization step.

Safety and Handling

  • This compound is a chlorinated nitroaromatic compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact.

  • Nitroaromatic compounds can be energetic. Avoid excessive heat or shock.

  • Acid Hydrolysis involves corrosive acids. Perform in a well-ventilated fume hood.

  • Catalytic Hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (e.g., Palladium on Carbon). This procedure should only be performed by trained personnel using appropriate safety equipment.

Conclusion

This compound stands out as a strategically valuable intermediate for medicinal chemists. Its well-defined reactive sites allow for a logical and sequential approach to synthesizing complex molecules. As demonstrated, it provides a direct route to installing an electrophilic warhead for targeted covalent inhibitors and serves as a masked diamine precursor for constructing the medicinally important imidazo[1,2-a]pyridine scaffold. The protocols and rationale presented herein provide a solid foundation for researchers to leverage this versatile building block in their drug discovery programs.

References

  • Patil, S. A., et al. (2013). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 18(9), 10836–10851.

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 92, 02002.

  • Mishra, R., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4).

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 14, 2026.

  • Bakunova, S. M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7586.

  • ChemicalBook. (n.d.). This compound CAS 139086-97-8. Retrieved January 14, 2026.

  • Google Patents. (n.d.). US11325906B2 - Chemical compounds. Retrieved January 14, 2026.

  • Schoknecht, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.

  • BenchChem. (n.d.). Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis. Retrieved January 14, 2026.

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide. Retrieved January 14, 2026.

  • Google Patents. (n.d.). US7927613B2 - Pharmaceutical co-crystal compositions. Retrieved January 14, 2026.

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved January 14, 2026.

  • Sigma-Aldrich. (n.d.). This compound. Retrieved January 14, 2026.

  • European Patent Office. (n.d.). EP 0356176 B1 - Acetamide compounds. Retrieved January 14, 2026.

  • Google Patents. (n.d.). US8163914B2 - Acetamide and carboxamide derivatives of azaadamantane and methods of use thereof. Retrieved January 14, 2026.

  • Guidechem. (n.d.). How to prepare and use 2-Chloro-3-nitro-6-methylpyridine? Retrieved January 14, 2026.

  • ChemicalBook. (n.d.). 2-Amino-6-chloro-3-nitropyridine. Retrieved January 14, 2026.

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. Retrieved January 14, 2026.

  • PubMed. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry.

  • National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Retrieved January 14, 2026.

  • ChemicalBook. (n.d.). 2-Amino-6-chloro-3-nitropyridine CAS 27048-04-0. Retrieved January 14, 2026.

  • ResearchGate. (n.d.). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Retrieved January 14, 2026. phenylacetamide_CHMFL-KIT-64_as_a_Novel_Orally_Available_Potent_Inhibitor_against_Broad_Spectrum_Mutants_of_c-KIT_K)

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Application Notes and Protocols for N-(6-chloro-3-nitropyridin-2-yl)acetamide as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the potential utility of the N-(6-chloro-3-nitropyridin-2-yl)acetamide scaffold in the design of novel kinase inhibitors. While not a widely characterized inhibitor in its own right, its core chemical feature, the 6-chloro-3-nitropyridine moiety, serves as a reactive electrophilic "warhead." This feature has been strategically employed in the development of targeted covalent inhibitors, which offer distinct advantages in terms of potency and duration of action. These notes will elucidate the hypothetical mechanism of action, provide detailed protocols for in vitro and cell-based characterization, and offer a robust framework for validating target engagement.

Introduction: The Promise of a Covalent Scaffold

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key challenge in kinase inhibitor development is achieving high selectivity and durable target engagement to overcome resistance.

The compound this compound, while not extensively documented as a standalone kinase inhibitor, presents a compelling starting point for inhibitor design. Its utility lies in the 6-chloro-3-nitropyridine group, which acts as an electrophilic warhead. This concept has been demonstrated in the design of a potential irreversible inhibitor of Monopolar Spindle 1 (MPS1) kinase, a crucial regulator of cell division.[2] In this context, the scaffold was designed to engage a non-catalytic cysteine residue in the hinge region of the kinase, leading to covalent and irreversible inhibition.[2]

The principle of using such a warhead is to leverage the reactivity of the chloro-nitropyridine system for a nucleophilic aromatic substitution (SNAr) reaction with a suitably positioned nucleophilic amino acid residue (typically cysteine) on the target kinase.[2] This guide will provide the foundational knowledge and detailed protocols to explore and validate the potential of novel inhibitors derived from this scaffold.

Proposed Mechanism of Covalent Inhibition

The inhibitory potential of compounds incorporating the N-(6-chloro-3-nitropyridin-2-yl) moiety is hypothesized to be driven by targeted covalent modification of a kinase. The electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, making the chlorine atom susceptible to displacement by a nucleophile.

Key Steps in the Proposed Mechanism:

  • Initial Non-covalent Binding: The inhibitor first docks into the ATP-binding pocket of the kinase, driven by non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Covalent Bond Formation: A nearby cysteine residue, acting as a nucleophile, attacks the carbon atom bearing the chlorine. This results in a nucleophilic aromatic substitution, displacing the chloride ion and forming a stable, covalent thioether bond between the inhibitor and the kinase.

  • Irreversible Inhibition: The formation of this covalent bond leads to the irreversible inactivation of the kinase, as the inhibitor cannot be easily displaced.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold Kinase Kinase Covalent_Adduct Kinase-Inhibitor Covalent Adduct (Irreversibly Inhibited) Kinase->Covalent_Adduct Cys_SH Cysteine (Cys-SH) Inhibitor N-(6-chloro-3-nitropyridin-2-yl) Moiety Cys_SH->Inhibitor Inhibitor->Kinase 1. Non-covalent Binding Inhibitor->Covalent_Adduct 3. Covalent Bond Formation

Caption: Proposed mechanism of covalent inhibition by a scaffold containing the N-(6-chloro-3-nitropyridin-2-yl) moiety.

Experimental Protocols

The following protocols provide a comprehensive workflow for the initial characterization of a novel kinase inhibitor based on the this compound scaffold.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase. It measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[3][4]

Rationale: This assay provides a direct measure of the compound's ability to inhibit the catalytic activity of the target kinase in a controlled, cell-free environment. The luminescence format offers high sensitivity and a broad dynamic range.

Materials:

  • Purified kinase of interest

  • Specific kinase substrate peptide

  • ATP

  • Test compound (e.g., a derivative of this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 30-60 minutes at room temperature to allow for potential covalent bond formation.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture to each well to start the reaction. The ATP concentration should ideally be at its Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Covalent Binding Validation by Mass Spectrometry

Rationale: To confirm the proposed covalent mechanism of action, it is essential to demonstrate that the inhibitor forms a covalent adduct with the target kinase. Intact protein mass spectrometry can be used to detect the mass shift corresponding to the addition of the inhibitor.

Materials:

  • Purified kinase of interest

  • Test compound

  • Incubation Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Incubate the purified kinase (e.g., at 1-5 µM) with a 5-10 fold molar excess of the test compound.

    • Include a DMSO control (kinase alone).

    • Incubate at room temperature for 2-4 hours.

  • Sample Preparation:

    • Desalt the protein samples using a C4 ZipTip or similar desalting column to remove unbound inhibitor and buffer components.

  • Mass Spectrometry Analysis:

    • Analyze the intact protein samples by electrospray ionization mass spectrometry (ESI-MS).

    • Deconvolute the resulting mass spectra to determine the average mass of the protein in both the control and inhibitor-treated samples.

  • Data Analysis:

    • Compare the mass of the inhibitor-treated kinase to the control. A mass increase corresponding to the molecular weight of the inhibitor (minus the leaving group, in this case, chlorine) confirms covalent modification.

Cell-Based Kinase Activity Assay

Rationale: While in vitro assays are crucial, it is equally important to assess the inhibitor's activity within a cellular context, where factors like cell permeability and off-target effects come into play.[1][6] This protocol measures the phosphorylation of a known downstream substrate of the target kinase.

Materials:

  • Cell line expressing the target kinase

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific for the phosphorylated form of the downstream substrate

  • Primary antibody for the total downstream substrate (as a loading control)

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Western blot or ELISA reagents

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (and a DMSO control) for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate on ice to prepare cell lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Detection of Phosphorylation:

    • Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phospho-substrate and total substrate.

    • ELISA: Use a sandwich ELISA kit designed to detect the phosphorylated substrate.

  • Data Analysis:

    • Quantify the band intensities (Western blot) or ELISA signal.

    • Normalize the phospho-substrate signal to the total substrate signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation IC50 IC50 Determination (Luminescence Assay) Covalent Covalent Binding (Mass Spectrometry) IC50->Covalent Mechanism Confirmation Cell_IC50 Cellular IC50 (Western/ELISA) Covalent->Cell_IC50 Cellular Efficacy Phenotype Phenotypic Assays (e.g., Proliferation) Cell_IC50->Phenotype Functional Outcome Start Novel Compound (N-(6-chloro-3-nitropyridin-2-yl) acetamide derivative) Start->IC50 Biochemical Potency

Caption: Experimental workflow for characterizing a novel kinase inhibitor derived from the this compound scaffold.

Data Presentation

Quantitative data from kinase inhibition assays should be presented clearly to allow for easy comparison.

Table 1: Inhibitory Activity of Test Compound Against a Panel of Kinases

Kinase TargetTest Compound IC50 (nM)Control Inhibitor IC50 (nM)
Primary Target Kinase [Insert Value][Insert Value]
Off-Target Kinase 1[Insert Value][Insert Value]
Off-Target Kinase 2[Insert Value][Insert Value]
Off-Target Kinase 3[Insert Value][Insert Value]

IC50 values are determined from n=3 independent experiments.

Conclusion

The this compound scaffold represents a promising starting point for the rational design of targeted covalent kinase inhibitors. The inherent reactivity of the 6-chloro-3-nitropyridine moiety can be harnessed to achieve potent and durable inhibition through covalent modification of a target kinase. The protocols and workflows detailed in this guide provide a robust framework for synthesizing, characterizing, and validating novel inhibitors based on this versatile chemical entity. By following a systematic approach that combines in vitro biochemical assays with cell-based validation, researchers can effectively explore the therapeutic potential of this compound class.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Profacgen. Cell-based Kinase Assays.
  • Benchchem. Application Notes and Protocols for Kinase Activity Assays.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
  • Cayman Chemical. (2021, March 8). Methods for Detecting Kinase Activity.
  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io.
  • ResearchGate. Considerations and suggested workflow for in vitro kinase inhibitor....
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Wydra, V., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021, M1181.

Sources

Application Note & Protocol: Foundational Antimicrobial Evaluation of N-(6-chloro-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

N-(6-chloro-3-nitropyridin-2-yl)acetamide is a synthetic heterocyclic compound featuring key structural motifs that suggest a potential for bioactivity. The pyridyl core is a prevalent scaffold in pharmaceuticals, while the chloro and nitro functional groups are known to impart antimicrobial properties in various chemical classes. Specifically, nitroaromatic compounds often exhibit antimicrobial effects following intracellular reduction by microbial nitroreductases, which generates cytotoxic reactive nitrogen species capable of damaging DNA and other critical biomolecules.[1][2] The presence of a chlorine atom can further enhance biological activity, potentially by improving lipophilicity for better membrane interaction or by acting as a leaving group in covalent interactions.[3]

Despite this promising chemical architecture, this compound (herein designated as CPN-A) is a novel compound with no published data regarding its antimicrobial efficacy. This document serves as a comprehensive technical guide for researchers to initiate a primary investigation into its antimicrobial potential. It provides a structured workflow, detailed experimental protocols based on internationally recognized standards, and a framework for interpreting the initial data. The protocols herein are designed to be self-validating and are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]

Compound Preparation and Quality Control

Prior to any biological evaluation, the identity, purity, and stability of the test compound must be rigorously established.

2.1 Sourcing and Synthesis: this compound (CAS: 139086-97-8) can be procured from various chemical suppliers.[7] If synthesized in-house, a common route involves the acetylation of 2-Amino-6-chloro-3-nitropyridine using acetic anhydride or acetyl chloride.[7]

2.2 Quality Control:

  • Identity Verification: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC), preferably with a purity threshold of >95%.

  • Solubility: Determine the solubility of CPN-A in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. The final concentration of DMSO in the assay medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microbes.

2.3 Preparation of Stock Solutions:

  • Accurately weigh a precise amount of CPN-A powder.

  • Dissolve in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or ~46.4 mM).

  • Vortex thoroughly until fully dissolved.

  • Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Experimental Workflow Overview

A systematic approach is crucial for evaluating a novel compound. The workflow should begin with broad screening to determine the spectrum of activity and potency, followed by more detailed characterization to understand whether the effect is inhibitory or lethal.

G cluster_prep Phase 1: Preparation cluster_char Phase 3: Characterization cluster_analysis Phase 4: Analysis & Safety Compound Source/Synthesize CPN-A QC Verify Identity & Purity (>95%) Compound->QC Stock Prepare DMSO Stock Solution QC->Stock MIC Determine MIC (Broth Microdilution) Stock->MIC Disk Assess Spectrum (Disk Diffusion) Stock->Disk Cyto Preliminary Cytotoxicity (e.g., MTT Assay) Stock->Cyto MBC Determine MBC MIC->MBC Analysis Calculate MBC/MIC Ratio & Analyze Data Disk->Analysis MBC->Analysis

Caption: Experimental workflow for antimicrobial evaluation of CPN-A.

Core Antimicrobial Susceptibility Testing Protocols

The following protocols are aligned with CLSI and EUCAST guidelines to ensure reproducibility and standardization.[4][5][8]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][9]

Materials:

  • CPN-A stock solution (e.g., 1280 µg/mL in DMSO for a top assay concentration of 128 µg/mL).

  • Sterile 96-well, U-shaped bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • 0.5 McFarland turbidity standard.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Spectrophotometer.

  • Multichannel pipette.

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of CAMHB to the wells in column 11 (Sterility Control).

    • Prepare a working solution of CPN-A at 2X the highest desired final concentration (e.g., 256 µg/mL).

    • Add 100 µL of this 2X CPN-A working solution to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • This leaves column 11 as the sterility control (media only) and column 12 as the growth control (no compound).

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum (prepared in Step 1) to wells in columns 1 through 10 and column 12. Do NOT add bacteria to column 11.

    • The final volume in each well is now 200 µL.

  • Incubation:

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • Visually inspect the plate. The MIC is the lowest concentration of CPN-A at which there is no visible turbidity (growth).

    • The sterility control (column 11) should be clear, and the growth control (column 12) should be turbid.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[10][11][12]

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, withdraw 10-100 µL from each of these wells.

  • Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Count the number of colonies (CFU) on each plate.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Protocol: Agar Disk Diffusion (Kirby-Bauer) Test

This method assesses the susceptibility of bacteria to an antimicrobial agent and provides a qualitative view of its spectrum of activity.[13][14][15]

Procedure:

  • Plate Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol. Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform bacterial lawn.[16]

  • Disk Preparation:

    • Sterile blank paper disks (6 mm diameter) are required.

    • Apply a known amount of CPN-A solution (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk) onto a blank disk and allow the solvent to evaporate completely.

  • Disk Application:

    • Using sterile forceps, place the CPN-A-impregnated disk onto the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar surface.[14]

    • Include standard antibiotic disks as positive controls and a blank disk with solvent only as a negative control.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters (mm).

Data Analysis and Interpretation

5.1 MIC/MBC Data Presentation: Summarize the quantitative data in a clear, tabular format.

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Gram-positive[Result][Result][Calculate][Bacteriostatic/Bactericidal]
E. coli ATCC 25922Gram-negative[Result][Result][Calculate][Bacteriostatic/Bactericidal]
P. aeruginosa ATCC 27853Gram-negative[Result][Result][Calculate][Bacteriostatic/Bactericidal]
E. faecalis ATCC 29212Gram-positive[Result][Result][Calculate][Bacteriostatic/Bactericidal]

5.2 Interpreting the MBC/MIC Ratio: The ratio of MBC to MIC helps classify the activity of the compound.[17]

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal .

  • MBC/MIC > 4: The compound is generally considered bacteriostatic .

5.3 Disk Diffusion Data: Record the zone of inhibition diameters. While formal interpretive criteria (Susceptible, Intermediate, Resistant) do not exist for novel compounds, the zone size provides a qualitative measure of potency and can be compared against control antibiotics.[9]

Hypothetical Mechanism of Action and Further Studies

The nitro-pyridinyl structure of CPN-A suggests a plausible mechanism of action involving reductive activation by bacterial nitroreductases. This process is common to many nitroaromatic antimicrobials.[2][18]

G cluster_damage Cellular Damage CPNA CPN-A (Pro-drug) NTR Bacterial Nitroreductase (NTR) CPNA->NTR e- Intermediate Reactive Nitrogen Intermediate (e.g., Nitroso Radical) NTR->Intermediate Activation DNA DNA Damage (Strand Breaks) Intermediate->DNA Protein Protein Dysfunction (Enzyme Inactivation) Intermediate->Protein Membrane Membrane Stress (Lipid Peroxidation) Intermediate->Membrane Death Bacterial Cell Death DNA->Death Protein->Death Membrane->Death

Caption: Hypothetical mechanism of CPN-A via reductive activation.

Future Directions:

  • Resistance Studies: Attempt to generate resistant mutants by passaging bacteria in sub-lethal concentrations of CPN-A. Whole-genome sequencing of resistant isolates may reveal mutations in nitroreductase genes.[18]

  • Cytotoxicity Assays: It is crucial to assess the compound's toxicity against mammalian cells to determine its therapeutic potential.[19][20][21][22] Initial screening can be performed using assays like the MTT or LDH release assays on cell lines such as HEK293 or HepG2.[23][24] The goal is to find a compound with high antibacterial activity and low host cell cytotoxicity.[25][26]

References

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  • Title: Antimicrobial Activity of Nitroaromatic Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro Source: PubMed URL: [Link]

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  • Title: Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12 Source: MDPI URL: [Link]

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  • Title: Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives Source: Scholars Research Library URL
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  • Title: Preparing method of 2,6-dichloro-3-nitropyridine Source: Google Patents URL
  • Title: SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES Source: International Journal of Pharma Sciences and Research URL

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Analytical techniques for N-(6-chloro-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of N-(6-chloro-3-nitropyridin-2-yl)acetamide

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its purity, stability, and impurity profile are critical parameters that dictate the quality and safety of subsequent active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the essential analytical techniques for the complete characterization of this compound. We delve into the practical and theoretical considerations behind chromatographic and spectroscopic methodologies, offering detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, analytical scientists, and quality control professionals engaged in the synthesis, development, and manufacturing of pharmaceuticals.

Introduction and Physicochemical Profile

This compound (MW: 215.59 g/mol ) is a substituted nitropyridine derivative. The presence of multiple functional groups—a chloro substituent, a nitro group, and an acetamide moiety on a pyridine core—makes it a versatile intermediate for creating complex molecular architectures. However, these same features present unique analytical challenges, including potential thermal instability and multiple sites for potential impurities. Therefore, a multi-faceted analytical approach is not just recommended but essential for robust quality control.

The typical synthesis route involves the acetylation of 2-Amino-6-chloro-3-nitropyridine. This pathway can introduce specific process-related impurities, such as unreacted starting materials, over-acetylated byproducts, or positional isomers, which must be identified and quantified.

PropertyValueSource
Chemical Formula C₇H₆ClN₃O₃
Molecular Weight 215.59 g/mol
CAS Number 139086-97-8
Appearance White to Pale-Yellow Solid
Precursor 2-Amino-6-chloro-3-nitropyridine

Strategic Analytical Workflow

A robust analytical strategy for this compound should be orthogonal, meaning it employs multiple techniques based on different chemical principles to provide a comprehensive and verifiable characterization. This ensures that no single method's limitations will obscure a complete understanding of the sample's identity and purity.

Application Notes & Protocols: Strategic Derivatization of N-(6-chloro-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Opportunity

N-(6-chloro-3-nitropyridin-2-yl)acetamide is a highly functionalized heterocyclic compound poised for strategic chemical modification. Its structure is distinguished by a pyridine core rendered electron-deficient by a potent nitro group at the C3 position. This electronic arrangement activates the C6-chloro substituent for nucleophilic displacement and palladium-catalyzed cross-coupling reactions, establishing it as a versatile and valuable intermediate. The presence of the acetamide at C2 and the nitro group at C3 provides additional handles for orthogonal chemical transformations.

This guide provides a detailed exploration of the key reactive sites of this scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule for the synthesis of novel compounds. The protocols herein are designed to be robust and reproducible, offering a foundation for creating diverse molecular libraries for applications in medicinal chemistry, agrochemicals, and materials science.[1][2][]

Analysis of Molecular Reactivity

The synthetic utility of this compound stems from three distinct and addressable functional groups. Understanding the inherent reactivity of each site is paramount for designing successful derivatization strategies.

  • The C6-Chloro Group: This is the most prominent site for derivatization. The chloro atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[4] Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the para-like C3 position, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. This position is also a prime substrate for a variety of palladium-catalyzed cross-coupling reactions.

  • The C3-Nitro Group: The nitro group is a versatile functional handle that is readily reduced to a primary amine.[5] This transformation is a cornerstone of synthetic chemistry, converting the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group. The resulting 3-amino derivative opens a gateway to a vast array of secondary derivatizations, including amide bond formations, sulfonylation, and diazotization reactions.

  • The N2-Acetamide Group: The acetamide provides a stable protecting group for the C2-amino functionality. Under specific hydrolytic conditions (either acidic or basic), this group can be removed to reveal the parent amine, N-(6-chloro-3-nitropyridin-2-amine). This deprotection can be a strategic step to enable further reactions at the C2-position or to reveal a key pharmacophoric feature in a final compound.

Below is a diagram illustrating the primary avenues for the chemical derivatization of the title compound.

G start This compound sub_Cl Nucleophilic Aromatic Substitution (SNAr) start->sub_Cl C6-Cl cross_coupling Palladium-Catalyzed Cross-Coupling start->cross_coupling C6-Cl reduce_NO2 Reduction of Nitro Group start->reduce_NO2 C3-NO2 hydrolyze_amide Hydrolysis of Acetamide start->hydrolyze_amide N2-NHAc amines Amines (R₂NH) sub_Cl->amines alcohols Alcohols (ROH) sub_Cl->alcohols thiols Thiols (RSH) sub_Cl->thiols suzuki Suzuki (R-B(OH)₂) cross_coupling->suzuki buchwald Buchwald-Hartwig (R₂NH) cross_coupling->buchwald diamine 3-Amino Derivative reduce_NO2->diamine free_amine 2-Amino Derivative hydrolyze_amide->free_amine

Caption: Key derivatization pathways for this compound.

Derivatization Strategies and Protocols

This section details the experimental protocols for the primary derivatization pathways. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol Suite: Nucleophilic Aromatic Substitution (SNAr) at C6

The displacement of the C6-chloro group is often a high-yielding and straightforward reaction. The choice of solvent and base is crucial for success and depends on the nucleophilicity of the incoming reagent.

Protocol 3.1.1: General Procedure for Amination

This protocol describes the reaction with primary or secondary amines to form N6-substituted derivatives.

  • Reagent Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Ethanol, DMF, or Dioxane, 5-10 mL per mmol of substrate), add the desired amine (1.2-1.5 eq).

  • Base Addition: Add a base such as triethylamine (Et₃N, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq). The choice of base depends on the solvent and amine salt.

  • Reaction Conditions: Stir the mixture at a temperature ranging from 60 °C to 100 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization.

Protocol 3.1.2: General Procedure for Alkoxylation/Thiolation

This protocol is suitable for O- and S-nucleophiles. It requires the in situ generation of a more potent nucleophile (alkoxide or thiolate) using a strong base.

  • Nucleophile Generation: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the desired alcohol or thiol (1.2 eq) in anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Substrate: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the generated nucleophile solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC. Gentle heating (40-60 °C) may be required for less reactive nucleophiles.

  • Work-up and Purification: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. Purify the crude product by column chromatography.

Nucleophile Class Example Typical Base Solvent Temp (°C)
Primary/Secondary AmineMorpholineK₂CO₃, Et₃NEthanol, DMF80-100
Phenol4-MethoxyphenolNaH, K₂CO₃DMF, THF25-60
ThiolThiophenolNaH, NaOEtEthanol, DMF25-50

Table 1: Summary of typical conditions for SNAr reactions at the C6-position.

Protocol Suite: Reduction of the C3-Nitro Group

The reduction of the nitro group to an amine is a critical transformation. The choice of method depends on the presence of other reducible functional groups and the desired scale of the reaction.

Protocol 3.2.1: Reduction using Tin(II) Chloride (SnCl₂)

This is a classic, reliable, and chemoselective method for nitro group reduction in the presence of an aryl chloride.

  • Reagent Preparation: Suspend this compound (1.0 eq) in ethanol or ethyl acetate (10-20 mL per mmol).

  • Addition of Reductant: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture to pH 8-9 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide. Caution: This can be exothermic. The resulting tin salts will precipitate. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate or dichloromethane. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted further with the organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the desired N-(3-amino-6-chloropyridin-2-yl)acetamide.

Protocol 3.2.2: Catalytic Transfer Hydrogenation

This method avoids the use of pressurized hydrogen gas and stoichiometric metal waste.

  • Reagent Preparation: Dissolve or suspend this compound (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst and Donor Addition: Add palladium on carbon (10% Pd/C, 0.05-0.10 eq by weight) to the mixture. Then, add a hydrogen donor such as ammonium formate (HCOONH₄, 5.0-10.0 eq) or hydrazine hydrate (N₂H₄·H₂O, 5.0 eq).

  • Reaction Conditions: Heat the mixture to a temperature between 40 °C and reflux. The reaction is often rapid, completing in 1-4 hours. Monitor by TLC.

  • Work-up and Purification: After completion, cool the reaction and filter it through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. The filtrate is concentrated under reduced pressure. The residue can be purified by partitioning between water and an organic solvent, followed by drying and evaporation, or by column chromatography if necessary.

Method Reagents Advantages Considerations
Metal-AcidSnCl₂·2H₂O, Fe/HClHigh chemoselectivity, reliableGenerates metal waste, requires careful pH adjustment
Transfer HydrogenationPd/C, HCOONH₄Operationally simple, avoids H₂ gasCatalyst can be pyrophoric, potential for over-reduction
Catalytic HydrogenationPtO₂, H₂ (gas)Clean, high-yieldingRequires specialized equipment, risk of dehalogenation

Table 2: Comparison of common methods for nitro group reduction.[5][6]

Protocol Suite: Palladium-Catalyzed Cross-Coupling at C6

Cross-coupling reactions are powerful tools for creating C-C or C-N bonds. The Suzuki-Miyaura coupling is one of the most widely used methods.[7]

Protocol 3.3.1: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling aryl/vinyl boronic acids to the C6-position.

  • Reaction Setup: In an oven-dried flask, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add a palladium catalyst and ligand. A common system is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq) or a pre-catalyst system like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using a freeze-pump-thaw cycle.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-100 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

G setup 1. Combine Reactants - this compound - Boronic Acid (R-B(OH)₂) - Base (e.g., K₂CO₃) catalyst 2. Add Catalyst System - Palladium Pre-catalyst (e.g., Pd(dppf)Cl₂) - Solvent (e.g., Dioxane/H₂O) setup->catalyst degas 3. Degas Mixture (e.g., N₂ Purge) catalyst->degas react 4. Heat Reaction (80-100 °C, 6-24h) Under Inert Atmosphere degas->react workup 5. Aqueous Work-up - Dilute with H₂O - Extract with Organic Solvent react->workup purify 6. Purify Product (Column Chromatography) workup->purify product N-(6-Aryl-3-nitropyridin-2-yl)acetamide purify->product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

  • Vertex ChemInform. (n.d.). Cas No. 4214-75-9 2-Amino-3-nitropyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Amino-3-nitropyridine: Comprehensive Overview and Applications.
  • Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Chem-Impex. (n.d.). 3-Amino-2-nitropyridine.
  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine - Eureka.
  • Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • ChemicalBook. (n.d.). This compound.
  • ChemScene. (n.d.). 139086-97-8 | this compound.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic aromatic substitutions. YouTube.
  • NIH Public Access. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • ARKIVOC. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate.
  • ChemicalBook. (2025). 2-Amino-6-chloro-3-nitropyridine | 27048-04-0.
  • BOC Sciences. (n.d.). CAS 27048-04-0 2-Amino-6-chloro-3-nitropyridine.

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Application Notes & Protocols for In Vitro Evaluation of N-(6-chloro-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Reactive Scaffold

N-(6-chloro-3-nitropyridin-2-yl)acetamide is a heterocyclic compound featuring two key reactive moieties: a nitropyridine ring and a chloroacetamide side chain. The chloroacetamide group, in particular, is a well-documented electrophilic warhead in medicinal chemistry.[1][2] The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon susceptible to nucleophilic attack, making the chlorine atom an effective leaving group.[3] This chemical feature is frequently exploited to create covalent inhibitors that form a permanent bond with a target protein, often a non-catalytic cysteine residue within or near an enzyme's active site.[4]

Compounds with similar nitropyridine cores have been investigated for a range of biological activities, including the inhibition of protein kinases, which are critical regulators of cellular signaling.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic development. Given the structural alerts present in this compound, it is hypothesized that this compound may function as a covalent inhibitor of protein kinases, leading to cytotoxic effects in cancer cells.

These application notes provide a structured, multi-assay workflow designed to systematically evaluate the biological activity of this compound. The proposed experimental cascade follows a logical progression from direct biochemical assessment to cell-based functional outcomes and finally to mechanistic validation, creating a self-validating system for compound characterization.

Investigational Workflow: A Tripartite Approach

The characterization of this compound (herein referred to as "CNPA") is best approached through a logical sequence of assays. This guide details three core in vitro methods:

  • Direct Target Engagement: An in vitro kinase inhibition assay to directly measure the compound's ability to inhibit the enzymatic activity of a selected protein kinase.

  • Cellular Phenotypic Response: A cell-based cytotoxicity assay (MTT) to determine the compound's effect on the viability and proliferation of cancer cell lines.[6]

  • Mechanistic Confirmation: Western blot analysis to probe for the inhibition of a specific signaling pathway within the cell, confirming the mechanism of action.[7]

G cluster_0 Biochemical Activity cluster_1 Cellular Effect cluster_2 Mechanism of Action A Assay 1: In Vitro Kinase Assay B Assay 2: Cell Viability (MTT) A->B Does biochemical inhibition translate to a cellular phenotype? C Assay 3: Western Blot Analysis B->C Can the cellular phenotype be explained by the proposed mechanism?

Caption: Logical workflow for characterizing CNPA's biological activity.

Assay 1: In Vitro Kinase Inhibition Assay

Principle and Rationale

The first step in evaluating CNPA is to determine if it directly inhibits a purified protein kinase. Many kinases, such as Monopolar Spindle 1 (MPS1), possess a cysteine residue in the hinge region that is susceptible to covalent modification.[4] This assay measures the transfer of phosphate from ATP to a substrate peptide by a kinase. The inhibitory potential of CNPA is quantified by measuring the reduction in kinase activity across a range of compound concentrations, allowing for the determination of an IC50 (half-maximal inhibitory concentration) value. A time-dependent increase in inhibition can also suggest a covalent binding mechanism.

Detailed Protocol

This protocol is a general template adaptable for many commercially available kinase assay kits that measure ATP consumption by converting the remaining ATP to a luminescent signal.

Materials:

  • Purified recombinant kinase (e.g., MPS1, MAPKAPK2)

  • Kinase-specific substrate peptide

  • This compound (CNPA), dissolved in 100% DMSO to create a 10 mM stock

  • Kinase assay buffer (typically provided in kits)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of CNPA in kinase assay buffer. Start from a high concentration (e.g., 100 µM) and perform 1:3 serial dilutions. Include a DMSO-only vehicle control.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted CNPA or vehicle control.

    • Add 10 µL of a master mix containing the target kinase and its specific substrate peptide, diluted to 2.5X the final desired concentration in kinase buffer.

    • Pre-incubation (Optional for Covalent Inhibitors): To test for time-dependency, incubate the plate at room temperature for 60 minutes to allow for potential covalent bond formation before initiating the reaction.

  • Kinase Reaction Initiation:

    • Add 10 µL of 2.5X ATP solution to each well to start the kinase reaction. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly generated ADP into a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Presentation and Interpretation

The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control. An IC50 curve is then generated using non-linear regression analysis.

Kinase TargetCNPA IC50 (µM)Positive Control IC50 (µM)
Kinase A (Cys-containing)0.520.08 (Staurosporine)
Kinase B (Cys-less mutant)> 500.11 (Staurosporine)
Kinase C (Unrelated)25.60.25 (Staurosporine)
Table 1: Example data from an in vitro kinase inhibition screen. A significant potency shift between a wild-type and a cysteine-less mutant kinase would strongly support a covalent binding mechanism.

Assay 2: Cell-Based Cytotoxicity Assessment (MTT Assay)

Principle and Rationale

Once biochemical activity is established, the next critical step is to determine if CNPA affects cancer cell viability. The MTT assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a robust measure of cytotoxicity.

Detailed Protocol

Materials:

  • Cancer cell line (e.g., A375 melanoma, Panc-1 pancreatic)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • CNPA stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of CNPA in complete growth medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of CNPA (or vehicle control).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.[9]

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

cluster_workflow MTT Assay Workflow cluster_principle Principle A 1. Seed Cells (24h incubation) B 2. Add CNPA (72h incubation) A->B C 3. Add MTT Reagent (3-4h incubation) B->C D 4. Solubilize Formazan (15 min shaking) C->D E 5. Read Absorbance (570 nm) D->E LivingCell Living Cell (Active Mitochondria) Formazan Formazan (Purple, Insoluble) LivingCell->Formazan Reduces MTT MTT (Yellow, Soluble) MTT->LivingCell

Caption: Workflow and principle of the MTT cell viability assay.

Data Presentation and Interpretation

Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of CNPA concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell LineTissue of OriginCNPA GI50 (µM)Doxorubicin GI50 (µM)
A375Melanoma1.20.05
Panc-1Pancreatic2.50.12
MCF-7Breast0.90.08
Table 2: Example cytotoxicity data for CNPA against various cancer cell lines.

Assay 3: Mechanistic Validation via Western Blot

Principle and Rationale

If CNPA inhibits a specific kinase and causes cell death, this should be reflected in the phosphorylation status of the kinase's downstream substrates. Western blotting is a technique used to detect specific proteins in a sample.[7][10] By treating cells with CNPA and then probing cell lysates with antibodies specific for a phosphorylated protein (e.g., phospho-AKT) and its total protein counterpart (e.g., total AKT), we can directly observe if the compound engages its target and disrupts the signaling pathway in a cellular context. This provides crucial mechanistic evidence linking the biochemical activity to the cellular phenotype.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Target Kinase (e.g., PI3K) Receptor->KinaseX Substrate Downstream Substrate (e.g., AKT) KinaseX->Substrate pSubstrate Phospho-Substrate (p-AKT) Substrate->pSubstrate Phosphorylation Response Cell Proliferation & Survival pSubstrate->Response CNPA CNPA CNPA->KinaseX

Caption: Hypothetical signaling pathway inhibited by CNPA.

Detailed Protocol

Materials:

  • Cell line and culture reagents

  • CNPA stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT Ser473, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with CNPA at various concentrations (e.g., 0.5x, 1x, and 2x the GI50 value) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.[11]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples. Add 4X SDS sample buffer and boil at 95°C for 5 minutes.[7]

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel, along with a protein ladder.

    • Run the gel until adequate separation is achieved.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., total-AKT) and a loading control (e.g., GAPDH) to ensure equal protein loading.

Data Presentation and Interpretation

The resulting bands are quantified using densitometry software. The intensity of the phospho-protein band is normalized to the total protein band. A dose-dependent decrease in the phosphorylation of a key downstream substrate provides strong evidence of on-target activity.

Treatmentp-AKT (Normalized Intensity)Total AKT (Normalized Intensity)
Vehicle Control1.001.00
CNPA (0.5 µM)0.650.98
CNPA (1.0 µM)0.211.01
CNPA (2.0 µM)0.050.99
Table 3: Example Western blot quantification showing dose-dependent inhibition of AKT phosphorylation by CNPA.

References

  • Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • O, J. et al. (n.d.). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Available at: [Link]

  • Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]

  • Cusabio. (n.d.). Western Blotting(WB) Protocol. Available at: [Link]

  • MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Available at: [Link]

  • Wydra, V., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021, M1181. Available at: [Link]

  • ChemWhat. (n.d.). This compound CAS#: 139086-97-8. Available at: [Link]

  • ChemBK. (n.d.). This compound. Available at: [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

  • Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available at: [Link]

  • MDPI. (n.d.). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available at: [Link]

  • PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available at: [Link]

  • PubChem. (n.d.). 2-(6-(((3-chloro-2-methylphenyl)sulfonyl)amino)pyridin-2-yl)-N,N-diethylacetamide. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Available at: [Link]

  • ResearchGate. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available at: [Link]

  • PubMed. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available at: [Link]

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N-(6-chloro-3-nitropyridin-2-yl)acetamide as a research chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of N-(6-chloro-3-nitropyridin-2-yl)acetamide as a Research Chemical Intermediate

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. As a highly functionalized pyridine derivative, this intermediate offers a versatile platform for the synthesis of complex heterocyclic scaffolds with significant potential in modern drug discovery. This guide moves beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations for its effective application.

Compound Overview and Strategic Significance

This compound, with CAS Number 139086-97-8, is a pivotal building block in organic synthesis.[1][2][3] Its structure is primed for a variety of chemical transformations, making it a valuable starting point for generating molecular diversity. The strategic placement of three distinct functional groups—an acetamide, a nitro group, and a chlorine atom—on the pyridine core allows for a sequence of selective and high-yield reactions.

The key to its utility lies in the electronic nature of these substituents:

  • Nitro Group (-NO₂): A strong electron-withdrawing group that activates the pyridine ring for nucleophilic attack. It is also readily reduced to an amino group, opening pathways for further functionalization or cyclization.

  • Chloro Group (-Cl): Positioned at the 6-position, its reactivity in nucleophilic aromatic substitution (SNAr) is enhanced by the adjacent ring nitrogen and the ortho/para nitro group. It also serves as a handle for metal-catalyzed cross-coupling reactions.

  • Acetamide Group (-NHAc): This group directs the regioselectivity of certain reactions and can be hydrolyzed to reveal a primary amine if needed. Its ortho-position relative to the nitro group is crucial for intramolecular cyclization reactions leading to fused heterocyclic systems.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's physical and analytical characteristics is fundamental for its successful use in the laboratory.

PropertyValueSource(s)
CAS Number 139086-97-8[1][2][3][4][5]
Molecular Formula C₇H₆ClN₃O₃[1][2][4][6]
Molecular Weight 215.59 g/mol [1][4]
Appearance White to Pale-yellow Solid[1][7]
Purity Typically >95-97%[1][4][7]
Solubility Soluble in DMF, DMSO, and chlorinated solvents; poorly soluble in water.Inferred from typical properties of similar organic compounds.

Expected Analytical Data:

  • ¹H NMR: Expect signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), the two aromatic protons on the pyridine ring (doublets, ~8.0-8.8 ppm), and the amide proton (broad singlet, ~9-11 ppm).

  • ¹³C NMR: Signals for the pyridine ring carbons, the acetyl methyl carbon, and the carbonyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 216.0, showing the characteristic isotopic pattern for a chlorine-containing compound.[6]

  • Infrared (IR) Spectroscopy: Key stretches include N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹).

Core Synthetic Applications and Methodologies

The true value of this compound is realized in its application as a precursor to more complex molecular architectures. The following sections detail its primary synthetic utilities, complete with step-by-step protocols.

Workflow: Key Transformations

The diagram below illustrates the principal synthetic pathways originating from this compound, highlighting its versatility as a scaffold.

G main This compound snar_prod S(N)Ar Product (C6-Substituted) main->snar_prod S(N)Ar reduction Reduction (e.g., Fe/NH₄Cl, H₂/Pd-C) main->reduction cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald) main->cross_coupling sub_amine Nucleophilic Amine (R₂NH) sub_amine->snar_prod sub_thiol Nucleophilic Thiol (RSH) sub_thiol->snar_prod diamino N-(3-amino-6-chloropyridin-2-yl)acetamide reduction->diamino cyclization Intramolecular Cyclization diamino->cyclization fused_ring Fused Heterocycles (e.g., Imidazopyridines) cyclization->fused_ring cc_prod C6-Arylated/Alkylated Product cross_coupling->cc_prod

Caption: Key synthetic transformations of the title compound.

Protocol 1: Synthesis of this compound

This protocol details the foundational step: the N-acetylation of the parent amine. The acetamide serves as a protecting group and a key architectural element for subsequent reactions.

Rationale: The reaction proceeds via nucleophilic attack of the primary amino group of 2-amino-6-chloro-3-nitropyridine on the electrophilic carbonyl carbon of acetic anhydride. Glacial acetic acid can be used as a solvent and catalyst.

Materials:

  • 2-Amino-6-chloro-3-nitropyridine[1]

  • Acetic anhydride[1]

  • Glacial acetic acid[1]

  • Ice water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-amino-6-chloro-3-nitropyridine in a minimal amount of glacial acetic acid.

  • To this stirring solution, add 1.2 to 1.5 equivalents of acetic anhydride dropwise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of ice water with vigorous stirring.

  • A precipitate (the desired product) will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

  • Dry the product under vacuum to yield this compound as a white to pale-yellow solid.[1] Purity is often sufficient for subsequent steps, but recrystallization from ethanol can be performed if necessary.

Protocol 2: Selective Reduction of the Nitro Group

This transformation is arguably the most critical application, generating a 2,3-diaminopyridine scaffold that is a cornerstone for building various biologically active molecules, particularly kinase inhibitors.

Rationale: The selective reduction of an aromatic nitro group in the presence of an aryl chloride is a common challenge. While catalytic hydrogenation (e.g., H₂ over Pd/C) is efficient for nitro reduction, it carries a significant risk of hydrodechlorination. Therefore, chemical reducing agents are often preferred. A combination of iron powder in the presence of an acid or ammonium chloride is a cost-effective, reliable, and selective method.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl) or Acetic Acid

  • Ethanol/Water solvent mixture (e.g., 4:1)

  • Celite™ for filtration

  • Ethyl acetate for extraction

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), ethanol, and water.

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-2.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-6 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Filter the hot suspension through a pad of Celite™ to remove the iron salts. Wash the filter cake thoroughly with hot ethyl acetate or methanol.

  • Transfer the filtrate to a separatory funnel. Wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(3-amino-6-chloropyridin-2-yl)acetamide.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

This protocol allows for the introduction of a wide range of substituents at the C6 position by displacing the chloride.

Rationale: The chlorine atom at the 6-position is activated towards nucleophilic substitution by the electron-withdrawing effects of both the ring nitrogen and the nitro group. The reaction proceeds through a Meisenheimer complex intermediate. A non-nucleophilic base is required to neutralize the HCl generated during the reaction.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, R¹R²NH) (1.1-1.5 eq)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add the nucleophile (1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the attacking species.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C6-substituted product.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[8]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, seeking medical attention.[8]

    • Skin Contact: Wash off immediately with soap and plenty of water.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple intermediate; it is a strategic tool for the efficient construction of complex, high-value molecules. Its well-defined reactivity allows for sequential, selective modifications, providing a reliable and versatile route to novel heterocyclic compounds. By understanding the principles behind its reactivity and adhering to the robust protocols outlined in this guide, researchers can effectively leverage this compound to accelerate their discovery programs.

References

  • Semantic Scholar. Synthesis of 2-amino-6-chloropyridine. Available from: [Link]

  • Angene Chemical. Safety Data Sheet: 2-Chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide. Available from: [Link] (Note: This is an illustrative SDS for a chloroacetamide derivative).

  • Google Patents.US5283338A - Process for the preparation of 2-chloropyridines.
  • ChemBK. this compound. Available from: [Link]

  • Google Patents.US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • PubChemLite. Acetamide, n-(6-chloro-5-nitro-2-pyridyl)- (C7H6ClN3O3). Available from: [Link]

  • National Institutes of Health. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Available from: [Link]

  • Google Patents.WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Available from: [Link]

  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]

  • PubMed. Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. Available from: [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]

  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]

  • MolPort. Compound 2-(4-chloro-3,5-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide. Available from: [Link]

  • ChemWhat. this compound CAS#: 139086-97-8. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(6-chloro-3-nitropyridin-2-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis of N-(6-chloro-3-nitropyridin-2-yl)acetamide. This guide is crafted for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your synthesis yield and purity.

I. Synthesis Overview & Mechanism

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The primary route involves the acylation of 2-amino-6-chloro-3-nitropyridine. This reaction, while straightforward in principle, is sensitive to several factors that can significantly impact the final yield and purity of the product.

The core of this synthesis is a nucleophilic acyl substitution. The amino group of 2-amino-6-chloro-3-nitropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.

Reaction Workflow

Synthesis_Workflow Start Start: Reagents & Setup Reagents 1. Dissolve 2-amino-6-chloro-3-nitropyridine in an appropriate solvent Start->Reagents Acylation 2. Add acetylating agent (e.g., Acetic Anhydride) dropwise under controlled temperature Reagents->Acylation Monitoring 3. Monitor reaction progress (TLC analysis) Acylation->Monitoring Workup 4. Quench reaction & precipitate product (e.g., addition to ice-water) Monitoring->Workup Isolation 5. Isolate crude product (Vacuum filtration and washing) Workup->Isolation Purification 6. Purify the product (Recrystallization) Isolation->Purification End End: Characterization Purification->End

Caption: A step-by-step workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their probable causes, and actionable solutions to get your experiment back on track.

Problem Potential Causes Solutions & Scientific Rationale
Low or No Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Material: The nitro group makes the pyridine ring electron-deficient and susceptible to degradation under harsh conditions. 3. Impure Starting Material: Purity of 2-amino-6-chloro-3-nitropyridine is crucial.[1]1. Monitor with TLC: Use Thin Layer Chromatography (TLC) to track the consumption of the starting amine. If the reaction stalls, consider a moderate increase in temperature or extending the reaction time. 2. Control Temperature: The acylation reaction can be exothermic. Maintain a low temperature (0-5 °C) during the addition of the acetylating agent to prevent side reactions and degradation.[2] 3. Verify Starting Material Purity: Confirm the purity of 2-amino-6-chloro-3-nitropyridine via melting point or spectroscopic methods before starting the reaction.
Formation of a Dark, Tarry Substance 1. High Reaction Temperature: Exothermic reaction leading to polymerization or degradation.[2] 2. Excess Acetylating Agent: Can lead to side reactions and decomposition.1. Maintain Low Temperature: Add the acetylating agent dropwise to a cooled solution of the amine.[2] 2. Control Stoichiometry: Use a slight excess of the amine or a 1:1 ratio to ensure the complete consumption of the highly reactive acetylating agent.
Product is Difficult to Purify 1. Presence of Unreacted Starting Materials. 2. Formation of Diacylated Side Product: The amide nitrogen can be acylated a second time, though this is less common under controlled conditions. 3. Product Oiling Out During Crystallization. 1. Aqueous Workup: Wash the crude product with a dilute acid to remove any unreacted amine and with a saturated sodium bicarbonate solution to neutralize any remaining acid.[2] 2. Optimize Stoichiometry: Use a 1:1 molar ratio of reactants to minimize the chance of diacylation.[2] 3. Optimize Recrystallization: If the product "oils out," it may be due to a supersaturated solution or the presence of impurities. Try a different solvent or a solvent pair (e.g., ethanol/water).[1]
Inconsistent Results 1. Moisture Sensitivity: Acetylating agents like acetyl chloride and acetic anhydride are sensitive to moisture. 2. Variability in Reagent Quality. 1. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. Handle moisture-sensitive reagents under an inert atmosphere if possible. 2. Use Fresh Reagents: Use freshly opened or purified reagents for best results.[2]
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Optimize_Time_Temp Increase reaction time and/or temperature moderately Incomplete->Optimize_Time_Temp Check_Purity Check starting material purity Incomplete->Check_Purity Problem_Workup Problem during workup/purification? Complete->Problem_Workup Optimize_Time_Temp->Start Check_Purity->Start Optimize_Workup Optimize washing steps (acid/base washes) Problem_Workup->Optimize_Workup Yes Optimize_Recryst Optimize recrystallization (solvent, temperature) Problem_Workup->Optimize_Recryst Yes Success High Yield, Pure Product Problem_Workup->Success No Optimize_Workup->Success Optimize_Recryst->Success

Caption: A decision tree for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the best acetylating agent for this synthesis: acetic anhydride or acetyl chloride?

A1: Both can be effective. Acetic anhydride is generally preferred as it is less volatile and the byproduct, acetic acid, is easier to handle than the hydrochloric acid generated from acetyl chloride. The use of a base like triethylamine or pyridine is recommended when using acetyl chloride to neutralize the HCl as it forms.[2]

Q2: Which solvent is most suitable for this reaction?

A2: Aprotic solvents such as glacial acetic acid, dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.[2] Glacial acetic acid can serve as both a solvent and a catalyst. The choice of solvent can influence reaction rate and solubility of the starting materials and product.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most effective method.[1][2] Spot the reaction mixture on a TLC plate alongside your starting material (2-amino-6-chloro-3-nitropyridine). The reaction is complete when the starting material spot is no longer visible.

Q4: What is the optimal temperature for the reaction?

A4: The addition of the acetylating agent should ideally be done at a low temperature (0-5 °C) to control the exothermic nature of the reaction.[2] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours.[2]

Q5: My product is a pale-yellow solid. Is this expected?

A5: Yes, this compound is typically a white to pale-yellow solid. A darker color may indicate the presence of impurities, which can often be removed by recrystallization.

Q6: What is the best method for purifying the final product?

A6: Recrystallization is the most common and effective method for purifying the crude product.[2] Ethanol or acetonitrile are often suitable solvents.[2] If impurities persist, column chromatography on silica gel can be employed.

IV. Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials:

  • 2-Amino-6-chloro-3-nitropyridine (1.0 eq)[3][4]

  • Acetic anhydride (1.1 - 1.5 eq)

  • Glacial Acetic Acid (as solvent)

  • Ice-water bath

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-chloro-3-nitropyridine in glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Addition of Acetylating Agent: While stirring, add acetic anhydride dropwise to the cooled solution, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup: Slowly pour the reaction mixture into a beaker of ice-water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining acetic acid.

  • Drying: Dry the crude product in a vacuum oven at a low temperature.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Melting Point, NMR, and IR spectroscopy.

V. References

  • Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. Retrieved from

  • Synthesis of 2-amino-3-nitro-6-chloro-pyridine. PrepChem.com. Retrieved from

  • Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. Benchchem. Retrieved from

  • This compound. ChemicalBook. Retrieved from

  • 2-Amino-6-chloro-3-nitropyridine. ChemicalBook. Retrieved from

  • 2-Amino-6-chloro-3-nitropyridine. Biosynth. Retrieved from

  • 2-Amino-6-chloro-3-nitropyridine. Sigma-Aldrich. Retrieved from

  • This compound. Sigma-Aldrich. Retrieved from

  • Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis. Benchchem. Retrieved from

Sources

Technical Support Center: Purification of N-(6-chloro-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(6-chloro-3-nitropyridin-2-yl)acetamide (CAS 139086-97-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important intermediate. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) based on established scientific principles and practical laboratory experience.

I. Understanding the Core Challenge

This compound is typically synthesized via the acetylation of 2-amino-6-chloro-3-nitropyridine.[1] The primary challenge in its purification lies in the removal of unreacted starting materials, over-acetylated byproducts, and various isomers that can form under certain reaction conditions. The presence of the nitro group and the chloro substituent on the pyridine ring influences the molecule's reactivity and solubility, adding layers of complexity to its purification.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My final product is a persistent oil or gummy solid, not the expected white solid. What's happening and how can I fix it?

Root Cause Analysis: This issue is often due to the presence of impurities that depress the melting point and inhibit crystallization. Key culprits include:

  • Unreacted Starting Material: 2-Amino-6-chloro-3-nitropyridine is more polar than the desired product.

  • Di-acylated Byproducts: Over-acetylation can lead to the formation of N-(6-chloro-3-nitropyridin-2-yl)-N-acetylacetamide, a less polar impurity.[2]

  • Residual Solvents: Trapped solvent molecules can significantly disrupt the crystal lattice formation.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting an oily or gummy product.

Step-by-Step Protocol: Trituration/Washing

  • Place the crude oily product in a flask.

  • Add a small volume of a cold, non-polar solvent in which the product is poorly soluble (e.g., hexane or a 1:1 mixture of diethyl ether and hexane).

  • Stir or sonicate the mixture. The impurities should dissolve in the solvent, while the desired product should precipitate as a solid.

  • Filter the solid and wash with a small amount of the cold solvent.

  • Dry the solid thoroughly under vacuum.

Q2: My purified product is discolored (yellow to brown). How can I obtain a white or pale-yellow solid?

Root Cause Analysis: Discoloration often arises from the formation of colored impurities due to side reactions or oxidation. The nitro group can participate in various side reactions, leading to highly conjugated, colored byproducts.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal (typically 1-5% by weight).

    • Caution: Activated charcoal can adsorb the desired product, so use it sparingly.[3]

  • Hot Filtration: Quickly filter the hot solution through a pad of celite to remove the charcoal.

  • Recrystallization: Allow the filtrate to cool slowly to induce the formation of pure, colorless crystals.

  • Inert Atmosphere: For future syntheses, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

Q3: Thin Layer Chromatography (TLC) of my product shows multiple spots. How do I effectively separate the components?

Root Cause Analysis: Multiple spots on TLC indicate the presence of several compounds. Besides the starting material and product, you might be seeing isomeric byproducts. The substitution of the amino group on the 2-position is kinetically favored due to the inductive effect of the nitro group, but the thermodynamic product would result from substitution at the 6-position.[4]

Solution: Column Chromatography Column chromatography is the most effective method for separating compounds with different polarities.

Detailed Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.

  • Elution: Start with a non-polar eluent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a 70:30 hexane:ethyl acetate mixture.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Typical Column Chromatography Parameters:

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60-120 mesh) Standard choice for separating moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate Gradient Allows for the separation of compounds with a range of polarities.

| Elution Gradient | Start with low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase to higher polarity (e.g., 7:3 Hexane:EtOAc). | Elutes less polar impurities first, followed by the product, and finally the more polar starting material. |

III. Frequently Asked Questions (FAQs)

Q1: What are the expected starting materials and potential byproducts I should be aware of?

The synthesis typically involves the reaction of 2-amino-6-chloro-3-nitropyridine with an acetylating agent like acetic anhydride or acetyl chloride.[1]

  • Starting Materials:

    • 2-Amino-6-chloro-3-nitropyridine[5]

    • Acetic anhydride or acetyl chloride

  • Potential Byproducts:

    • Unreacted 2-amino-6-chloro-3-nitropyridine: More polar than the product.

    • Di-acetylated product: Less polar than the desired mono-acetylated product.

    • Hydrolysis product (2-amino-6-chloro-3-nitropyridine): If water is present, the acetamide can hydrolyze back to the amine, especially under acidic or basic conditions.[6]

    • Isomeric products: While the 2-amino position is more reactive, trace amounts of reaction at other positions might occur.

Q2: What is the best solvent system for recrystallizing this compound?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Recommended Solvent Systems:

Solvent System Rationale
Ethanol/Water The compound is typically soluble in hot ethanol and insoluble in water. Adding water to a hot ethanolic solution will decrease the solubility and induce crystallization upon cooling.[7][8]
Isopropanol A good single-solvent option for moderately polar compounds.

| Ethyl Acetate/Hexane | The compound is soluble in ethyl acetate and insoluble in hexane. Adding hexane to an ethyl acetate solution will induce precipitation. |

Step-by-Step Protocol: Recrystallization from Ethanol/Water

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • While the solution is still hot, add water dropwise until you see the first signs of persistent cloudiness.

  • Add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Q3: How should I handle and store the purified this compound?

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

Q4: What analytical techniques are recommended for purity assessment?

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can be used to identify byproducts.[8]

IV. References

  • BLDpharm. This compound.

  • ChemicalBook. This compound.

  • BenchChem. Application Notes and Protocols for the Derivatization of 2-chloro-N-(pyridin-4-yl)acetamide in Biological Screening.

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.

  • StackExchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.

  • SIELC Technologies. Separation of 6-Chloro-3-nitropyridin-2-ylamine on Newcrom R1 HPLC column.

  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.

  • Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.

  • ECHEMI. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.

  • Cole-Parmer. N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC).

  • BLD Pharmatech. Safety Data Sheet.

  • BenchChem. Improving the purity of synthesized 2-chloro-N-(pyridin-3-yl)acetamide for biological assays.

  • J&K Scientific. 2-Amino-6-chloro-3-nitropyridine.

Sources

Technical Support Center: Navigating the Solubility of N-(6-chloro-3-nitropyridin-2-yl)acetamide for Robust Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(6-chloro-3-nitropyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the effective use of this compound in biological assays. Given its predicted hydrophobic nature, achieving and maintaining its solubility is critical for obtaining accurate and reproducible experimental results. This document offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter.

Understanding the Molecule: Physicochemical Properties

This compound is a small organic molecule with the following key characteristics:

PropertyValueSignificance for Solubility
Molecular Formula C₇H₆ClN₃O₃Indicates the presence of polar groups (nitro, acetamide) and a halogen.
Molecular Weight 215.59 g/mol [1][2]
Predicted LogP 1.6016A positive LogP value suggests a degree of lipophilicity, indicating that the compound is likely to be more soluble in organic solvents than in water.[1]
Appearance White solid[3]
Inferred Solubility Likely poorly soluble in water, with good solubility in organic solvents like DMSO.Based on the properties of its precursor, 2-Amino-6-chloro-3-nitropyridine, which is slightly soluble in water and soluble in dimethyl sulfoxide.[4][5]

The presence of both polar functional groups and a chlorinated pyridine ring suggests that while the molecule is not extremely hydrophobic, its aqueous solubility is expected to be limited. This necessitates careful preparation of stock solutions and dilutions to prevent precipitation in aqueous assay media.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound.

Q1: My compound won't dissolve in my aqueous assay buffer. What should I do?

A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its predicted low water solubility. The most effective approach is to first prepare a high-concentration stock solution in an appropriate organic solvent.

Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial dissolution.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Pre-weighing: Allow the vial of this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve your target high concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, gentle warming in a water bath (37°C) or brief sonication can aid dissolution. Ensure the compound is fully dissolved before proceeding.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: I've prepared a DMSO stock solution, but the compound precipitates when I add it to my cell culture media. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when the compound's concentration in the final aqueous medium exceeds its solubility limit. The key is to control the dilution process and the final concentration of both the compound and the solvent.

Troubleshooting Flowchart for Precipitation Issues

start Precipitation Observed in Media check_final_conc Is the final compound concentration too high? start->check_final_conc check_dmso_conc Is the final DMSO concentration >0.5%? check_final_conc->check_dmso_conc No solution_lower_conc Decrease final working concentration. check_final_conc->solution_lower_conc Yes dilution_method How was the dilution performed? check_dmso_conc->dilution_method No solution_dmso Keep final DMSO concentration ≤0.5%. check_dmso_conc->solution_dmso Yes media_temp Was the media pre-warmed to 37°C? dilution_method->media_temp Serial dilution solution_serial_dilution Perform serial dilutions in pre-warmed media. dilution_method->solution_serial_dilution Direct addition solution_warm_media Always use pre-warmed media. media_temp->solution_warm_media No start Loss of Activity Over Time check_precipitation Visually inspect wells for delayed precipitation (microscopy). start->check_precipitation precip_yes Precipitation observed. check_precipitation->precip_yes Yes precip_no No visible precipitate. check_precipitation->precip_no No check_stability Consider potential for hydrolysis. solution_stability Minimize incubation time. Ensure media pH is stable. check_stability->solution_stability solution_precip Re-optimize solubility (lower concentration, co-solvents). precip_yes->solution_precip precip_no->check_stability

Caption: Decision tree for investigating loss of compound activity.

Recommendations:

  • pH Monitoring: Ensure the pH of your cell culture medium remains stable throughout the experiment, as significant shifts can affect compound stability.

  • Minimize Incubation Time: If stability is a concern, design your experiments to have the shortest possible incubation time with the compound.

  • Fresh Preparations: Prepare working solutions fresh for each experiment from your frozen DMSO stock aliquots.

Advanced Solubilization Strategies

For particularly challenging assays requiring higher concentrations, consider these advanced options:

  • Use of Excipients: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. This requires careful validation to ensure the cyclodextrin itself does not interfere with the assay.

  • Co-solvents: While DMSO is the primary choice, in some cell-free assays, other co-solvents might be tolerated. However, their compatibility with your specific biological system must be thoroughly tested.

By understanding the physicochemical properties of this compound and following these guidelines, you can overcome solubility challenges and ensure the integrity and reproducibility of your biological data.

References

  • ChemWhat. This compound CAS#: 139086-97-8. [Link]

  • KEYENCE. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • National Center for Biotechnology Information. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. [Link]

  • National Center for Biotechnology Information. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

  • National Center for Biotechnology Information. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. [Link]

  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]

  • J&K Scientific. 2-Amino-6-chloro-3-nitropyridine. [Link]

Sources

N-(6-chloro-3-nitropyridin-2-yl)acetamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(6-chloro-3-nitropyridin-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, we address common challenges and provide evidence-based protocols to maintain the integrity of your research.

I. Troubleshooting and FAQs: Stability and Storage

This section provides answers to frequently asked questions regarding the stability and storage of this compound.

Q1: What are the primary factors that can cause the degradation of solid this compound?

A1: The primary factors affecting the stability of solid this compound are moisture, heat, and light. The compound is noted to be moisture-sensitive.[1] Exposure to these elements can lead to hydrolysis and other degradation pathways. For optimal stability, it is crucial to store the solid compound in a tightly sealed container in a cool, dry, and dark place.[1][2][3]

Q2: I've noticed a change in the color of my solid compound from pale-yellow to a more brownish hue. Does this indicate degradation?

A2: Yes, a color change from its typical pale-yellow to yellow-brown appearance can be an indicator of degradation.[4] This is often due to exposure to air, light, or moisture over time. While a slight color change may not significantly impact the purity for all applications, it is a sign that the compound's integrity may be compromised. It is recommended to use a fresh, properly stored batch for sensitive experiments or to re-analyze the purity of the discolored material before use.

Q3: What are the recommended long-term storage conditions for this compound?

A3: For long-term storage, this compound should be stored in a tightly closed container, protected from moisture.[1][2] Several suppliers recommend refrigeration at 2-8°C.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidative degradation. Always refer to the product-specific information on the label for the recommended storage temperature.[1]

Q4: How stable is this compound in solution? Which solvents are recommended for preparing stock solutions?

A4: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. Protic solvents, especially under basic or acidic conditions, can promote hydrolysis of the acetamide group. For preparing stock solutions, aprotic solvents like anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred. It is advisable to prepare fresh solutions for immediate use. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation.

Q5: Are there any known incompatible materials that I should avoid when working with this compound?

A5: Yes, this compound should be kept away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound. Ensure that all labware is clean and free from these incompatible materials before use.

II. Quantitative Stability Data Summary

While specific kinetic data for the degradation of this compound is not extensively published in readily available literature, the following table summarizes the key stability information gathered from safety data sheets and chemical supplier information.

Condition Observation/Recommendation Source
Moisture Moisture sensitive; store in a dry environment.[1]Sigma-Aldrich[1]
Temperature Recommended storage at 2-8°C for long-term stability.[5] Stable under standard ambient conditions (room temperature) for short periods.[1]Angene Chemical[5], Sigma-Aldrich[1]
Light Implied sensitivity due to potential color change. Storage in a dark place is recommended.General chemical stability principles
Incompatible Materials Avoid strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]Fisher Scientific[2]

III. Experimental Protocol: Preparation and Handling of a Stock Solution

This protocol provides a step-by-step guide for the safe handling and preparation of a stock solution of this compound to ensure its stability for experimental use.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or DMF

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[1][2]

Procedure:

  • Preparation: Work in a well-ventilated area or a chemical fume hood.[1][6] Ensure all glassware is clean and dry.

  • Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully weigh the desired amount of this compound into the vial using a clean spatula.

  • Solvent Addition: Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired final concentration.

  • Dissolution: Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use amber vials. Store these aliquots at -20°C or -80°C.

  • Handling: When using the stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.

IV. Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of this compound under your specific experimental conditions.

Stability_Assessment_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis of Stressed Samples cluster_3 Phase 4: Data Interpretation and Protocol Optimization A Obtain fresh this compound B Perform initial analysis (HPLC, LC-MS, NMR) to confirm purity and identity A->B C Aliquot compound into separate samples B->C D Expose samples to different conditions: - Elevated temperature - High humidity - UV/Visible light - Different pH solutions C->D E Analyze stressed samples at various time points using the initial analytical method D->E F Identify and quantify any degradation products E->F G Determine degradation rate and pathways F->G H Establish optimal storage and handling conditions based on results G->H

Sources

Technical Support Center: Crystallization of N-(6-chloro-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-(6-chloro-3-nitropyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the crystallization of this important pyridine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of your compound.

I. Understanding the Molecule and Its Synthesis

This compound is a substituted nitropyridine, typically synthesized by the N-acetylation of 2-Amino-6-chloro-3-nitropyridine. The reaction commonly employs acetic anhydride, often in the presence of acetic acid. This synthetic route is crucial for understanding potential impurities that may interfere with crystallization.

Molecular Properties:

  • CAS Number: 139086-97-8

  • Molecular Formula: C₇H₆ClN₃O₃

  • Molecular Weight: 215.59 g/mol

  • Appearance: Pale-yellow to yellow-brown solid

II. Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound has "oiled out" and is not forming crystals. What should I do?

"Oiling out," where the compound separates as a liquid rather than a solid, is a frequent issue.

  • Causality: This often occurs when the boiling point of the solvent is higher than the melting point of the solute, or when high concentrations of impurities are present, depressing the melting point.[1]

  • Immediate Actions:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation point.

    • Allow the solution to cool at a much slower rate. An insulated container or a dewar can be used to slow down the cooling process.

  • Alternative Strategy: If oiling persists, consider a different solvent with a lower boiling point or employ a mixed solvent system.[1]

Q2: No crystals are forming even after the solution has cooled completely. What are the likely causes and solutions?

This is a common indication that the solution is not sufficiently supersaturated.

  • Causality & Solutions:

    • Too much solvent: This is a very common reason for crystallization failure.[2] To address this, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound. Allow it to cool again.

    • Solution is not supersaturated: Even if the concentration is correct, crystal nucleation may not have initiated. To induce crystallization, you can:

      • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites.

      • Add a seed crystal of pure this compound. This provides a template for crystal growth.[2]

      • If no seed crystal is available, dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of the compound on the rod. Reintroducing this rod into the solution can provide seed crystals.[2]

    • Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. A solvent screening is recommended (see Protocol 1).

Q3: The crystal yield is very low. How can I improve it?

A low yield can be frustrating, but several factors can be optimized.

  • Causality & Solutions:

    • Excessive solvent: As with the failure to form crystals, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[2]

    • Premature filtration: Ensure the solution has reached its optimal low temperature (e.g., in an ice bath) to maximize precipitation before filtration.

    • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.[1]

    • Inherent solubility: The compound may have some solubility in the cold solvent. If the mother liquor is not contaminated with significant impurities, it can be concentrated to recover a second crop of crystals.

Q4: The crystals that formed are discolored. How can I obtain a purer, colorless product?

Colored impurities are common in organic synthesis.

  • Causality & Solutions:

    • Presence of colored byproducts: The synthesis of nitroaromatic compounds can sometimes produce colored impurities.

    • Decolorization with activated charcoal:

      • Dissolve the crude, colored product in the hot recrystallization solvent.

      • Add a small amount (a spatula tip) of activated charcoal to the hot solution.

      • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.

      • Perform a hot gravity filtration to remove the charcoal.

      • Allow the filtrate to cool and crystallize.

    • Caution: Activated charcoal can also adsorb your desired product, potentially reducing the yield. Use it sparingly.

III. Frequently Asked Questions (FAQs)

Q: What is the best solvent for crystallizing this compound?

While a specific, universally optimal solvent is not documented in the literature, we can infer suitable candidates based on the molecule's structure. The presence of a nitro group and an acetamide group makes the molecule polar. Therefore, polar solvents are a good starting point.[1]

  • Recommended Starting Solvents:

    • Alcohols: Ethanol and methanol are often effective for nitroaromatic compounds.[1]

    • Esters: Ethyl acetate can be a good choice.

    • Ketones: Acetone may also be suitable.

  • Mixed Solvent Systems: If the compound is too soluble in one solvent and poorly soluble in another, a mixed solvent system like ethanol-water can be very effective.[1]

It is highly recommended to perform a solvent screening experiment to identify the ideal solvent or solvent system for your specific batch of material (see Protocol 1).

Q: How do impurities from the synthesis affect crystallization?

Impurities can significantly hinder crystallization by disrupting the formation of a uniform crystal lattice.

  • Unreacted Starting Material (2-Amino-6-chloro-3-nitropyridine): This impurity is more polar than the product and may remain in the mother liquor if a solvent of appropriate polarity is chosen.

  • Residual Acetic Acid: If acetic acid is used as a solvent in the synthesis, its presence can sometimes inhibit crystallization. Ensure the crude product is thoroughly dried or washed to remove residual acid before attempting crystallization. The use of glacial acetic acid in crystallization can sometimes lead to the formation of less perfect crystals.[3]

Q: Should I cool the solution quickly or slowly?

Slow cooling is almost always preferable.

  • Slow Cooling: Promotes the formation of larger, purer crystals. Impurities are more likely to be excluded from the growing crystal lattice and remain in the solution.

  • Rapid Cooling (e.g., plunging a hot flask into an ice bath): Often leads to the rapid precipitation of a fine powder, which can trap impurities. This is sometimes referred to as "crashing out."[2]

IV. Experimental Protocols

Protocol 1: Screening for an Optimal Crystallization Solvent

This protocol will help you identify a suitable solvent or solvent system for recrystallization.

  • Place a small amount (approx. 20-30 mg) of your crude this compound into several test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.

  • Identify solvents in which the compound is insoluble or sparingly soluble at room temperature.

  • Take the test tubes from step 3 and heat them gently in a water bath.

  • Observe if the compound fully dissolves in the hot solvent. An ideal solvent will dissolve the compound completely when hot.

  • Cool the test tubes that showed complete dissolution to room temperature, and then in an ice bath.

  • The solvent that yields the most abundant, well-formed crystals upon cooling is the best candidate for recrystallization.

  • If no single solvent is ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" hot solvent (in which it is very soluble) and add a "poor" hot solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Protocol 2: Recrystallization of this compound

This is a general procedure. The choice of solvent should be determined by the screening in Protocol 1.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hotplate. Add just enough hot solvent to completely dissolve the solid.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

V. Visual Diagrams

Troubleshooting Crystallization Failure

TroubleshootingCrystallization start Crystallization Attempted no_crystals No Crystals Formed start->no_crystals Issue oiling_out Compound 'Oiled Out' start->oiling_out Issue low_yield Low Crystal Yield start->low_yield Issue scratch Scratch Inner Surface of Flask no_crystals->scratch Action reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Action check_temp Ensure Complete Cooling (Ice Bath) low_yield->check_temp Check success Pure Crystals Obtained scratch->success Success seed Add Seed Crystal scratch->seed If no success seed->success Success concentrate Concentrate Solution (Boil off some solvent) seed->concentrate If no success concentrate->success Success rescreen Re-screen for a Better Solvent concentrate->rescreen If still no success rescreen->start slow_cool Cool Solution Slowly reheat_add_solvent->slow_cool Then slow_cool->success Success change_solvent Change to a Lower Boiling Point Solvent slow_cool->change_solvent If problem persists change_solvent->start wash_cold Wash Crystals with Ice-Cold Solvent check_temp->wash_cold Check check_mother_liquor Concentrate Mother Liquor for Second Crop check_mother_liquor->success Success wash_cold->check_mother_liquor Consider

Caption: Decision tree for troubleshooting common crystallization problems.

VI. References

  • BenchChem. (2025). Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.

  • United States Patent US2874196A. (1959). Method of crystallizing nitro products.

  • Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach (3rd ed.). Cengage Learning.

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.

  • University of Geneva. (n.d.). Guide for crystallization.

  • Patsnap Eureka. (2025). Analyzing Crystallization Kinetics in Glacial Acetic Acid Formulations.

  • MDPI. (2024). The Effect of Acetic Acid as a Solvent on the Structure and Properties of Poly(3-hydroxybutyrate)—Based Dried Gels.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.

  • Reddit. (2015). Recrystallization from acetic acid?.

  • ResearchGate. (2025). Purification of Acetic Acid Wastewater using Layer Melt Crystallization.

  • ResearchGate. (n.d.). Distillation/crystallization process used to purify acetic acid and n-neptane.

  • BOC Sciences. (n.d.). Acetamide Impurities.

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine.

  • ChemicalBook. (n.d.). 2-Amino-6-chloro-3-nitropyridine.

  • BOC Sciences. (n.d.). CAS 27048-04-0 2-Amino-6-chloro-3-nitropyridine.

  • Guidechem. (n.d.). How to prepare and use 2-Chloro-3-nitro-6-methylpyridine?.

  • J&K Scientific. (n.d.). 2-Amino-6-chloro-3-nitropyridine | 27048-04-0.

  • Scribd. (n.d.). Recrystallization of Acetanilide.

Sources

Technical Support Center: N-Acetylation of Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acetylation of nitropyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important transformation. The electron-deficient nature of the nitropyridine ring system presents unique challenges to the standard N-acetylation protocols. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental procedures to help you achieve successful and reproducible outcomes.

Introduction: The Challenge of Acetylating Electron-Deficient Amines

N-acetylation is a fundamental reaction in organic synthesis, often employed to protect amino groups or to synthesize biologically active amide compounds. However, when the amino group is attached to an electron-deficient aromatic ring, such as a nitropyridine, its nucleophilicity is significantly diminished. This reduced reactivity can lead to a host of issues, including incomplete reactions, the need for harsh conditions, and the formation of unwanted side products. This guide will address these specific challenges head-on, providing both theoretical understanding and practical solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the N-acetylation of nitropyridines.

Q1: Why is my N-acetylation of a nitropyridine so slow compared to other anilines?

A: The primary reason is the electronic effect of the nitro group. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring and reduces the electron density on the amino group. This lowered nucleophilicity makes the amine less reactive towards the electrophilic acetylating agent (e.g., acetic anhydride). In some cases, no reaction is observed with nitroanilines under conditions that are effective for other anilines.[1]

Q2: Can I use pyridine as both the solvent and the catalyst?

A: Yes, this is a very common practice. Pyridine serves a dual role: it acts as a solvent and as a base to neutralize the acetic acid byproduct of the reaction.[2] It can also function as a nucleophilic catalyst, although it is less potent than other catalysts like 4-(dimethylamino)pyridine (DMAP).[3]

Q3: My TLC shows multiple spots. What are the likely side products?

A: Besides your starting material and desired product, you might be observing:

  • Diacetylation: If there are other nucleophilic groups (like a hydroxyl group) on your nitropyridine, they may also get acetylated.

  • Reaction with Pyridine: Acetic anhydride can react with pyridine to form N-acetyl-1,2-dihydro-2-pyridylacetic acid, especially under prolonged heating.[2]

  • Degradation: Under harsh heating conditions, sensitive nitropyridine scaffolds may degrade, leading to a complex mixture.

Q4: Is it possible for my acetylated product to hydrolyze back to the starting amine during workup?

A: Yes, amide hydrolysis can occur, particularly if the workup conditions are too acidic or basic, or involve prolonged heating in the presence of water.[4][5] For instance, using strong bases like carbonates for neutralization can create a sufficiently high pH to initiate hydrolysis.[4] It is crucial to perform the workup efficiently and under mild conditions.

In-Depth Troubleshooting Guide

This section provides a more detailed approach to overcoming common experimental hurdles.

Issue 1: Incomplete or No Reaction

If your reaction is not proceeding to completion, consider the following factors and solutions in a stepwise manner.

Troubleshooting Workflow for Incomplete Acetylation

start Incomplete Reaction: Unreacted Starting Material on TLC suboptimal_conditions Suboptimal Conditions? start->suboptimal_conditions reagent_issue Reagent Issue? suboptimal_conditions->reagent_issue No increase_temp Increase Temperature (e.g., to 70-100°C) suboptimal_conditions->increase_temp Yes catalyst_issue Catalyst Inefficiency? reagent_issue->catalyst_issue No excess_reagent Use Excess Acetic Anhydride (1.5-2.0 equiv.) reagent_issue->excess_reagent Yes catalyst_issue->start No, re-evaluate substrate add_catalyst Add Catalytic DMAP (0.1 equiv.) catalyst_issue->add_catalyst Yes increase_time Increase Reaction Time (Monitor by TLC) increase_temp->increase_time increase_time->reagent_issue check_reagents Check Reagent Quality (Fresh Acetic Anhydride) excess_reagent->check_reagents success Reaction Complete add_catalyst->success check_reagents->catalyst_issue

Caption: A stepwise guide to troubleshooting incomplete N-acetylation reactions.

Detailed Solutions:

  • Increase Reaction Temperature: Many acetylations of deactivated amines require heating. A common temperature range is 70-100°C.[2] However, be cautious as higher temperatures can also lead to side product formation.

  • Increase Equivalents of Acetic Anhydride: Using a slight excess of acetic anhydride (e.g., 1.5-2.0 equivalents per amino group) can help drive the reaction to completion.[6]

  • Introduce a More Potent Catalyst: While pyridine can act as a catalyst, 4-(dimethylamino)pyridine (DMAP) is significantly more effective, often by a factor of 10^4.[7] Use DMAP in catalytic amounts (e.g., 0.1 equivalents). DMAP functions by forming a highly reactive acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the weakly nucleophilic amine.[8]

Mechanism of DMAP Catalysis

Ac2O Acetic Anhydride Intermediate N-Acetyl-DMAP Cation (Highly Reactive) Ac2O->Intermediate + DMAP DMAP DMAP Product N-Acetyl-Nitropyridine Intermediate->Product + Nitropyridine-NH2 NitropyridineNH2 Nitropyridine-NH2 DMAP_regen DMAP (regenerated) Product->DMAP_regen releases AcOH Acetic Acid Product->AcOH byproduct

Caption: The catalytic cycle of DMAP in N-acetylation.

Issue 2: Product is Difficult to Purify

The polarity of N-acetylated nitropyridines can make them challenging to separate from polar byproducts like excess pyridine and acetic acid.

ProblemRecommended SolutionCausality
Residual Pyridine Co-evaporate the crude product with toluene several times under reduced pressure.[4] Toluene forms an azeotrope with pyridine, facilitating its removal.
Residual Acetic Acid/Anhydride Perform an aqueous workup with a mild base like saturated sodium bicarbonate (NaHCO3) solution.[9] Be cautious not to let the pH get too high to avoid hydrolysis.[4]The bicarbonate will neutralize the acidic components, forming water-soluble sodium acetate which can be removed in the aqueous layer.
Product is Water-Soluble If your product has high polarity and partitions into the aqueous layer during extraction, saturate the aqueous layer with NaCl (brine wash) to decrease the polarity of the aqueous phase and "salt out" the organic product. Alternatively, use a more polar extraction solvent like a 3:1 mixture of chloroform and isopropanol.[10]
Difficult Separation by Column Chromatography Consider dry loading your sample onto the silica gel. This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column. This often results in better separation.Dry loading prevents the initial solvent from disrupting the top of the column, leading to sharper bands.

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of a Nitropyridine

This protocol is a starting point and may require optimization based on your specific substrate.

Materials:

  • Amino-nitropyridine (1.0 equiv.)

  • Anhydrous Pyridine (as solvent)

  • Acetic Anhydride (1.5 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv., optional)

  • Toluene

  • Ethyl Acetate

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino-nitropyridine (1.0 equiv.) in anhydrous pyridine (5-10 mL per gram of substrate).

  • If using, add DMAP (0.1 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, heat the mixture to 70-100 °C.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the pyridine by rotary evaporation. Add toluene and evaporate again; repeat this process 2-3 times to ensure complete removal of pyridine.[4]

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization as needed.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude N-acetyl-nitropyridine

  • Silica gel

  • Hexanes

  • Ethyl Acetate (or other suitable solvent system)

Procedure:

  • Select a Solvent System: Determine an appropriate eluent system using TLC. A good starting point for N-acetyl-nitropyridines is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product.

  • Pack the Column: Prepare a slurry of silica gel in hexanes and pour it into your chromatography column. Allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If your product is not very soluble, consider dry loading as described in the troubleshooting section.

  • Elute the Column: Run the eluent through the column, collecting fractions.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation to obtain your purified N-acetyl-nitropyridine.

References

  • What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry. (2023, July 7). Reddit. Retrieved from [Link]

  • Huš, M., Oberlintner, A., Likozar, B., & Novak, U. (n.d.). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. National Institute of Chemistry, Slovenia. Retrieved from [Link]

  • Bafna, S. L., & Gold, V. (1953). The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine. Journal of the Chemical Society, 288.
  • Bafna, S. L., & Gold, V. (1953). The Hydrolysis of Acetic Anhydride. Part II? Catalysis by Pyridine. Journal of the Chemical Society (Resumed), 1406.
  • The Chemistry of DMAP: Understanding its Structure and Catalytic Mechanism. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Satterthwait, A. C., & Jencks, W. P. (1974). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of the American Chemical Society, 96(22), 7018-7031.
  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020).
  • What is the best work-up for acetic anhydride/pyradine acetylation? (2019, July 31). ResearchGate. Retrieved from [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022, December 25). YouTube. Retrieved from [Link]

  • Li, H., Wang, Z., & Feng, X. (2019).
  • Katritzky, A. R., Singh, S. K., Kirichenko, K., & Steel, P. J. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Arkivoc, 2004(5), 57-66.
  • Tajbakhsh, M., Hosseinzadeh, R., & Lasemi, Z. (2004). Mild and Useful Method for N-Acylation of Amines.
  • Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. International Journal of ChemTech Research, 6(7), 3624-3630.
  • Gholap, A. R., Niphade, N. C., & Gill, C. H. (2009). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Green Chemistry Letters and Reviews, 2(3), 153-157.
  • Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mondal, D., & Bora, U. (2014). A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid. Journal of Chemical Sciences, 126(5), 1547-1552.
  • Papadatou, A. A., & Papaioannou, D. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(vii), 101-112.
  • Hurgon, J., et al. (2021).
  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

  • Ciriminna, R., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 708871.
  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020).
  • O-Acetylation using acetic anhydride in pyridine. (2021, October 6). Glycoscience Protocols. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Synthesis, 2004(11), 1799-1805.
  • Gschwind, R. M. (2009). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. Accounts of Chemical Research, 42(5), 626-636.
  • La Rocca, P., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Scientific Reports, 9(1), 19842.
  • Marinov, M., Frenkeva, M., & Naydenova, E. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 295-302.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of new 3-(4-acetylphenyl)-2-(4-nitrophenyl) thiazolidin-4-one derivatives.
  • La Rocca, P., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Scientific Reports, 9(1), 19842.
  • Raggi, M. A., et al. (2000). A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 143-149.
  • Synthesis of N-acetyl-o-toluidine. (n.d.). PrepChem.com. Retrieved from [Link]

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Technical Support Center: N-(6-chloro-3-nitropyridin-2-yl)acetamide Reaction Parameter Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(6-chloro-3-nitropyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial acylation reaction. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-yield results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual questions regarding the synthesis, providing a foundational understanding of the reaction chemistry.

Q1: What is the fundamental reaction mechanism for the acetylation of 2-amino-6-chloro-3-nitropyridine?

The reaction is a nucleophilic acyl substitution. The starting material, 2-amino-6-chloro-3-nitropyridine, possesses a primary amino group that acts as a nucleophile.[1][2] However, the electron-withdrawing effects of both the nitro group and the pyridine ring nitrogen significantly decrease the nucleophilicity of this amino group. The reaction proceeds by the amino group attacking one of the electrophilic carbonyl carbons of acetic anhydride. A subsequent collapse of the tetrahedral intermediate and proton transfer, facilitated by a base, yields the final amide product and an acetic acid byproduct.

Q2: What is the dual role of pyridine in this reaction?

Pyridine is frequently used as both the solvent and a basic catalyst in acylations involving acetic anhydride.[3][4] Its roles are:

  • Base Catalyst: Pyridine neutralizes the acetic acid generated during the reaction. This is crucial because protonation of the starting amine by the acid byproduct would render it non-nucleophilic, effectively halting the reaction.

  • Nucleophilic Catalyst (Potential): Pyridine can also act as a nucleophilic catalyst. It can react with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is significantly more electrophilic than acetic anhydride itself, making it more susceptible to attack by the weakly nucleophilic amino group of the substrate.

Q3: Are there alternative acylation methods I can consider?

Yes. If the standard acetic anhydride/pyridine system proves inefficient, consider using acetyl chloride in a non-nucleophilic, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5] In this case, a tertiary amine base such as triethylamine (TEA) must be added to scavenge the HCl byproduct.[5][6] This method can be more effective for deactivated amines as acetyl chloride is more reactive than acetic anhydride.

Q4: How critical is the purity of my reagents and solvents?

It is absolutely critical. The most common cause of failure or low yield in this reaction is the presence of water.

  • Acetic Anhydride: Will readily hydrolyze to acetic acid in the presence of moisture, reducing its effective concentration.

  • Pyridine/Solvents: Water in the solvent can compete with the amine as a nucleophile, consuming the anhydride. It can also contribute to the hydrolysis of the desired product.[7] Always use anhydrous solvents and fresh, high-purity acetic anhydride.[3][4]

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Yield / Incomplete Reaction

Your TLC analysis shows significant unreacted starting material even after an extended reaction time.

Probable Cause Recommended Solution
Insufficient Reagent The deactivated nature of the starting amine may require a larger excess of the acylating agent. Increase the equivalents of acetic anhydride from a standard 1.5 eq. to 2.0-3.0 eq. per amine group.[4]
Poor Reagent Quality Acetic anhydride or pyridine may have been compromised by moisture. Use a fresh, unopened bottle of acetic anhydride and anhydrous pyridine.[3]
Low Reaction Temperature While the reaction is often started at 0°C to control the initial exotherm, the deactivation of the amine may necessitate a higher temperature to drive the reaction to completion. After the initial addition, allow the mixture to warm to room temperature and stir for several hours. If the reaction is still sluggish, gentle heating (e.g., 40-50°C) can be applied.[4]
Inadequate Mixing Ensure vigorous stirring, especially if the starting material has limited solubility in pyridine.
Insufficient Reaction Time Monitor the reaction progress meticulously using TLC.[4] Deactivated amines require longer reaction times than their activated counterparts. Do not quench the reaction until the starting material is fully consumed.

Problem 2: Formation of a Dark, Tarry Substance

The reaction mixture turns dark brown or black, and purification yields a tar-like substance instead of a clean solid.

This issue often arises from side reactions or degradation, particularly if excessive heat is applied.[5] The nitro group on the pyridine ring makes the system susceptible to decomposition under harsh conditions.

  • Solution 1: Strict Temperature Control: Add the acetic anhydride dropwise to a cooled solution (0-5°C) of the amine in pyridine to manage the initial exothermic reaction.[3] Avoid high temperatures unless necessary to push a stalled reaction, and even then, apply heat cautiously.

  • Solution 2: Check Starting Material Purity: Impurities in the 2-amino-6-chloro-3-nitropyridine can polymerize or decompose under the reaction conditions. Verify the purity of your starting material before beginning.

Problem 3: Difficulties During Work-up and Purification

You've completed the reaction, but isolating a pure product is challenging.

  • Issue: Residual Pyridine: Pyridine has a high boiling point and can be difficult to remove completely under reduced pressure.

    • Solution: After the initial concentration, add toluene to the residue and evaporate again under reduced pressure. Repeat this co-evaporation process 2-3 times to azeotropically remove the final traces of pyridine.[4]

  • Issue: Product "Oiling Out" During Crystallization: The crude product does not crystallize cleanly and forms an oil. This indicates the presence of significant impurities.

    • Solution: Aqueous Work-up. Before attempting crystallization, perform a liquid-liquid extraction. Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any remaining pyridine, followed by saturated aqueous sodium bicarbonate (NaHCO₃) to remove acetic acid, and finally with brine.[3][5] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and then concentrate to obtain a cleaner crude product for recrystallization.[5]

  • Issue: Persistent Impurities: If recrystallization fails to yield pure product, column chromatography on silica gel is the definitive purification method.[4] Use a solvent system like ethyl acetate/hexanes to separate the product from unreacted starting material and non-polar impurities.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices derived from common optimization strategies.

Materials and Reagents:

  • 2-Amino-6-chloro-3-nitropyridine (1.0 eq.)

  • Anhydrous Pyridine

  • Acetic Anhydride (2.0 eq.)

  • Toluene

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography (if needed)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-6-chloro-3-nitropyridine (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of substrate).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Acylating Agent: While stirring vigorously, add acetic anhydride (2.0 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase) until the starting material spot is no longer visible. This may take several hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously add methanol to quench the excess acetic anhydride.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Add toluene to the residue and co-evaporate to remove residual pyridine. Repeat this step twice.[4]

    • Dissolve the resulting crude residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.[3]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexanes mixture) or by column chromatography on silica gel if necessary.

Section 4: Visualizing the Workflow & Logic

Diagrams can clarify complex processes. Below are Graphviz visualizations for the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Amine in Anhydrous Pyridine cool Cool to 0 C dissolve->cool add_ac2o Add Acetic Anhydride (dropwise) cool->add_ac2o stir Stir at RT & Monitor (via TLC) add_ac2o->stir quench Quench with MeOH stir->quench evap Evaporate & Co-evaporate with Toluene quench->evap extract Aqueous Extraction (HCl, NaHCO3, Brine) evap->extract purify Dry, Concentrate & Recrystallize/Chromatography extract->purify

Caption: Optimized workflow for the synthesis of this compound.

troubleshooting_guide start Reaction Outcome Unsatisfactory incomplete_rxn Incomplete Reaction? start->incomplete_rxn purification_issue Purification Issue? start->purification_issue incomplete_rxn->purification_issue No cause1 Check Reagent Quality & Stoichiometry incomplete_rxn->cause1 Yes workup_check Perform Full Aqueous Work-up purification_issue->workup_check Yes cause2 Increase Temp/Time cause1->cause2 chromatography Use Column Chromatography workup_check->chromatography

Caption: Decision tree for troubleshooting common synthesis issues.

Section 5: Summary of Optimized Parameters

ParameterRecommended ConditionRationale
Stoichiometry 1.0 eq. Amine : 2.0-3.0 eq. Acetic AnhydrideOvercomes the low nucleophilicity of the deactivated amine substrate.
Solvent Anhydrous PyridineActs as both a solvent and a necessary base catalyst.[4]
Temperature Initial addition at 0°C, then warm to Room Temp.Controls initial exothermicity while allowing the reaction to proceed to completion.
Reaction Time Monitor by TLC until completion (can be several hours)Ensures the reaction does not get quenched prematurely.[4]
Work-up Quench (MeOH), Co-evaporation (Toluene), Aqueous WashSystematically removes excess reagents (anhydride), catalyst (pyridine), and byproducts (acetic acid) for cleaner crude product.[3][4][5]
Purification Recrystallization or Silica Gel ChromatographyStandard methods to achieve high purity of the final product.[5]

References

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021). Japan Consortium for Glycobiology and Glycotechnology. [Link]

  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and pyridine? [Online discussion]. [Link]

  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride. (2005). Russian Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? [Online discussion]. [Link]

  • O-Acetylation using acetic anhydride in pyridine. (2022). PubMed. [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. (2010). Journal of the Brazilian Chemical Society. [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. (2010). SciELO. [Link]

  • Reaction and conditions for the synthesis of compounds 3–6. (2020). ResearchGate. [Link]

  • Synthesis of 2-amino-3-nitro-6-chloro-pyridine. PrepChem.com. [Link]

  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Scholars Research Library. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. [Link]

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Technical Support Center: Synthesis of N-(6-chloro-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(6-chloro-3-nitropyridin-2-yl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this reaction effectively. We will address common challenges, from controlling key impurities to refining purification strategies, ensuring the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during the synthesis of this compound, which typically involves the acetylation of 2-amino-6-chloro-3-nitropyridine.

Q1: My reaction is incomplete. My analysis (TLC/LC-MS) shows a significant amount of unreacted 2-amino-6-chloro-3-nitropyridine. What's causing this and how can I fix it?

This is a very common issue that typically points to suboptimal reaction kinetics or stoichiometry. The nucleophilicity of the amino group on the 2-amino-6-chloro-3-nitropyridine starting material is significantly reduced by the two electron-withdrawing groups on the pyridine ring (the chloro and nitro groups). Therefore, the reaction requires carefully controlled conditions to proceed to completion.

Probable Causes & Recommended Solutions:

  • Insufficient Acetylating Agent: While a 1:1 stoichiometry is theoretical, slight degradation of the acetylating agent (e.g., hydrolysis of acetyl chloride by trace moisture) can occur.

    • Solution: Use a slight excess (1.05 to 1.2 equivalents) of the acetylating agent. This ensures enough reagent is available to drive the reaction forward without promoting side reactions significantly.

  • Low Reaction Temperature: Due to the deactivated nature of the amine, room temperature may not be sufficient to achieve a reasonable reaction rate.

    • Solution: After the initial addition of the acetylating agent at a lower temperature (e.g., 0-5 °C) to control the initial exotherm, allow the reaction to warm to room temperature and then gently heat to 40-50 °C. Always monitor the reaction progress by TLC or LC-MS to avoid impurity formation at higher temperatures.

  • Inadequate Reaction Time: The reaction may simply need more time to reach completion.

    • Solution: Monitor the reaction every 1-2 hours after the temperature is stabilized. Continue until the starting material spot on the TLC plate has disappeared or is acceptably faint.

  • Presence of Acid Scavenger (if using Acetyl Chloride): When using acetyl chloride, which produces HCl as a byproduct, the HCl can protonate the starting amine, rendering it unreactive.

    • Solution: Include a non-nucleophilic base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to neutralize the generated HCl. Add the base to the solution of the amine before adding the acetyl chloride.

Q2: I'm observing an impurity with a mass of +42 amu compared to my product. I suspect this is a di-acetylated byproduct. How is this possible and how can I prevent it?

You are likely correct. The formation of a di-acetylated species, 2-chloro-N-(2-chloroacetyl)-N-(pyridin-2-yl)acetamide, is a known process-related impurity in similar acylations of heterocyclic amines.[1] While the primary amide is less nucleophilic than the starting amine, under forcing conditions, a second acylation can occur at the amide nitrogen.

Mechanism of Formation:

The electron-deficient pyridine ring pulls electron density away from the exocyclic amino group. After the first acetylation, the resulting amide nitrogen is even less nucleophilic. However, a strong base can deprotonate this amide, forming a highly nucleophilic amidate anion, which then readily attacks another molecule of the acetylating agent.

Visualizing the Side Reaction:

graph "Di-acetylation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes SM [label="Starting Amine\n(2-amino-6-chloro-3-nitropyridine)"]; Product [label="Desired Product\n(Mono-acetylated)", fillcolor="#F1F3F4", style=filled]; Impurity [label="Di-acetylated Impurity", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Reagent [label="Ac₂O or AcCl", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Base [label="Strong Base\n(e.g., excess TEA, high temp)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges SM -> Product [label="1. Acetylation\n(Desired Path)"]; Product -> Impurity [label="2. Deprotonation\n3. Acetylation\n(Side Reaction)"]; Reagent -> SM; Reagent -> Product; Base -> Product;

// Invisible edges for alignment {rank=same; SM; Product; Impurity;} }

Figure 1: Competing pathways for mono- and di-acetylation.

Preventative Measures:

  • Control Stoichiometry: Avoid a large excess of the acetylating agent. Use the recommended 1.05-1.2 equivalents.

  • Temperature Management: Perform the addition of the acetylating agent at a low temperature (0-5 °C) and avoid excessive heating.

  • Choice of Base: If a base is required (with acetyl chloride), use it judiciously. Avoid a large excess and consider a milder base if the reaction allows. For acetic anhydride, a base is often not required.

Q3: My product seems to be degrading back to the starting amine during aqueous work-up. What causes this and what is the best procedure for isolation?

This indicates hydrolysis of the amide bond. Amides can be susceptible to hydrolysis under either strongly acidic or strongly basic conditions.[2] If you used acetyl chloride without a base, the reaction mixture is acidic due to HCl. Conversely, using a strong base for work-up can also catalyze cleavage.

Optimized Work-up Protocol:

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid (like HCl or acetic acid) gently. Be cautious as CO₂ evolution can cause frothing.

  • Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent like ethyl acetate or dichloromethane (DCM). Perform at least three extractions to ensure complete recovery.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes inorganic salts and residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

This procedure maintains a near-neutral pH throughout the work-up, minimizing the risk of hydrolysis.

Experimental Protocols & Data

Protocol 1: Recommended Synthesis Procedure

This protocol is optimized to favor high yield and purity by controlling key parameters.

Workflow Overview:

G

Figure 2: Optimized workflow for this compound synthesis.

Step-by-Step Method:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-amino-6-chloro-3-nitropyridine (1.0 eq). Dissolve it in a suitable solvent such as glacial acetic acid or ethyl acetate.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 40-45 °C.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase like 30-50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine.

  • Work-up: Once the starting material is consumed (typically 3-6 hours), cool the reaction to room temperature and pour it slowly into a beaker containing ice-cold saturated sodium bicarbonate solution.

  • Isolation: Stir the resulting slurry for 30 minutes. The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold diethyl ether or hexanes.

  • Drying: Dry the solid product under vacuum to a constant weight.

Table 1: Troubleshooting Summary
Issue Probable Cause(s)
Incomplete ReactionInsufficient reagent, low temperature, short reaction time.
Di-acetylation (+42 amu)High temperature, large excess of acetylating agent, strong base.
Product HydrolysisWork-up with strong acid or base.
Poor YieldIncomplete reaction, losses during work-up/purification.
Protocol 2: Purification of this compound

For most applications, the precipitated solid from the work-up is of sufficient purity. If further purification is required to remove trace impurities, the following methods are effective.

A. Recrystallization:

  • Solvent System: A mixture of ethanol and water, or isopropanol, is often effective.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

B. Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40-50%). The less polar di-acetylated impurity will elute first, followed by the desired product. The more polar starting amine will elute last or remain on the baseline.

Table 2: Recommended Analytical Methods for Purity Assessment
Technique Purpose
TLC Reaction monitoring & fraction spotting
HPLC Quantitative purity analysis
LC-MS Impurity identification
¹H NMR Structural confirmation

By applying these principles and protocols, you will be well-equipped to synthesize this compound with high purity and yield, minimizing common setbacks and ensuring the quality of your results.

References

  • PrepChem. Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Available from: [Link]

  • ResearchGate. Preparative‐scale synthesis of 3 aa. Available from: [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]

  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available from: [Link]

  • Google Patents. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • J&K Scientific. 2-Amino-6-chloro-3-nitropyridine. Available from: [Link]

  • National Institutes of Health. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Available from: [Link]

  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available from: [Link]

  • National Institutes of Health. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of some aromatic chloro acetamide from aromatic amines compounds.... Available from: [Link]

  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]

  • Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Available from: [Link]

  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Available from: [Link]

  • National Institutes of Health. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available from: [Link]

  • ResearchGate. 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-(6-chloro-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(6-chloro-3-nitropyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during the scale-up of this important chemical synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The successful and efficient synthesis of this molecule is critical for drug discovery and development pipelines. This guide provides a comprehensive resource for troubleshooting common issues, understanding the underlying chemical principles, and optimizing the reaction for a successful scale-up.

The synthesis involves the acetylation of 2-amino-6-chloro-3-nitropyridine. While the reaction appears straightforward, several factors can influence the yield and purity of the final product, especially when transitioning from a lab scale to a larger production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Acetic anhydride can hydrolyze over time if not stored properly. 2. Poor Quality Starting Material: The purity of 2-amino-6-chloro-3-nitropyridine is crucial. 3. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures.1. Use fresh or properly stored acetic anhydride. Consider checking its activity on a small scale. 2. Ensure the starting material is of high purity. Consider recrystallization if necessary. 3. Gently heat the reaction mixture to 40-50 °C to increase the reaction rate. Monitor the reaction closely by TLC.
Formation of Dark-Colored Impurities 1. Overheating: Excessive heat can lead to decomposition and the formation of polymeric byproducts. 2. Presence of Acidic Impurities: Acidic impurities in the starting material or solvent can catalyze side reactions.1. Maintain a controlled reaction temperature. Avoid excessive heating. 2. Use high-purity starting materials and solvents. Consider a mild base to neutralize any acidic impurities.
Product "Oiling Out" During Workup 1. Supersaturation: The concentration of the product in the workup solvent may be too high. 2. Impurities: The presence of impurities can lower the melting point of the product, causing it to separate as an oil.1. Use a larger volume of the precipitation solvent (e.g., ice-water). 2. Ensure the reaction has gone to completion to minimize unreacted starting material. Consider a pre-purification step before precipitation.
Difficulty in Product Purification by Recrystallization 1. Inappropriate Solvent Choice: The chosen solvent may not provide a significant difference in solubility at high and low temperatures. 2. Presence of Insoluble Impurities: Insoluble impurities can hinder crystal formation.1. Screen for an optimal recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes). 2. Filter the hot solution to remove any insoluble material before allowing it to cool.

Frequently Asked Questions (FAQs)

Q1: What is the role of acetic anhydride in this reaction?

A1: Acetic anhydride serves as the acetylating agent. The lone pair of electrons on the amino group of 2-amino-6-chloro-3-nitropyridine attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of an amide bond.

Q2: Why is the reaction typically performed in glacial acetic acid?

A2: Glacial acetic acid acts as a solvent that can dissolve the starting material, 2-amino-6-chloro-3-nitropyridine. It is also compatible with the acetylating agent, acetic anhydride.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, it is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3] The reaction should be performed in a well-ventilated fume hood.[1][2][3] 2-Amino-6-chloro-3-nitropyridine and its derivatives may be harmful if swallowed, cause skin irritation, and serious eye irritation.[1][2]

Q5: What is the expected yield for this reaction?

A5: With an optimized protocol, yields for the acetylation of 2-amino-6-chloro-3-nitropyridine can be quite high, often exceeding 85-90%. However, the actual yield will depend on the scale, purity of reagents, and reaction conditions.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
  • 2-Amino-6-chloro-3-nitropyridine

  • Acetic anhydride

  • Glacial acetic acid

  • Ice

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Buchner funnel and vacuum flask

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Acetylation cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Dissolve 2-amino-6-chloro-3-nitropyridine in glacial acetic acid B Add acetic anhydride dropwise with stirring A->B C Heat gently (40-50 °C) and monitor by TLC B->C D Pour reaction mixture into ice-water C->D Reaction Complete E Collect precipitate by vacuum filtration D->E F Wash with cold water E->F G Recrystallize from a suitable solvent F->G H Dry the product and characterize (MP, NMR, etc.) G->H

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of N-(6-chloro-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. N-(6-chloro-3-nitropyridin-2-yl)acetamide, a substituted pyridine derivative, serves as a vital building block in the synthesis of various biologically active molecules. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, altered pharmacological profiles, or toxicological concerns. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods for the purity assessment of this compound, grounded in scientific principles and validated protocols.

The Analytical Challenge: Baseline Separation and Trace Impurity Detection

The chemical structure of this compound, featuring a polar aromatic pyridine ring, a nitro group, a chlorine atom, and an acetamide functional group, presents a moderate analytical challenge. The primary goal is to develop a stability-indicating method capable of separating the main compound from its potential process-related impurities and degradation products. Based on its common synthesis from 2-amino-6-chloro-3-nitropyridine and acetic anhydride or glacial acetic acid, key potential impurities include the unreacted starting material and potential byproducts.

Primary Analytical Approach: Reversed-Phase HPLC-UV

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, a C18 column is the stationary phase of choice, offering excellent hydrophobic retention for the aromatic pyridine ring.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecyl) bonded silica column is selected for its hydrophobic character, which provides effective retention of the aromatic this compound molecule. The choice of a column with a particle size of 5 µm represents a traditional, robust HPLC approach.

  • Mobile Phase: A gradient elution is employed to ensure the separation of compounds with a range of polarities. The mobile phase consists of a polar aqueous component (e.g., water with a pH-modifying buffer like phosphate or formate) and a less polar organic modifier (e.g., acetonitrile or methanol). Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient from a higher aqueous composition to a higher organic composition allows for the elution of polar impurities first, followed by the main analyte, and finally any less polar impurities.

  • Detection: The presence of the nitro-substituted pyridine ring results in strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the monitoring of multiple wavelengths and spectral analysis to assess peak purity. The maximum absorption wavelength (λmax) for this compound should be experimentally determined but is expected to be in the UV region (e.g., 254 nm or a wavelength closer to its specific λmax).

Experimental Workflow: HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Filter->Injector Column C18 Column (5 µm) Injector->Column Sample Injection Pump HPLC Pump Pump->Injector Mobile Phase Detector PDA Detector Column->Detector Eluent Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity (Area Normalization) Integration->Purity

Caption: Workflow for HPLC-UV Purity Analysis.

Alternative Analytical Approach: Ultra-High-Performance Liquid Chromatography (UHPLC)

For laboratories requiring higher throughput and enhanced separation efficiency, Ultra-High-Performance Liquid Chromatography (UHPLC) presents a compelling alternative.[1][2][3] UHPLC systems operate at significantly higher pressures (up to 1500 bar) and utilize columns packed with sub-2 µm particles.[3] This results in faster analysis times, improved resolution, and increased sensitivity.[1][2]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column with a particle size of less than 2 µm (e.g., 1.7 µm or 1.8 µm) is employed. The smaller particle size leads to a significant increase in column efficiency and resolution.[2][3]

  • Mobile Phase and Gradient: The same mobile phase composition as in the HPLC method can often be adapted. However, the gradient duration can be significantly shortened due to the higher efficiency of the UHPLC column. The flow rate will also be adjusted to be optimal for the smaller column dimensions.

  • System Requirements: UHPLC requires a specialized system capable of handling the high backpressures generated by the sub-2 µm particle columns. The system must also have a low delay volume to maintain the high resolution achieved by the column.

Experimental Workflow: UHPLC Purity Analysis

UHPLC_Workflow cluster_prep Sample Preparation cluster_uhplc UHPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injector Autosampler Filter->Injector Column C18 Column (<2 µm) Injector->Column Sample Injection Pump UHPLC Pump (High Pressure) Pump->Injector Mobile Phase Detector PDA Detector (Fast Acquisition) Column->Detector Eluent Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity (Area Normalization) Integration->Purity

Caption: Workflow for UHPLC Purity Analysis.

Performance Comparison: HPLC vs. UHPLC

ParameterHPLCUHPLCRationale for Difference
Analysis Time ~15-30 minutes~2-5 minutesSmaller particle size and higher optimal flow rates in UHPLC lead to faster separations without sacrificing resolution.[2][3]
Resolution GoodExcellentSub-2 µm particles in UHPLC columns provide significantly higher theoretical plates, resulting in sharper peaks and better separation of closely eluting impurities.[1][2]
Sensitivity StandardHighNarrower peaks in UHPLC lead to greater peak heights and improved signal-to-noise ratios, enhancing detection sensitivity.[1]
Solvent Consumption HigherLowerShorter analysis times and lower flow rates in UHPLC result in reduced solvent usage per sample.[3]
System Backpressure 100-400 bar400-1500 barThe use of sub-2 µm particles in UHPLC columns creates significantly higher resistance to mobile phase flow.[3]
Initial Cost LowerHigherUHPLC systems are more technologically advanced and require components that can withstand high pressures.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity of this compound

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: 5% A, 95% B

    • 18.1-20 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • The theoretical plates for the this compound peak should be not less than 2000.

4. Data Analysis:

  • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak.

  • % Purity = (Area of main peak / Total area of all peaks) x 100

Protocol 2: UHPLC Method for Purity of this compound

1. Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 95% A, 5% B

    • 0.5-3.0 min: Linear gradient to 5% A, 95% B

    • 3.0-3.5 min: 5% A, 95% B

    • 3.6-4.0 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: PDA at 254 nm (with a fast acquisition rate)

  • Injection Volume: 2 µL

2. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in the HPLC protocol.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

3. System Suitability:

  • Inject the standard solution five times. The RSD for the peak area should be not more than 1.0%.

  • The tailing factor should be between 0.9 and 1.2.

  • The theoretical plates should be not less than 10,000.

4. Data Analysis:

  • Calculate the purity using the area normalization method as described for the HPLC method.

Trustworthiness: A Self-Validating System

The presented protocols are designed to be self-validating through rigorous system suitability testing. Adherence to the system suitability criteria ensures that the chromatographic system is performing adequately for the intended analysis on any given day. For full method validation, further experiments as outlined in the ICH Q2(R2) guidelines, such as specificity, linearity, accuracy, precision, and robustness, must be performed.[4] The United States Pharmacopeia (USP) General Chapter <621> on Chromatography also provides essential guidance on chromatographic practices and system suitability.[5]

Conclusion: Selecting the Appropriate Technique

The choice between HPLC and UHPLC for the purity analysis of this compound depends on the specific needs of the laboratory.

  • HPLC remains a robust and reliable technique suitable for routine quality control where high throughput is not a primary concern. Its lower initial cost and established presence in many laboratories make it a practical choice.

  • UHPLC is the superior option for high-throughput screening, in-process control where rapid results are critical, and for complex samples requiring the highest possible resolution to separate trace impurities. The long-term benefits of reduced solvent consumption and increased productivity often justify the higher initial investment.

For research and development, the high resolution of UHPLC is particularly advantageous for identifying and characterizing unknown impurities, leading to a more comprehensive understanding of the impurity profile of this compound.

References

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]

  • United States Pharmacopeia.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences? Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of N-(6-chloro-3-nitropyridin-2-yl)acetamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design of targeted covalent inhibitors has emerged as a powerful approach to achieving enhanced potency and selectivity against various therapeutic targets. Within this paradigm, the N-(6-chloro-3-nitropyridin-2-yl)acetamide scaffold has garnered significant attention as a versatile "warhead" for the development of novel kinase inhibitors and other biologically active agents. This guide provides a comprehensive comparison of the biological activity of analogues based on this core structure, supported by experimental data and a deep dive into the underlying structure-activity relationships (SAR).

The this compound Scaffold: A Privileged Electrophile

The core of the this compound molecule is a highly electron-deficient pyridine ring, a consequence of the presence of two potent electron-withdrawing groups: a nitro group at the 3-position and a chlorine atom at the 6-position. This electronic arrangement renders the carbon atom at the 6-position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a covalent modifier of biological macromolecules.

The acetamide side chain provides a crucial vector for orienting the molecule within a target's binding site and can be readily modified to fine-tune physicochemical properties and target engagement. The inherent reactivity of the 6-chloro-3-nitropyridine moiety makes it an attractive starting point for the design of targeted covalent inhibitors, particularly for protein kinases that possess a strategically located cysteine residue within their ATP-binding pocket.

Comparative Analysis of Biological Activity: Kinase Inhibition

The primary therapeutic area in which this compound analogues have been explored is oncology, specifically as inhibitors of protein kinases. The covalent bond formation between the pyridine ring and a cysteine residue in the kinase active site can lead to irreversible inhibition, prolonged target engagement, and high potency.

Structure-Activity Relationship (SAR) for Kinase Inhibition

Table 1: Predicted Structure-Activity Relationship of this compound Analogues as Kinase Inhibitors

Modification SiteStructural ChangeExpected Impact on Kinase Inhibitory Activity (IC50)Rationale
Acetamide Nitrogen Introduction of various aryl or heteroaryl substituentsHighly dependent on the specific kinase target and the nature of the substituent.The substituent on the acetamide nitrogen plays a critical role in directing the molecule to the specific kinase's ATP-binding pocket through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). The potency and selectivity are therefore highly target-dependent.
Small alkyl substituentsLikely to decrease potency compared to well-chosen aryl groups.Reduced potential for specific, potency-enhancing interactions within the typically larger and more complex ATP-binding site of kinases.
Pyridine Ring Replacement of the 6-chloro group with other halogens (e.g., -F, -Br)Modulation of reactivity. Fluorine may decrease reactivity, while bromine may slightly increase it.The leaving group ability of the halogen at the 6-position directly influences the rate of the SNAr reaction with the target cysteine. This can be fine-tuned to optimize the balance between reactivity and off-target effects.
Removal of the 3-nitro groupSignificant decrease in reactivity and potency.The nitro group is a powerful electron-withdrawing group that is crucial for activating the pyridine ring towards nucleophilic attack. Its removal would drastically reduce the electrophilicity of the 6-position.
Acetamide Methyl Group Replacement with larger alkyl or aryl groupsPotential for steric hindrance or beneficial interactions depending on the target.Modifications at this position can influence the overall conformation of the molecule and its fit within the binding pocket.
Hypothetical Kinase Inhibition by a Covalent Analogue

The proposed mechanism of action for a kinase inhibitor based on this scaffold involves initial reversible binding to the ATP pocket, followed by the irreversible covalent modification of a nearby cysteine residue.

G cluster_0 Kinase ATP Binding Pocket Analogue This compound Analogue Reversible_Complex Reversible E-I Complex Analogue->Reversible_Complex Ki (Non-covalent binding) Kinase_Cys Kinase + Cys-SH Kinase_Cys->Reversible_Complex Covalent_Adduct Covalent E-I Adduct (Inhibited Kinase) Reversible_Complex->Covalent_Adduct kinact (Covalent bond formation)

Caption: Covalent inhibition of a kinase by an this compound analogue.

Comparative Analysis of Biological Activity: Antimicrobial Effects

The chloroacetamide and nitropyridine moieties are independently known to be present in compounds with antimicrobial properties. Therefore, it is plausible that this compound and its analogues could exhibit activity against various bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The mechanism of antimicrobial action for this class of compounds is likely multifaceted, potentially involving the alkylation of essential bacterial enzymes or other nucleophilic biomolecules.

Table 2: Predicted Structure-Activity Relationship of this compound Analogues as Antimicrobial Agents

Modification SiteStructural ChangeExpected Impact on Antimicrobial Activity (MIC)Rationale
Acetamide Nitrogen Introduction of lipophilic aryl groupsPotential for improved activity, especially against Gram-positive bacteria.Increased lipophilicity can enhance penetration through the bacterial cell membrane.
Introduction of polar groupsMay decrease activity due to reduced membrane permeability.Highly polar molecules often have difficulty crossing the lipid-rich bacterial cell wall.
Pyridine Ring Replacement of the 6-chloro groupMay alter the spectrum of activity.The nature of the halogen can influence both reactivity and physicochemical properties like solubility and lipophilicity.
General Structure Increased overall lipophilicityGenerally correlated with improved activity against certain bacterial strains.Enhanced ability to traverse the bacterial cell envelope and reach intracellular targets.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the synthesis of the parent compound and the evaluation of its biological activity are provided below.

Synthesis of this compound

This protocol describes a general method for the acylation of 2-amino-6-chloro-3-nitropyridine.

G Start 2-Amino-6-chloro-3-nitropyridine + Acetic Anhydride Reaction Heat in Acetic Acid (e.g., 100 °C, 2-4 h) Start->Reaction Workup Cool, Pour into Water, Filter Precipitate Reaction->Workup Purification Recrystallize from Ethanol Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-6-chloro-3-nitropyridine (1 equivalent) in glacial acetic acid.

  • Acylation: Add acetic anhydride (1.5 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to 100 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of cold water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (analogues of this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound dilutions or DMSO (vehicle control).

    • Add the kinase to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.

Materials:

  • Test compounds

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of targeted covalent inhibitors, particularly for protein kinases. The inherent reactivity of the 6-chloro-3-nitropyridine "warhead" allows for potent and often irreversible inhibition of target enzymes. The acetamide portion of the molecule provides a versatile handle for modulating potency, selectivity, and pharmacokinetic properties through systematic chemical modifications.

Future research in this area should focus on the synthesis and systematic biological evaluation of a diverse library of analogues to build a comprehensive SAR dataset. This will enable the rational design of next-generation inhibitors with improved therapeutic profiles for the treatment of cancer and potentially infectious diseases.

References

  • Wydra, V., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

  • Gehringer, M. (2020). Covalent Kinase Inhibitors: An Overview. In: Topics in Medicinal Chemistry. Springer, Berlin, Heidelberg. [Link]

  • Liu, Q., et al. (2013). Discovery of a series of 2,4-disubstituted pyrimidine-5-carboxamides as potent, selective, and orally bioavailable inhibitors of spleen tyrosine kinase (Syk). Journal of Medicinal Chemistry, 56(15), 6055-6073. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • de Lemos, E. G. C., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 553. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

The Unambiguous Arbitrator: A Comparative Guide to the Structural Confirmation of N-(6-chloro-3-nitropyridin-2-yl)acetamide by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. Ambiguity in molecular architecture can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of the novel compound N-(6-chloro-3-nitropyridin-2-yl)acetamide, culminating in the definitive power of single-crystal X-ray crystallography.

While a suite of spectroscopic methods provides essential pieces of the structural puzzle, we will demonstrate through a comparative analysis why X-ray crystallography stands as the gold standard for absolute structural assignment. This guide will delve into the practical application and interpretation of these techniques, providing field-proven insights into their capabilities and limitations.

Synthesis of this compound: A Plausible Protocol

The target compound, this compound, can be synthesized via a straightforward acylation of its corresponding amine precursor. The following protocol is based on established methods for the synthesis of related N-aryl acetamides.[1]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-Amino-6-chloro-3-nitropyridine

    • Acetic anhydride

    • Glacial acetic acid (as solvent or catalyst)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-6-chloro-3-nitropyridine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the stirred mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and continue stirring for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

The Spectroscopic Sketch: Piecing Together the Puzzle

Spectroscopic techniques are indispensable for the initial characterization of a newly synthesized compound. They provide a rapid assessment of the molecular framework and the presence of key functional groups.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: For this compound, one would expect to observe distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the acetamide group. The chemical shifts and coupling patterns of the aromatic protons would be crucial in determining their relative positions.

  • ¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the methyl carbon, the carbonyl carbon of the amide, and the carbons of the pyridine ring. The chemical shifts of the ring carbons would be influenced by the chloro and nitro substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule. For the target compound, characteristic absorption bands would be expected for:

  • N-H stretching of the secondary amide.

  • C=O stretching of the amide carbonyl group.

  • N-O stretching of the nitro group.

  • C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer clues about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The Inherent Limitation of Spectroscopy

While this combination of spectroscopic data allows for a confident proposal of the structure of this compound, it does not provide absolute proof. Spectroscopic methods fall short in definitively determining:

  • The precise three-dimensional arrangement of atoms.

  • Subtle variations in bond lengths and angles.

  • The nature of intermolecular interactions in the solid state, which are crucial for understanding the material's properties.

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure by mapping electron density in a crystalline solid.[2] As a specific crystal structure for this compound is not publicly available, we will use the closely related compound, N-(5-bromopyridin-2-yl)acetamide , as a case study to illustrate the power of this technique. The structural data for this analog has been published and provides an excellent proxy for understanding the type of information that would be obtained for our target molecule.[3][4]

The Crystallographic Workflow

The path from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and expertise.

Diagram: Comparative Workflow of Structural Elucidation

Structural_Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography Synthesis Synthesized Compound (Powder) NMR ¹H & ¹³C NMR (Connectivity) IR FT-IR (Functional Groups) MS Mass Spectrometry (Molecular Weight) CrystalGrowth Crystal Growth Proposed Proposed Structure Confirmed Confirmed 3D Structure Proposed->Confirmed Diffraction X-ray Diffraction Data Collection StructureSolution Structure Solution & Refinement

Sources

A Comparative In Vitro Toxicity Analysis of N-(6-chloro-3-nitropyridin-2-yl)acetamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro toxicity assessment of N-(6-chloro-3-nitropyridin-2-yl)acetamide, a compound of interest in contemporary chemical research. Due to the limited publicly available toxicity data for this specific molecule, this document establishes a comparative framework against structurally related acetamide and chloroacetamide derivatives. By presenting standardized, validated in vitro assays, this guide offers researchers, scientists, and drug development professionals a robust methodology for evaluating the cytotoxic potential of this compound and other novel chemical entities. The protocols and data herein are designed to ensure scientific integrity and reproducibility, forming a critical component of preclinical safety assessment.

Introduction: The Rationale for In Vitro Toxicity Profiling

The preclinical evaluation of any novel compound necessitates a thorough understanding of its potential toxicity. In vitro cytotoxicity assays serve as a crucial first-tier screening tool, providing rapid, cost-effective, and ethically sound data on a compound's effects on cellular viability and function.[1] The Organisation for Economic Co-operation and Development (OECD) has established guidelines for in vitro toxicity testing, emphasizing the move towards mechanism-based alternative methodologies to reduce reliance on animal testing.[2][3]

This compound belongs to the acetamide class of compounds, some of which have demonstrated a range of biological activities.[4][5] The presence of a chloro- group and a nitro- group on the pyridine ring suggests the potential for electrophilic interactions with biological macromolecules, a common mechanism of toxicity. Therefore, a systematic evaluation of its cytotoxic profile is warranted. This guide will focus on three core, mechanistically distinct assays to build a comprehensive toxicity profile:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Assay: To quantify membrane integrity and identify cytotoxicity.

  • Caspase-3/7 Assay: To specifically investigate the induction of apoptosis (programmed cell death).

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected acetamide derivatives against various human cancer cell lines. This data serves as a reference for contextualizing the potential toxicity of this compound. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTarget Cell LineAssayIC50 (µM)Reference
This compound Not AvailableNot AvailableNot Available
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideMDA-MB-231 (Breast Cancer)Not Specified1.4[6]
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideHepG2 (Liver Cancer)Not Specified22.6[6]
Phenoxy acetamide derivative IHepG2 (Liver Cancer)MTT1.43[7]
Phenoxy acetamide derivative IIHepG2 (Liver Cancer)MTT6.52[7]
Pyrimidine-based acetamide derivative (ZF1)HepG2 (Liver Cancer)MTT54.78 ± 3.54[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key in vitro cytotoxicity assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed 1. Seed Cells (e.g., 5,000-10,000 cells/well) adhere 2. Incubate 24h (Allow Adhesion) seed->adhere treat 3. Add Compound (Varying Concentrations) adhere->treat incubate_treat 4. Incubate (e.g., 24, 48, 72h) treat->incubate_treat add_mtt 5. Add MTT Solution (0.5 mg/mL) incubate_treat->add_mtt incubate_mtt 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (e.g., DMSO) incubate_mtt->solubilize read 8. Measure Absorbance (570 nm) solubilize->read

Caption: Workflow of the MTT Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[11]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cytotoxicity.[12][13]

Experimental Workflow:

LDH_Workflow cluster_prep Preparation cluster_collection Sample Collection cluster_reaction Reaction cluster_readout Readout seed 1. Seed & Treat Cells (as in MTT protocol) controls 2. Prepare Controls: - Spontaneous Release - Maximum Release seed->controls centrifuge 3. Centrifuge Plate controls->centrifuge collect 4. Collect Supernatant centrifuge->collect transfer 5. Transfer Supernatant to New Plate collect->transfer add_reagent 6. Add LDH Reaction Mix transfer->add_reagent incubate 7. Incubate at RT (Protected from Light) add_reagent->incubate read 8. Measure Absorbance (490 nm) incubate->read

Caption: Workflow of the LDH Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[7]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.[7][14]

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.[7]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of LDH activity is proportional to the number of damaged cells.[12]

Caspase-3/7 Assay for Apoptosis

This assay specifically measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[15] The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorophore or a luminescent signal, which can be quantified.[16][17]

Experimental Workflow:

Caspase_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed 1. Seed Cells in Opaque-Walled Plate adhere 2. Incubate 24h seed->adhere treat 3. Add Compound & Controls (e.g., Staurosporine) adhere->treat incubate_treat 4. Incubate for Apoptosis Induction treat->incubate_treat add_reagent 5. Add Caspase-Glo® 3/7 Reagent incubate_treat->add_reagent incubate_assay 6. Incubate at RT add_reagent->incubate_assay read 7. Measure Luminescence incubate_assay->read

Caption: Workflow of the Caspase-3/7 Apoptosis Assay.

Detailed Steps:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Compound Treatment: Treat cells with the test compound and appropriate positive (e.g., staurosporine) and negative controls.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.[16] This reagent lyses the cells and contains the caspase substrate.

  • Incubation: Incubate the plate at room temperature as per the manufacturer's instructions (typically 30 minutes to 1 hour).

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3 and -7.[16]

Data Interpretation and Path Forward

The collective data from these assays will provide a multi-faceted view of the compound's toxicity. A potent cytotoxic compound would likely show a low IC50 in the MTT assay, a significant increase in LDH release, and activation of caspase-3/7 if the mechanism of cell death is apoptosis. Conversely, a compound that inhibits metabolic activity without compromising membrane integrity might suggest a cytostatic rather than a cytotoxic effect.

Should this compound demonstrate significant cytotoxicity, further mechanistic studies would be warranted. These could include assays for reactive oxygen species (ROS) generation, mitochondrial membrane potential, and cell cycle analysis to further elucidate the toxic mechanism. Chloroacetamide herbicides, for instance, have been shown to induce cytotoxicity through the generation of ROS.[18]

Conclusion

This guide provides a foundational framework for the in vitro toxicity analysis of this compound. By employing a battery of well-validated assays and comparing the results to structurally related compounds, researchers can generate a reliable preliminary safety profile. This systematic approach, grounded in established scientific principles and regulatory guidance, is essential for informed decision-making in the early stages of chemical and drug development.

References

  • Updates to OECD in vitro and in chemico test guidelines. (2021).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2024). Springer Nature Experiments. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. Retrieved from [Link]

  • LDH Assay. Cell Biologics Inc. Retrieved from [Link]

  • Muse® Caspase-3/7 Kit. Luminex Corporation. Retrieved from [Link]

  • In vitro assays for developmental neurotoxicity. OECD. Retrieved from [Link]

  • Guidelines for the Testing of Chemicals. OECD. Retrieved from [Link]

  • Test No. 444A: In Vitro Immunotoxicity. OECD. Retrieved from [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vitro Mammalian Cell Micronucleus Test. Semantic Scholar. Retrieved from [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (2017). Molecules. Retrieved from [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). Experimental and Therapeutic Medicine. Retrieved from [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). Molecules. Retrieved from [Link]

  • Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). PubMed. Retrieved from [Link]

Sources

A Comparative Guide to Hirshfeld Surface Analysis of Acetamide Derivatives: Unveiling Intermolecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-state chemistry and drug development, a profound understanding of intermolecular interactions is paramount. These subtle forces govern the crystal packing of molecules, influencing critical properties such as solubility, stability, and bioavailability. For acetamide derivatives, a ubiquitous functional group in pharmaceuticals, dissecting these interactions is key to rational drug design and polymorphism control. This guide provides an in-depth exploration of Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying intermolecular contacts, and compares its utility against other methods for the specific case of acetamide derivatives.

The Power of Seeing the "Whole Molecule" Interaction Landscape

Traditionally, crystallographers have relied on analyzing internuclear distances and angles to infer the presence of intermolecular interactions. While informative, this approach can be likened to identifying individual trees while missing the broader context of the forest. Hirshfeld surface analysis, however, offers a more holistic perspective. It partitions the crystal space into regions where the electron distribution of a molecule (the promolecule) dominates over the sum of the electron distributions of all other molecules in the crystal (the procrystal).[1] This creates a unique three-dimensional surface for each molecule that encapsulates its interaction environment.

This "whole of structure" viewpoint is the cornerstone of Hirshfeld analysis's strength, moving beyond a focus on only the shortest and most obvious interactions to provide an unbiased identification of all close contacts.[2]

Why Hirshfeld Surface Analysis Excels for Acetamide Derivatives

Acetamide derivatives are rich in hydrogen bond donors (N-H) and acceptors (C=O), making them prone to forming intricate hydrogen bonding networks.[3][4] Beyond these strong interactions, weaker contacts such as C-H···O, C-H···π, and π···π stacking also play crucial roles in their crystal packing.[5] Hirshfeld surface analysis provides an intuitive and quantitative way to dissect this complex interplay of forces.

Key Advantages:
  • Visual Intuition: Hirshfeld surfaces can be color-mapped with various properties, providing an immediate visual representation of interaction sites. The normalized contact distance (dnorm), for instance, highlights regions of close contact in red, van der Waals contacts in white, and longer contacts in blue.[6][7] This allows for the rapid identification of hydrogen bonds and other close contacts.

  • Quantitative Breakdown: The analysis generates two-dimensional "fingerprint plots," which summarize all intermolecular contacts in a single graph.[8] These plots can be decomposed to quantify the percentage contribution of different types of interactions (e.g., H···H, O···H, C···H), offering a powerful means of comparing different crystal structures or polymorphs.[9][10]

  • Revealing Subtle Interactions: Weaker and more diffuse interactions, which can be easily overlooked in traditional analysis, are readily apparent on both the Hirshfeld surface and in the fingerprint plots.[5] For acetamide derivatives, this is particularly important for understanding the role of C-H···π and other non-conventional interactions.

A Comparative Look: Hirshfeld vs. Other Methods

While Hirshfeld surface analysis is a powerful tool, it is not the only method available for studying intermolecular interactions. Here's a brief comparison with other common techniques:

MethodStrengthsWeaknessesBest Suited For
Hirshfeld Surface Analysis Holistic view of all interactions, intuitive visualization, quantitative breakdown of contacts.[2]Primarily a geometric analysis; does not directly provide interaction energies.Rapidly identifying and quantifying all intermolecular contacts, comparing polymorphs.[10][11]
Quantum Theory of Atoms in Molecules (QTAIM) Provides a rigorous definition of a chemical bond based on electron density topology, allowing for the calculation of bond energies.Can be computationally intensive; interpretation of bond paths for weak interactions can be complex.Detailed energetic analysis of specific interactions, particularly hydrogen bonds.
Non-Covalent Interaction (NCI) Plots Visualizes non-covalent interactions in real space, distinguishing between attractive and repulsive forces.Less quantitative in terms of percentage contributions of different contacts compared to Hirshfeld analysis.Identifying the nature (attractive vs. repulsive) of weak to medium-strength interactions.

For a comprehensive understanding of the intermolecular interactions in acetamide derivatives, a combined approach is often most effective. Hirshfeld analysis can provide the initial overview and quantification, while QTAIM and NCI plots can be used for a more in-depth energetic and topological analysis of key interactions identified by the Hirshfeld surface.

Experimental Protocol: Performing a Hirshfeld Surface Analysis of an Acetamide Derivative

This protocol outlines the steps for conducting a Hirshfeld surface analysis using the widely adopted CrystalExplorer software.[9][12][13][14]

Step 1: Obtain the Crystallographic Information File (CIF)

The starting point for any Hirshfeld analysis is a valid CIF, which contains the crystal structure data obtained from single-crystal X-ray diffraction.

Step 2: Import the CIF into CrystalExplorer

Open the CrystalExplorer program and load the CIF of the acetamide derivative. The software will display the unit cell and the molecule of interest.

Step 3: Generate the Hirshfeld Surface

Select the molecule for which you want to generate the surface. The software calculates the promolecule and procrystal electron densities to define the Hirshfeld surface.[1]

Step 4: Visualize and Analyze Mapped Surfaces

The true power of the analysis lies in mapping various properties onto the Hirshfeld surface. The most common and informative surfaces are:

  • dnorm: This surface, as mentioned earlier, is colored to show contacts shorter than, equal to, and longer than the van der Waals radii.[6] The bright red spots are indicative of strong interactions like hydrogen bonds.

  • Shape Index: This surface helps to identify complementary hollows (red) and bumps (blue) on the surface, which are characteristic of π-π stacking interactions.[6]

  • Curvedness: Flat regions on the curvedness map also suggest planar stacking arrangements.[6]

  • Electrostatic Potential: Mapping the electrostatic potential onto the surface reveals the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of the molecule, providing insight into electrostatic complementarity in the crystal packing.[6]

Step 5: Generate and Decompose 2D Fingerprint Plots

The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) and outside the surface (de).[8]

  • Overall Fingerprint: This provides a unique "fingerprint" for the crystal structure, summarizing all intermolecular contacts.

  • Decomposed Fingerprints: The overall plot can be broken down into contributions from specific atom-pair contacts (e.g., O···H, H···H, C···H). This allows for the quantification of the percentage of the Hirshfeld surface area corresponding to each type of interaction.[9]

Step 6: Interpretation of Results

By analyzing the mapped surfaces and the decomposed fingerprint plots, you can build a comprehensive picture of the intermolecular interactions driving the crystal packing of the acetamide derivative. For example, sharp spikes in the fingerprint plot often correspond to strong, directional interactions like hydrogen bonds, while more diffuse features can indicate weaker van der Waals forces.[15]

Visualizing the Workflow

Hirshfeld_Analysis_Workflow CIF Crystallographic Information File (CIF) CE Import into CrystalExplorer CIF->CE HS Generate Hirshfeld Surface CE->HS Map Map Properties (d_norm, Shape Index, etc.) HS->Map FP Generate 2D Fingerprint Plot HS->FP Interpret Interpretation of Intermolecular Interactions Map->Interpret Decompose Decompose Fingerprint Plot FP->Decompose Decompose->Interpret

Caption: Workflow for Hirshfeld surface analysis of acetamide derivatives.

Case Study: Unveiling the Packing of a Substituted Acetamide

To illustrate the power of this technique, let's consider a hypothetical N-arylacetamide derivative.

Table 1: Quantitative Analysis of Intermolecular Contacts

Contact TypePercentage Contribution (%)
H···H45.2
O···H/H···O28.5
C···H/H···C15.8
N···H/H···N5.5
C···C5.0

The Hirshfeld surface analysis reveals that H···H contacts are the most significant, which is common for organic molecules.[16][17] The substantial contribution from O···H/H···O contacts (28.5%) quantitatively confirms the importance of N-H···O and C-H···O hydrogen bonds in the crystal packing.[18][19][20] The presence of C···C contacts (5.0%) and the visualization of the shape index and curvedness surfaces would indicate the presence of π-π stacking interactions between the aryl rings.

Conclusion

Hirshfeld surface analysis provides an indispensable framework for understanding the complex world of intermolecular interactions in acetamide derivatives. Its ability to offer both a visually intuitive and quantitatively detailed picture of the crystal packing environment surpasses that of traditional methods. For researchers in drug development and materials science, mastering this technique is a significant step towards the rational design of molecules with desired solid-state properties. By integrating Hirshfeld analysis into the standard characterization workflow, scientists can gain deeper insights into polymorphism, stability, and ultimately, the performance of their acetamide-containing compounds.

References

  • Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • CrystalExplorer. (n.d.). Retrieved from [Link]

  • Spackman, P. R., Turner, M. J., Iversen, B. B., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 8(Pt 3), 316-327. [Link]

  • Spackman, P. R., & Spackman, M. A. (2021). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Journal of Applied Crystallography, 54(3), 1006-1011.
  • Multiwfn. (n.d.). A Visual Guide to Hirshfeld Surface Analysis. Retrieved from [Link]

  • Tan, Y. S., Tiekink, E. R. T., & Zukerman-Schpector, J. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 5), 835–849. [Link]

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  • Zukerman-Schpector, J., Tanski, J., Drake, H. F., & Tiekink, E. R. T. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 108–112. [Link]

  • Herrera, A., Rodriguez, J., & Gutierrez, R. (2020). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. Molbank, 2020(2), M1131. [Link]

  • Sigamani, S., Govindasamy, B., Balashanmugam, P., & Natarajan, H. (2023). The intermolecular interactions of acetamide, n-(2-benzoyl-4-chlorophenyl)−2-(2-methylpiperidin-1-yl)- with estrogen receptor alpha enzyme.
  • S. T. A. Shah, S. M. A. Shah, A. U. H. A. Shah, M. N. Tahir, G. Murtaza & S. Yousuf (2019) Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide, Cogent Chemistry, 5:1, 1604724.
  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Ramírez, J. Z., Vargas, R., Padilla-Martínez, I. I., Flores-Huerta, A. G., & Garza, J. (2012). The Role of the CH/π Weak Interaction in the Geometrical Conformation: An Aromatic Acetamide Derivative System as an Example. Journal of the Mexican Chemical Society, 56(2), 191-197. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., Al-Wahaibi, L. H., & El-Faham, A. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11333–11344. [Link]

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2007). Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis. Crystal Growth & Design, 7(4), 755–769. [Link]

  • Novikov, A. P., Bezdomnikov, A. A., Grigoriev, M. S., & German, K. E. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluoro-phen-yl)acetamide in comparison with some related compounds. Acta crystallographica. Section E, Crystallographic communications, 78(Pt 1), 80–83. [Link]

  • Petras, D., Hudecová, D., Moncol, J., & Segľa, P. (2018).
  • Mondal, S., & Jana, S. (2021). Intermolecular H‐bonding interaction between two acetamide molecules in the asymmetric unit.
  • McKinnon, J. J., Jayatilaka, D., & Spackman, M. A. (2007). Comparison of Polymorphic Molecular Crystal through Hirshfeld Surface Analysis. Chem. Commun., 3814-3816.
  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2007). Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis.
  • Carter, D. J., Raiteri, P., Barnard, K. R., Gielink, R., Mocerino, M., & Spackman, M. A. (2017). Difference Hirshfeld fingerprint plots: a tool for studying polymorphs. CrystEngComm, 19(39), 5822-5826.
  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2).
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A Comparative Guide to the Antimicrobial Efficacy of N-(6-chloro-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and validation of novel chemical entities with potent antibacterial activity. The chloro-N-pyridinyl acetamide scaffold is a promising area of investigation. The inherent reactivity of the α-chloro group makes these compounds effective alkylating agents, capable of interacting with biological nucleophiles, which is often fundamental to their mechanism of action.[1][2] Specifically, the presence of a chlorine atom can significantly improve the antimicrobial efficacy of acetamide molecules.[3] This guide provides a comprehensive framework for validating the antimicrobial efficacy of a specific derivative, N-(6-chloro-3-nitropyridin-2-yl)acetamide , a compound whose potential has yet to be fully characterized.

This document outlines a series of robust, standardized assays designed to objectively quantify the in vitro activity of this compound against a panel of clinically significant Gram-positive and Gram-negative bacteria. Its performance is benchmarked against established, mechanistically distinct antibiotics: Ciprofloxacin , a broad-spectrum fluoroquinolone that inhibits DNA gyrase[4], and Linezolid , a synthetic oxazolidinone effective against Gram-positive bacteria by inhibiting protein synthesis.[4] By adhering to internationally recognized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this guide ensures that the generated data is reproducible, reliable, and directly comparable to existing literature.[5][6]

Methodology: A Three-Tiered Approach to Efficacy Validation

To build a comprehensive antimicrobial profile, a tiered experimental approach is essential. We will progress from determining the minimum concentration required to inhibit growth (MIC), to the concentration required to kill the bacteria (MBC), and finally, to understanding the rate and dynamics of this killing effect (Time-Kill Kinetics). This workflow provides a holistic view of the compound's potential.

G MIC Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC TimeKill Time-Kill Kinetic Assay MIC->TimeKill Informs concentration selection (e.g., 1x, 2x, 4x MIC) MBC->TimeKill

Caption: Tiered experimental workflow for antimicrobial validation.

Test Organisms

A panel of well-characterized, quality-controlled bacterial strains is crucial for standardized assessment. The following American Type Culture Collection (ATCC) strains are recommended:

  • Staphylococcus aureus ATCC 29213: A key Gram-positive pathogen.

  • Escherichia coli ATCC 25922: A common Gram-negative pathogen.

  • Pseudomonas aeruginosa ATCC 27853: An opportunistic Gram-negative pathogen known for intrinsic resistance.

  • Klebsiella pneumoniae ATCC 700603: A Gram-negative pathogen often associated with multidrug resistance.

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an overnight culture.[7] We will employ the broth microdilution method as per CLSI guidelines.[8][9]

Materials:

  • This compound, Ciprofloxacin, Linezolid

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[10]

  • Bacterial inoculums standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in each well.[11]

  • Sterile saline (0.85% w/v) or phosphate-buffered saline (PBS)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a working solution in CAMHB at twice the highest desired final concentration.

  • Serial Dilution: Dispense 100 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate. Add 200 µL of the working compound solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.[12]

  • Controls:

    • Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the bacterial inoculum but no drug.

    • Well 12 (Sterility Control): Add 200 µL of CAMHB. This well receives no inoculum and ensures the medium is sterile.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB so that adding 100 µL to each well (except the sterility control) results in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[11]

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[7]

Experimental Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14] This assay is a direct extension of the MIC test.

Procedure:

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Plating: Aspirate 10 µL from each selected well and spot-plate it onto a sterile Mueller-Hinton Agar (MHA) plate. Also, plate a 1:1000 dilution of the growth control well to confirm the initial inoculum count.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[15] The MBC/MIC ratio is then calculated; a ratio of ≤4 is generally considered indicative of bactericidal activity.[12]

Experimental Protocol 3: Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate of antimicrobial activity, distinguishing between bactericidal (killing) and bacteriostatic (inhibitory) effects over time.[16] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]

Procedure:

  • Preparation: In sterile flasks, prepare larger volumes of CAMHB containing the test compound at concentrations of 0x (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling Over Time: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[17]

  • Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates to determine the viable CFU/mL.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.

Comparative Data Summary (Illustrative)

The following tables present hypothetical, yet plausible, data to illustrate the expected outcomes of these validation studies.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

OrganismATCC StrainThis compoundCiprofloxacinLinezolid
S. aureus2921340.52
E. coli25922160.015>128
P. aeruginosa27853640.25>128
K. pneumoniae700603320.03>128

Table 2: Comparative Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

OrganismCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusThis compound482Bactericidal
S. aureusCiprofloxacin0.512Bactericidal
S. aureusLinezolid2>64>32Bacteriostatic
E. coliThis compound16644Bactericidal
E. coliCiprofloxacin0.0150.032Bactericidal

Proposed Mechanism of Action: Covalent Alkylation

The chemical structure of this compound suggests a potential mechanism of action centered on the reactivity of the chloroacetyl group. This group acts as an electrophile, making the molecule susceptible to nucleophilic attack from key residues within bacterial proteins, such as the thiol group of cysteine. This covalent modification can lead to irreversible enzyme inhibition, disrupting critical cellular processes and resulting in cell death.

G Compound This compound (Electrophile) Reaction Nucleophilic Attack (SN2 Reaction) Compound->Reaction Target Bacterial Protein (e.g., Enzyme with Cysteine) Target->Reaction Inactivated Covalently Modified, Inactive Protein Reaction->Inactivated Forms covalent bond Outcome Disruption of Cellular Pathway & Bacterial Cell Death Inactivated->Outcome

Caption: Proposed mechanism via covalent modification of proteins.

Discussion and Scientific Interpretation

Based on our illustrative data, this compound demonstrates promising antimicrobial activity. The MIC data (Table 1) suggests a spectrum of activity that includes both Gram-positive (S. aureus) and Gram-negative bacteria (E. coli, P. aeruginosa, K. pneumoniae), although with higher potency against the Gram-positive organism. When compared to the controls, its potency is lower than Ciprofloxacin but shows activity in a range where Linezolid is ineffective against Gram-negative bacteria.

The MBC/MIC ratios presented in Table 2 are highly informative. With ratios of 2 and 4, the compound is classified as bactericidal against S. aureus and E. coli, respectively.[12] This contrasts sharply with the bacteriostatic profile of Linezolid against S. aureus. This bactericidal action is a highly desirable trait for a novel antibiotic, particularly for treating severe infections.

A time-kill kinetics assay would further elucidate this bactericidal nature. We would expect to see a concentration-dependent reduction in bacterial viability, with the 4x MIC concentration achieving a ≥3-log₁₀ reduction in CFU/mL within 8 to 12 hours, confirming a potent killing effect. This profile, combined with the proposed mechanism of covalent inhibition, suggests that this compound could represent a valuable new class of antimicrobial agents. Further investigation into its specific molecular targets and its potential for resistance development would be the logical next steps in its preclinical evaluation.

References

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Protocol Author. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Upadhyay, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). Retrieved from [Link]

  • Author. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health (NIH). Retrieved from [Link]

  • Leber, A. L. (Ed.). (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Author. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Institutes of Health (NIH). Retrieved from [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (n.d.). EUCAST. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]

  • The American Society for Microbiology. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Retrieved from [Link]

  • Scribd. (n.d.). Time Kill Assay. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Retrieved from [Link]

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  • National Center for Biotechnology Information (NCBI). (n.d.). Antimicrobials including antibiotics, antiseptics and antifungal agents. Retrieved from [Link]

  • ResearchGate. (2020). Comparison of e-test Values for Standard Antibiotics and Conventional Antimicrobial Assay Values for Ethanoic Acids against Nosocomial Multidrugresistant Pseudomonas aeruginosa. Retrieved from [Link]

  • Frontiers. (n.d.). Antibacterial activity of Moringa leaf extracts against Gram-negative bacteria from Wadi Ad-Dawasir, Saudi Arabia. Retrieved from [Link]

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  • National Institutes of Health (NIH). (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-(6-chloro-3-nitropyridin-2-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(6-chloro-3-nitropyridin-2-yl)acetamide scaffold is a key pharmacophore in modern medicinal chemistry, particularly in the development of targeted therapies for a range of diseases, including cancer. The inherent chemical functionalities of this scaffold—a reactive chloro-substituent, an electron-withdrawing nitro group, and a modifiable acetamide side chain—provide a versatile platform for the design of potent and selective inhibitors of various biological targets, most notably protein kinases.

This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. By synthesizing data from analogous chemical series and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers engaged in the design and optimization of novel therapeutic agents based on this promising scaffold. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound core is particularly well-suited for targeting the ATP-binding pocket of protein kinases. The pyridine ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase's backbone, a common feature of many Type I and Type II kinase inhibitors.[1] The chloro and nitro groups on the pyridine ring are not merely passive substituents; they play a vital role in the molecule's reactivity and binding affinity. The electron-withdrawing nature of the nitro group, coupled with the chloro substituent, makes the pyridine ring susceptible to nucleophilic aromatic substitution, a key reaction in both the synthesis and the potential covalent interaction of these derivatives with target proteins.[2]

The acetamide moiety provides a critical vector for synthetic modification, allowing for the exploration of a wide chemical space to enhance potency, selectivity, and pharmacokinetic properties. It is the systematic modification of this acetamide group and the substituents on the pyridine ring that forms the basis of the structure-activity relationship studies discussed herein.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a single, homologous series of this compound derivatives is not extensively documented in publicly available literature, we can infer a robust SAR profile by drawing parallels from closely related nitropyridine and N-aryl acetamide kinase inhibitors. The following analysis is a synthesis of these findings, providing a predictive framework for designing novel derivatives.

The Role of the Pyridine Ring and its Substituents

The 6-chloro and 3-nitro substituents on the pyridine ring are critical for the biological activity of this class of compounds.

  • The 6-Chloro Group: This substituent serves a dual purpose. Firstly, it is a key site for nucleophilic aromatic substitution, enabling the synthesis of a diverse library of derivatives.[2] Secondly, it can occupy a hydrophobic pocket within the kinase active site, contributing to the overall binding affinity. In many kinase inhibitor scaffolds, the presence of a halogen at this position is crucial for potent inhibition.

  • The 3-Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, enhancing its ability to participate in hydrogen bonding interactions within the kinase hinge region. Furthermore, the nitro group can form specific interactions with amino acid residues in the active site, further anchoring the inhibitor. The reduction of the nitro group to an amine is a common metabolic pathway and can also be a synthetic step to generate further derivatives with altered biological activity profiles.[3]

Modifications of the Acetamide Moiety

The N-acetamide group is the most readily modifiable part of the scaffold and, as such, is the primary focus of SAR studies.

  • Substitution on the Acetamide Nitrogen (R1): Introducing various substituents on the nitrogen of the acetamide group allows for the exploration of different regions of the ATP-binding site.

    • Aromatic and Heteroaromatic Rings: Replacing the acetyl group with larger aromatic or heteroaromatic moieties can lead to a significant increase in potency. For instance, in related kinase inhibitor series, the introduction of a phenyl or substituted phenyl ring at this position can lead to additional π-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.

    • Alkyl Chains and Functional Groups: The incorporation of linear or branched alkyl chains can probe hydrophobic pockets. The addition of polar functional groups, such as hydroxyls or amines, to these chains can improve solubility and introduce new hydrogen bonding opportunities.

  • Modifications of the Acetyl Group (R2): While less commonly explored, modifications to the methyl group of the acetamide can also influence activity.

    • Cyclic Structures: Replacing the acetyl group with a cyclopropanecarboxamide has been shown in some kinase inhibitors to improve metabolic stability and cell permeability.

Table 1: Inferred Structure-Activity Relationship of this compound Derivatives

Modification SiteSubstituentPredicted Effect on ActivityRationale
Pyridine Ring Replacement of 6-ChloroLikely decreaseImportant for both synthesis and binding.
Replacement of 3-NitroLikely decreaseCrucial for electronic properties and hinge binding.
Acetamide N Small Alkyl GroupsModerate activityOccupies a small pocket.
Phenyl/Substituted PhenylPotential for high activityEnables π-stacking and other favorable interactions.
HeterocyclesPotential for high activityCan introduce additional hydrogen bond donors/acceptors.
Acetyl Group Larger Alkyl ChainsVariableDependent on the topology of the target's active site.
Cyclic GroupsPotential for improved PKCan enhance metabolic stability.

Experimental Protocols

Synthesis of this compound

The synthesis of the parent compound, this compound, is a straightforward process starting from the commercially available 2-amino-6-chloro-3-nitropyridine.

Materials:

  • 2-Amino-6-chloro-3-nitropyridine[4]

  • Acetic anhydride

  • Pyridine (as catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-chloro-3-nitropyridine (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Diagram 1: Synthetic Pathway for this compound

G cluster_0 Synthesis of this compound 2-Amino-6-chloro-3-nitropyridine 2-Amino-6-chloro-3-nitropyridine This compound This compound 2-Amino-6-chloro-3-nitropyridine->this compound Acetylation (Pyridine, DCM) Acetic Anhydride Acetic Anhydride

Caption: A schematic representation of the one-step synthesis of the target compound.

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of the synthesized derivatives against a specific protein kinase, a variety of assay formats can be employed. A common method is a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Synthesized this compound derivatives

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Add the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value for each compound by fitting the dose-response data to a sigmoidal curve.

Diagram 2: Workflow for Kinase Inhibition Assay

G cluster_1 Kinase Inhibition Assay Workflow A Compound Dilution B Addition of Kinase and Substrate A->B C Initiation with ATP B->C D Incubation C->D E Signal Detection (Luminescence) D->E F Data Analysis (IC50) E->F

Sources

Safety Operating Guide

A Researcher's Guide to the Compliant Disposal of N-(6-chloro-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. N-(6-chloro-3-nitropyridin-2-yl)acetamide, a compound of interest in various research applications, possesses a chemical structure that necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The procedural framework outlined herein is grounded in established safety protocols and regulatory standards. It moves beyond simple instruction to explain the critical reasoning behind each step, empowering you to manage chemical waste with confidence and scientific integrity.

Hazard Profile and Waste Classification: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's characteristics and the regulatory landscape it occupies. This compound is not a benign substance; its molecular structure dictates its hazard classification and, consequently, its disposal pathway.

The compound is a solid, often appearing as a yellow powder.[1][2] Its primary hazards, as identified in safety data sheets (SDS), include causing skin and eye irritation and potential respiratory irritation.[1][2][3] It is also classified as harmful if swallowed.[3]

From a disposal perspective, two features of its structure are paramount:

  • Halogenated Organic Compound: The presence of a chlorine atom on the pyridine ring places it in the category of halogenated organic compounds. These substances are closely monitored by regulatory bodies like the U.S. Environmental Protection Agency (EPA) due to their potential for persistence and toxicity in the environment.[4][5]

  • Nitroaromatic Compound: The nitro group (NO₂) makes it a nitroaromatic compound. This class of chemicals can be energetically unstable and may have specific toxicological properties.[6]

Therefore, any waste containing this compound must be treated as regulated hazardous waste . Under no circumstances should it be disposed of in standard laboratory trash or flushed down the sanitary sewer system. Chemical waste generators are legally required to determine if their waste is hazardous and to consult local, regional, and national regulations for proper classification and disposal.[1][7][8]

Property Identifier / Classification Source
Chemical Name This compoundN/A
CAS Number 139086-97-8[9][10]
Molecular Formula C₇H₆ClN₃O₃[10][11]
Physical State Solid, Yellow Powder[1][2]
Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2), Acute Toxicity - Oral (Category 4)[1][3]
Waste Category Halogenated Organic Compound, Nitroaromatic Compound[4][6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to managing this compound waste from the point of generation to its final removal by a certified disposal service.

Step 1: Pre-Disposal Planning & Personal Protective Equipment (PPE)

Safety begins before the first gram is weighed. Ensure the availability of appropriate PPE and engineering controls.

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to prevent inhalation of dust. Ensure that a safety shower and eyewash station are readily accessible.[1]

  • Personal Protective Equipment (PPE) : Wear the following mandatory PPE:

    • Gloves : Nitrile rubber gloves.

    • Eye Protection : Tight-sealing safety goggles or a face shield.[1]

    • Lab Coat : A standard lab coat to protect from skin contact.

    • Respiratory Protection : If there is a risk of generating significant dust, use a NIOSH/MSHA-approved respirator with a particulate filter.[1]

Step 2: Waste Segregation and Containment

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designate a Waste Container : Use a dedicated, clearly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[12]

  • Collect All Contaminated Materials : This includes:

    • Unused or expired solid this compound.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves.

    • Empty stock bottles, which should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as hazardous waste.

  • Avoid Mixing Waste Streams : Do not mix this waste with other chemical waste streams (e.g., non-halogenated solvents, acids, bases) unless specifically permitted by your institution's Environmental Health & Safety (EHS) department.[12] Incompatible materials can lead to hazardous reactions.[1]

Step 3: Accurate and Compliant Labeling

Regulatory compliance hinges on proper labeling. Your institution's EHS office will provide specific labels, which must be filled out completely and accurately.

  • Contents : Clearly write the full chemical name: "this compound". Do not use abbreviations.

  • CAS Number : Include the CAS number: 139086-97-8.

  • Hazard Identification : Affix the appropriate GHS pictograms (e.g., exclamation mark for irritant, health hazard).

  • Contact Information : Provide the name and contact information of the responsible researcher or lab.

Step 4: Safe Interim Storage

While awaiting pickup, store the waste container safely within the laboratory.

  • Location : Store in a designated satellite accumulation area. This should be in a well-ventilated location, away from heat sources and incompatible materials like strong oxidizing agents and acids.[1][3]

  • Secondary Containment : Place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Container Lid : Keep the container lid securely closed at all times, except when adding waste.[1]

Step 5: Final Disposal

The final step is the transfer of waste to a certified professional.

  • Professional Disposal : Arrange for a pickup with your institution's EHS department or a licensed hazardous waste disposal contractor. These professionals are trained to handle and transport hazardous materials according to all federal, state, and local regulations.

  • Probable Disposal Method : Due to its classification as a halogenated organic compound, the most common and environmentally sound disposal method is high-temperature incineration in a specialized hazardous waste facility.[4] This process is designed to break down the molecule into less harmful components, such as carbon dioxide, water, nitrogen oxides, and hydrogen chloride gas, with the latter being neutralized in a scrubbing system.[1][4]

G gen Waste Generation (Solid, Contaminated Items) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate Step 2: Segregate Waste (Dedicated, Compatible Container) ppe->segregate label Step 3: Label Container (Full Name, CAS#, Hazards) segregate->label spill Spill Occurs segregate->spill store Step 4: Interim Storage (Secondary Containment, Ventilated Area) label->store pickup Step 5: Schedule EHS Pickup (Licensed Waste Hauler) store->pickup disposal Final Disposal (High-Temperature Incineration) pickup->disposal spill->label No spill_proc Emergency Spill Protocol (Evacuate, Notify, Clean-up) spill->spill_proc Yes spill_proc->store After Decontamination

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is vital to mitigate exposure and contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill : For a small spill of solid material, you may proceed with cleanup if you are trained and have the appropriate PPE and spill kit. For large spills, contact your EHS department immediately.

  • Control the Source : If safe to do so, prevent further spillage.

  • Cleanup :

    • Don appropriate PPE, including respiratory protection.

    • Gently cover the spill with an absorbent material from a chemical spill kit to avoid making dust airborne.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[1][7]

    • Decontaminate the area with a suitable solvent and absorbent pads, collecting all cleanup materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.

By adhering to this comprehensive guide, you can ensure that your use of this compound meets the highest standards of laboratory safety and environmental responsibility, building a culture of trust and expertise that extends beyond the product itself.

References

  • Thermo Fisher Scientific. (2014). Safety Data Sheet: 2-Amino-6-chloro-3-nitropyridine.

  • ChemWhat. (n.d.). This compound CAS#: 139086-97-8.

  • Jubilant Ingrevia. (2024). Safety Data Sheet: 2-Chloro-3-nitropyridine.

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

  • U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

  • ChemicalBook. (n.d.). This compound.

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Chloro-3-nitropyridine.

  • Fisher Scientific. (2025). Safety Data Sheet: Acetamide.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Acetamide.

  • ChemScene. (n.d.). This compound.

  • ChemicalBook. (2025). n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide.

  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.

  • Cole-Parmer. (n.d.). N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC).

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.

  • Pandey, J., Chauhan, A., & Jain, R. K. (2009). Degradation of chlorinated nitroaromatic compounds. PubMed.

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.

  • European Chlorinated Solvents Association. (n.d.). Recycling & Disposal.

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program.

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

  • NY.gov. (n.d.). Managing and Disposing of Household Hazardous Waste.

  • Nipissing University. (2019). Hazardous Materials Disposal Guide.

  • AK Scientific, Inc. (n.d.). (3-Nitropyridin-2-yl)methanol Safety Data Sheet.

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Navigating the Synthesis Landscape: A Guide to Safely Handling N-(6-chloro-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

Chemical Profile and Hazard Assessment

N-(6-chloro-3-nitropyridin-2-yl)acetamide is a substituted pyridine derivative.[1] Its molecular structure, featuring a chlorinated and nitrated pyridine ring, suggests potential for skin, eye, and respiratory irritation, consistent with related compounds.[2] The presence of the nitro group and chlorine atom necessitates careful handling to avoid adverse health effects.

Physicochemical Properties:

PropertyValueSource(s)
CAS Number 139086-97-8[1][3]
Molecular Formula C₇H₆ClN₃O₃[1]
Molecular Weight 215.59 g/mol [1]
Appearance White solid

Known and Inferred Hazards:

Based on data from analogous compounds, this compound should be handled as a substance that is:

  • A skin, eye, and respiratory irritant. [2]

  • Potentially harmful if swallowed, inhaled, or absorbed through the skin. [4][5]

Your Shield: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[2][6] A face shield is required when there is a risk of splashing or handling larger quantities.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[7][9] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. Avoid using latex gloves as they offer minimal chemical protection.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is essential to protect against splashes and spills.[10]
Respiratory Protection NIOSH-Approved RespiratorIn cases of poor ventilation or when handling the powder outside of a certified chemical fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required to prevent inhalation of dust.[2][7]

Operational Blueprint: From Handling to Disposal

Adherence to a strict operational plan is paramount for minimizing exposure and preventing accidents.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[9]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any airborne particles.[2]

  • Eyewash Stations and Safety Showers: Confirm that eyewash stations and safety showers are readily accessible and have been recently tested.[2]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the required amount of the solid compound, minimizing the creation of dust. Use a spatula for transfers and avoid pouring the powder.

  • Dissolution: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: After handling, decontaminate the work area and any equipment used.

Spill Management

In the event of a spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Increase ventilation to the area, if it is safe to do so.

  • Contain: For small spills, use an absorbent material like vermiculite or sand to contain the substance. Avoid raising dust.

  • Clean-up: Wearing appropriate PPE, carefully sweep the contained material into a designated, labeled waste container.[6][11]

Waste Disposal
  • Segregation: All waste contaminated with this compound, including gloves, bench paper, and excess reagent, must be collected in a clearly labeled hazardous waste container.[2][9]

  • Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.[2]

Emergency Response Protocol

Immediate and correct action during an emergency can significantly mitigate harm.

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][9] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][9] Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Exposure Assessment cluster_ppe PPE Selection cluster_action Action & Review Start Start: Handling this compound Assess_Task Assess Task: - Weighing - Transfer - Reaction Setup Start->Assess_Task Assess_Quantity Assess Quantity: - Milligrams - Grams - Kilograms Assess_Task->Assess_Quantity Assess_Ventilation Assess Ventilation: - Fume Hood - Open Bench Assess_Quantity->Assess_Ventilation Eye_Protection Eye Protection: - Safety Glasses (Minimum) - Chemical Goggles (Required) - Face Shield (Splash Hazard) Assess_Ventilation->Eye_Protection Hand_Protection Hand Protection: - Nitrile or Butyl Gloves Assess_Ventilation->Hand_Protection Body_Protection Body Protection: - Lab Coat (Required) Assess_Ventilation->Body_Protection Respiratory_Protection Respiratory Protection: - None (in Fume Hood) - Respirator (Poor Ventilation/Dust) Assess_Ventilation->Respiratory_Protection Stop STOP! Re-evaluate Conditions Assess_Ventilation->Stop Open Bench Handling of Powder Proceed Proceed with Caution Eye_Protection->Proceed Hand_Protection->Proceed Body_Protection->Proceed Respiratory_Protection->Proceed

Caption: PPE selection workflow for handling the compound.

References

  • Benchchem. 2-Chloro-3-methyl-5-nitropyridine: A Technical Guide to Safety and Handling.
  • ChemScene. This compound. CS-0362353.
  • ChemWhat. This compound CAS#: 139086-97-8.
  • Thermo Fisher Scientific. Safety Data Sheet: 6-Chloro-3-nitropyridin-2-ylamine. 2014-01-21.
  • Fisher Scientific. Safety Data Sheet: 2-Chloro-3-nitropyridine. 2010-11-16.
  • ChemicalBook. This compound.
  • Washington State University.
  • Jubilant Ingrevia. Safety Data Sheet: 2-Chloro-3-nitropyridine. 2024-03-07.
  • U.S. Environmental Protection Agency. Personal Protective Equipment. 2025-09-12.
  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich.
  • Benchchem. Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • Angene Chemical.
  • A-Lined Handling Systems, Inc. Discover the Various Types of PPE for Optimal Chemical Safety. 2024-04-25.
  • Sigma-Aldrich. Safety Data Sheet: 2-Chloroacetamide. 2024-09-08.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.